molecular formula C8H7ClO3 B1352192 5-Chloro-2-hydroxy-3-methoxybenzaldehyde CAS No. 7740-05-8

5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Cat. No.: B1352192
CAS No.: 7740-05-8
M. Wt: 186.59 g/mol
InChI Key: PQKYPMGTDHNSRL-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-hydroxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKYPMGTDHNSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408848
Record name 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7740-05-8
Record name 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
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Record name 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (CAS: 7740-05-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (CAS number 7740-05-8), a halogenated derivative of vanillin. This document collates available data on its chemical and physical properties, synthesis protocols, spectral characteristics, and known biological activities. As a functionalized aromatic aldehyde, this compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules, with potential applications in the pharmaceutical, agrochemical, and dye industries. This guide aims to be a foundational resource for researchers exploring the utility of this compound in drug discovery and other areas of chemical science.

Chemical and Physical Properties

This compound, also known as 5-chlorovanillin, is a solid organic compound.[1] Its structure features a benzene ring substituted with a chloro, a hydroxyl, a methoxy, and an aldehyde functional group, which contribute to its reactivity and physical properties.[2] The presence of the hydroxyl group allows for hydrogen bonding, influencing its solubility in polar solvents.[2]

PropertyValueSource
CAS Number 7740-05-8[1]
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol [1]
Appearance Solid[1]
Assay 97%[1]
InChI 1S/C8H7ClO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3[1]
InChI Key PQKYPMGTDHNSRL-UHFFFAOYSA-N[1]
SMILES [H]C(=O)c1cc(Cl)cc(OC)c1O[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the electrophilic chlorination of its precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde). The electron-donating hydroxyl and methoxy groups on the vanillin ring direct the substitution primarily to the 5-position.

Synthesis Workflow

synthesis_workflow Vanillin Vanillin Stir Stir at Room Temperature (12 hours) Vanillin->Stir NCS N-Chlorosuccinimide (NCS) NCS->Stir Solvent Glacial Acetic Acid Solvent->Stir Filtration Filtration Stir->Filtration Washing Wash with Glacial Acetic Acid Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Chlorination using N-Chlorosuccinimide

This protocol is based on a reported synthesis of 5-chlorovanillin.[1]

Materials:

  • Vanillin (7.61 g, 50 mmol)

  • N-Chlorosuccinimide (NCS) (6.68 g, 50 mmol)

  • Glacial Acetic Acid (100 mL)

Procedure:

  • Dissolve vanillin and N-chlorosuccinimide in glacial acetic acid in a suitable reaction vessel.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the filtered solid with glacial acetic acid.

  • Dry the product to obtain this compound as a white solid.[1] The reported yield for this method is 48%.[1]

Experimental Protocol: Chlorination using Calcium Hypochlorite

An alternative method utilizes calcium hypochlorite as the chlorinating agent.

Materials:

  • Vanillin

  • Calcium Hypochlorite (Ca(ClO)₂)

  • Glacial Acetic Acid

Procedure:

  • Dissolve vanillin in glacial acetic acid.

  • Slowly add calcium hypochlorite to the solution while stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium bisulfite solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product, for instance by recrystallization, to yield 3-chloro-4-hydroxy-5-methoxybenzaldehyde (a synonym for the target compound).[3]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8 ppm), the hydroxyl proton (variable, likely broad), the methoxy protons (a singlet around 3.9 ppm), and the aromatic protons. The aromatic protons' splitting pattern and chemical shifts will be influenced by the substitution pattern.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the aldehyde (around 190 ppm), the carbons of the aromatic ring (typically in the 110-160 ppm region), and the methoxy carbon (around 56 ppm).[4]

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for the hydroxyl group (a broad band around 3200-3500 cm⁻¹), the aromatic C-H stretching (around 3000-3100 cm⁻¹), the aldehyde C-H stretching (two weak bands around 2750 and 2850 cm⁻¹), the carbonyl group of the aldehyde (a strong band around 1670-1700 cm⁻¹), and C-O stretching of the ether and phenol (in the 1000-1300 cm⁻¹ region).[5]

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (186.59 g/mol ).[1] Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 in an approximate 3:1 ratio) is expected. Fragmentation patterns would likely involve the loss of the aldehyde group, the methoxy group, and other characteristic cleavages of the aromatic ring.[6]

Biological Activity and Potential Applications

This compound and its derivatives are of interest to researchers in drug discovery and other fields due to their potential biological activities and utility as synthetic intermediates.

Antioxidant Activity

Derivatives of vanillin, including halogenated variants, have been investigated for their antioxidant properties. One study reported the antioxidant activity of 3-chloro-4-hydroxy-5-methoxybenzaldehyde using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[3]

CompoundIC₅₀ (µg/mL)
3-Chloro-4-hydroxy-5-methoxybenzaldehyde244.11
2,6-di-tert-butyl-4-methylphenol (BHT) (positive control)27.94

The antioxidant activity of phenolic compounds like vanillin derivatives is often attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.[7]

Potential Anti-Inflammatory Activity and Signaling Pathways

While direct studies on the anti-inflammatory effects of this compound are limited, the parent compound, vanillin, and other benzaldehyde derivatives have been shown to modulate key inflammatory signaling pathways. This suggests a potential mechanism of action for 5-chlorovanillin that warrants further investigation.

NF-κB and MAPK Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of the inflammatory response.[8][9] Dysregulation of these pathways is implicated in numerous inflammatory diseases. Vanillin has been reported to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[10] Similarly, certain benzaldehyde derivatives have been shown to suppress the MAPK signaling pathway, which is also involved in inflammation.[11]

Based on the structural similarity to vanillin, it is hypothesized that this compound may also exert anti-inflammatory effects through the modulation of the NF-κB and MAPK pathways. The chlorine substituent may influence the potency and selectivity of this activity.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade IKK IKK Complex Receptor->IKK NFkB_p65_p50_active NF-κB (Active) MAPK_Cascade->NFkB_p65_p50_active Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Degradation releases NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_active Translocates to Nucleus IkB_NFkB->NFkB_p65_p50 DNA DNA NFkB_p65_p50_active->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes 5_Chlorovanillin 5-Chloro-2-hydroxy- 3-methoxybenzaldehyde 5_Chlorovanillin->MAPK_Cascade Inhibits? 5_Chlorovanillin->IKK Inhibits?

Caption: Hypothesized mechanism of anti-inflammatory action via inhibition of MAPK and NF-κB pathways.

Applications as a Chemical Intermediate

The primary application of this compound is as a building block in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a valuable precursor for:

  • Pharmaceuticals: As a scaffold for the synthesis of novel drug candidates.

  • Agrochemicals: In the development of new pesticides and herbicides.

  • Dyes and Pigments: As a starting material for the synthesis of colored compounds.

  • Flavors and Fragrances: For the creation of unique aroma compounds.

Safety and Handling

This compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Precautionary Measures:

  • Avoid breathing dust/fume/gas/mist/vapors/spray (P261).

  • Wash skin thoroughly after handling (P264).

  • Use only outdoors or in a well-ventilated area (P271).

  • Wear protective gloves/protective clothing/eye protection/face protection (P280).

  • In case of contact with skin, wash with plenty of soap and water (P302 + P352).

  • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).

Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn when handling this compound.[1] It should be stored in a well-ventilated place, and the container should be kept tightly closed.

Conclusion

This compound is a valuable chemical intermediate with potential for further exploration in various scientific and industrial fields. While its synthesis is well-documented, a comprehensive characterization of its spectral properties and a deeper understanding of its biological activities, particularly its effects on inflammatory signaling pathways, are areas that warrant further investigation. This guide provides a solid foundation for researchers to build upon in their exploration of this versatile compound.

References

An In-depth Technical Guide to the Chemical Properties of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in various scientific domains, including medicinal chemistry and material science. This document collates available data on its physical characteristics, spectral properties, and safety information.

Chemical Identity and Physical Properties

This compound is a solid compound with the chemical formula C₈H₇ClO₃. Key identification and physical data are summarized in the table below.

PropertyValueSource
CAS Number 7740-05-8
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance Light yellow to green-yellow solid[1]
Melting Point 79-80 °C[1]
Boiling Point (Predicted) 268.0 ± 35.0 °C[1]
Density (Predicted) 1.377 ± 0.06 g/cm³[1]
pKa (Predicted) 7.74 ± 0.23[1]

Spectral Data

Detailed experimental spectral data for this compound is not widely available in the public domain. The following sections provide general expectations for its spectral characteristics based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons, the methoxy group protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, hydroxyl, and methoxy substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde, the carbons of the aromatic ring, and the carbon of the methoxy group. The chemical shifts of the aromatic carbons will be affected by the electron-donating and electron-withdrawing nature of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the hydroxyl (O-H stretch), aldehyde (C=O stretch and C-H stretch), and methoxy (C-O stretch) functional groups, as well as aromatic C-H and C=C stretching vibrations.

Mass Spectrometry

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (186.59 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom. Fragmentation patterns would likely involve the loss of the aldehyde group, the methoxy group, and other fragments.

Synthesis

A potential synthetic workflow is outlined below. This diagram is a logical representation of a possible synthesis and does not represent a validated experimental protocol.

SynthesisWorkflow Potential Synthetic Workflow for this compound start 3-Methoxyphenol step1 Chlorination (e.g., with SO2Cl2) start->step1 intermediate Chloro-3-methoxyphenol intermediate step1->intermediate step2 Formylation (e.g., Reimer-Tiemann or Vilsmeier-Haack reaction) intermediate->step2 product This compound step2->product purification Purification (e.g., Crystallization, Chromatography) product->purification

A potential synthetic pathway for this compound.

Biological Activity

Information regarding the specific biological activities of this compound is limited in the currently available literature. However, related benzaldehyde derivatives are known to exhibit a range of biological effects. For researchers and drug development professionals, this compound could serve as a scaffold for the synthesis of novel molecules with potential therapeutic applications. Further investigation into its biological properties is warranted.

The general approach to evaluating the biological activity of a new compound is illustrated in the following workflow diagram.

BiologicalActivityWorkflow General Workflow for Biological Activity Screening compound 5-Chloro-2-hydroxy- 3-methoxybenzaldehyde in_vitro In Vitro Assays (e.g., Enzyme inhibition, Cell-based assays) compound->in_vitro in_vivo In Vivo Studies (Animal models) in_vitro->in_vivo Promising Activity tox Toxicity Assessment in_vitro->tox adme ADME Studies (Absorption, Distribution, Metabolism, Excretion) in_vivo->adme lead_opt Lead Optimization adme->lead_opt

A generalized workflow for assessing the biological activity of a chemical compound.

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

Precautionary Measures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves, eye protection, and face protection.

  • If on skin, wash with plenty of soap and water.

  • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with potential for further research and development. This guide has summarized the currently available information on its chemical and physical properties. The lack of extensive experimental data, particularly in the areas of spectral characterization, synthesis, and biological activity, highlights the opportunity for further scientific investigation to fully elucidate the properties and potential applications of this molecule.

References

Spectroscopic Profile of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the aromatic compound 5-Chloro-2-hydroxy-3-methoxybenzaldehyde. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Detailed experimental protocols for acquiring such spectra are also provided, alongside visualizations of the analytical workflow and the logic of structural elucidation.

Physicochemical Properties

This compound is a solid organic compound with the chemical formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol .[1] Its structure combines a benzaldehyde core with chloro, hydroxyl, and methoxy functional groups, leading to a unique spectroscopic signature.

Predicted Spectral Data

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the analysis of structurally similar compounds. These tables are intended to serve as a reference for researchers in the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0Singlet1HAr-OH
~9.8Singlet1HCH O
~7.4Doublet1HAr-H
~7.2Doublet1HAr-H
~3.9Singlet3H-OCH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~195C HO
~155C -OH
~148C -OCH₃
~128C -Cl
~125Ar-C H
~120Ar-C H
~118Ar-C (quaternary)
~56-OC H₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (phenolic)
3000 - 2850MediumC-H stretch (aromatic and aldehyde)
1700 - 1680StrongC=O stretch (aldehyde)
1600 - 1450Medium-StrongC=C stretch (aromatic ring)
1270 - 1200StrongC-O stretch (aryl ether)
800 - 700StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
186/188[M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
185/187[M-H]⁺
157/159[M-CHO]⁺
142/144[M-CHO-CH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of a blank KBr pellet. Then, place the sample pellet in the spectrometer's sample holder and record the sample spectrum. The typical scanning range is 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Acquisition: Introduce the sample solution into the ion source. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is vaporized before ionization. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak and the fragmentation pattern are then analyzed to determine the molecular weight and structural features of the compound.

Visualizing the Analytical Process

The following diagrams illustrate the workflow for spectroscopic analysis and the logical process of using the combined data for structural confirmation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition Sample 5-Chloro-2-hydroxy- 3-methoxybenzaldehyde NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Experimental workflow for the spectral analysis of this compound.

logical_relationship cluster_data Spectral Data cluster_interpretation Interpretation NMR_Data NMR Data (¹H, ¹³C) Carbon_Skeleton Carbon Skeleton & Connectivity NMR_Data->Carbon_Skeleton Chemical Shifts, Coupling IR_Data IR Data Functional_Groups Functional Groups (OH, CHO, C-O, C-Cl) IR_Data->Functional_Groups Vibrational Frequencies MS_Data Mass Spec Data Molecular_Formula Molecular Formula & Weight MS_Data->Molecular_Formula Molecular Ion, Fragmentation Structure Structural Confirmation: 5-Chloro-2-hydroxy- 3-methoxybenzaldehyde Functional_Groups->Structure Carbon_Skeleton->Structure Molecular_Formula->Structure

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Chloro-2-hydroxy-3-methoxybenzaldehyde, a valuable intermediate in pharmaceutical and organic synthesis. The document details experimental protocols, presents quantitative data for comparative analysis, and includes schematic diagrams to elucidate the reaction mechanisms and workflows.

Introduction

This compound, also known as 5-chlorovanillin, is a chlorinated derivative of vanillin. Its unique substitution pattern, featuring a chlorine atom at the 5-position of the vanillin core, makes it a versatile building block for the synthesis of various heterocyclic compounds and more complex molecules with potential biological activities. This guide focuses on the most direct and commonly employed synthetic route: the electrophilic aromatic substitution of vanillin.

Primary Synthesis Pathway: Direct Chlorination of Vanillin

The most feasible and direct method for the synthesis of this compound is the electrophilic chlorination of vanillin (4-hydroxy-3-methoxybenzaldehyde). The hydroxyl and methoxy groups on the aromatic ring are activating, directing the incoming electrophile to the ortho and para positions. The position para to the methoxy group is already occupied by the aldehyde, and the position ortho to the methoxy group (and meta to the hydroxyl group) is less activated. Therefore, chlorination occurs preferentially at the position ortho to the hydroxyl group and meta to the aldehyde group (position 5).

Several chlorinating agents can be employed for this transformation, with varying degrees of reactivity and selectivity.

Chlorination using Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) is an effective reagent for the chlorination of activated aromatic systems like phenols.[1]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), dissolve vanillin (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform.[1][2]

  • Chlorination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sulfuryl chloride (1.1 to 2.2 equivalents) in the same anhydrous solvent dropwise via the dropping funnel over a period of 1-2 hours.[1] The use of excess sulfuryl chloride may lead to the formation of dichlorinated byproducts.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a milder and more selective chlorinating agent. A facile one-pot method for the chlorination of vanillin using NCS has been reported.[3]

  • Reaction Setup: Dissolve vanillin (1 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Chlorination: Add N-chlorosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield this compound.

Chlorination using Chlorine Gas

Direct chlorination using chlorine gas in a solvent like chloroform has also been reported as a method to obtain 5-chlorovanillin.[2] However, this method can be less selective and requires specialized equipment for handling a toxic gas.

Alternative Synthesis Strategies (Conceptual)

While direct chlorination of vanillin is the most common approach, other classical organic reactions could theoretically be employed to synthesize this compound, although they are generally less efficient for this specific target.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[4][5][6][7][8] To synthesize the target molecule via this route, one would need to start with 4-chloro-2-methoxyphenol. The reaction proceeds through the formation of a dichlorocarbene intermediate.[4][5][6]

This pathway is generally less preferred due to potential side reactions and lower yields compared to direct chlorination of the more readily available vanillin.

Duff Reaction

The Duff reaction is another method for the formylation of phenols, using hexamine as the formylating agent in an acidic medium.[9] Similar to the Reimer-Tiemann reaction, this would require 4-chloro-2-methoxyphenol as the starting material. The Duff reaction is known to be inefficient in many cases.[9]

Data Presentation

Table 1: Comparison of Chlorination Methods for Vanillin

MethodChlorinating AgentTypical SolventKey AdvantagesPotential Disadvantages
Method 1 Sulfuryl Chloride (SO₂Cl₂)Dichloromethane, ChloroformReadily available reagent, effective for activated systems.[1]Can lead to over-chlorination, evolves toxic gases (HCl, SO₂).[1]
Method 2 N-Chlorosuccinimide (NCS)Acetonitrile, DichloromethaneMilder reaction conditions, higher selectivity.[3]Reagent can be more expensive than sulfuryl chloride.
Method 3 Chlorine (Cl₂)ChloroformDirect use of elemental chlorine.[2]Hazardous gas, requires special handling, can be less selective.

Note: Specific yield data for the synthesis of this compound is not consistently reported across all methods in the surveyed literature. Yields are highly dependent on specific reaction conditions and purification methods.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway Vanillin Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Target This compound Vanillin->Target Electrophilic Aromatic Substitution Chlorinating_Agent Chlorinating Agent (e.g., SO₂Cl₂, NCS, Cl₂) Chlorinating_Agent->Target

Caption: Direct synthesis of this compound from vanillin.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dissolve Vanillin in Anhydrous Solvent Cool Cool to 0 °C Dissolve->Cool Add_Reagent Add Chlorinating Agent (dropwise) Cool->Add_Reagent Stir Stir and Monitor (TLC) Add_Reagent->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Final_Product Pure 5-Chloro-2-hydroxy- 3-methoxybenzaldehyde Purify->Final_Product

Caption: General experimental workflow for the synthesis and purification.

References

Physical properties and appearance of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of published experimental data for this specific compound, some information is based on predictions and representative protocols for structurally similar molecules.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

Data Presentation: Summary of Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol [1]
CAS Number 7740-05-8[1]
Appearance Solid. The specific color is not widely reported in the literature.[1]
Melting Point 79-80 °C[2]
Boiling Point 268.0 ± 35.0 °C (Predicted)[2]
Density 1.377 ± 0.06 g/cm³ (Predicted)[2]
Solubility Specific experimental data is not readily available. Based on its structure, it is expected to have low solubility in water and be soluble in polar organic solvents like ethanol, methanol, and acetone.
Storage Store under an inert atmosphere (Nitrogen or Argon) at 2-8 °C.[2]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is not widely available in the public domain. Researchers are advised to acquire this data on their own analytical samples for structural confirmation.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and analysis of substituted hydroxybenzaldehydes. These are generalized procedures and would require optimization for the specific synthesis and analysis of this compound.

Representative Synthesis Protocol: Formylation of a Substituted Phenol

A common method for the synthesis of hydroxybenzaldehydes is the Reimer-Tiemann reaction, which introduces a formyl group onto a phenol. The following is a general procedure that could be adapted for the synthesis of this compound from 4-chloro-2-methoxyphenol.

Disclaimer: This is a representative protocol and has not been validated for the synthesis of the title compound.

Materials:

  • 4-Chloro-2-methoxyphenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-chloro-2-methoxyphenol in ethanol.

  • Base Addition: Add a solution of sodium hydroxide in water to the flask. The mixture is stirred until the phenol is completely dissolved.

  • Formylation: While stirring vigorously, slowly add chloroform to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reflux: After the addition of chloroform is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Logical Relationship: Synthesis Pathway

G General Synthesis Pathway A 4-Chloro-2-methoxyphenol C Reimer-Tiemann Reaction A->C B Chloroform (CHCl3) Sodium Hydroxide (NaOH) B->C D This compound C->D Formylation

Caption: General Reimer-Tiemann synthesis pathway.

Representative Analytical Protocol: HPLC Analysis

The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). The following are typical starting conditions for a compound of this class.

Disclaimer: This is a representative protocol and would require method development and validation.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

  • Gradient: Start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 1-100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Experimental Workflow: HPLC Analysis

G HPLC Analysis Workflow A Sample Preparation (Dissolve and Filter) B HPLC Injection A->B C C18 Reversed-Phase Separation B->C D UV Detection C->D E Data Analysis (Purity Assessment) D->E

Caption: General workflow for HPLC analysis.

References

An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-methoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

This technical guide provides a comprehensive overview of this compound, a substituted aromatic aldehyde with potential applications in medicinal chemistry and drug development. This document details its chemical properties, a proposed synthetic route, and an analysis of its biological activities, supported by available data and relevant literature.

Chemical and Physical Properties

This compound is a solid organic compound. Its chemical structure combines a benzaldehyde core with chloro, hydroxyl, and methoxy substituents, which contribute to its unique physicochemical and biological properties.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 7740-05-8
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance Solid
SMILES O=Cc1cc(Cl)cc(OC)c1O
InChI Key PQKYPMGTDHNSRL-UHFFFAOYSA-N

Synthesis

Proposed Experimental Protocol: Synthesis via Reimer-Tiemann Reaction

This proposed protocol is based on the general procedure for the Reimer-Tiemann reaction.

Materials:

  • 4-Chloro-2-methoxyphenol

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 4-Chloro-2-methoxyphenol in an aqueous solution of sodium hydroxide.

  • Addition of Chloroform: While stirring vigorously, slowly add chloroform to the reaction mixture. The temperature should be carefully controlled, typically around 60-70°C.

  • Reflux: After the addition of chloroform is complete, continue to heat the mixture under reflux for several hours to ensure the completion of the formylation reaction.

  • Work-up: After cooling, acidify the reaction mixture with dilute hydrochloric acid.

  • Extraction: Extract the product from the aqueous layer using diethyl ether.

  • Drying and Evaporation: Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the pure compound.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 4-Chloro-2-methoxyphenol 4-Chloro-2-methoxyphenol Reimer-Tiemann Reaction Reimer-Tiemann Reaction 4-Chloro-2-methoxyphenol->Reimer-Tiemann Reaction CHCl3 CHCl3 CHCl3->Reimer-Tiemann Reaction NaOH NaOH NaOH->Reimer-Tiemann Reaction This compound This compound Reimer-Tiemann Reaction->this compound

Proposed synthesis of this compound.

Biological Activity and Potential in Drug Development

Substituted benzaldehydes are a class of compounds known to exhibit a wide range of biological activities. While specific studies on the biological profile of this compound are limited, research on structurally similar compounds provides valuable insights into its potential as a lead molecule in drug discovery.

Antimicrobial Activity

A study on novel sulfonamides containing the 5-chloro-2-hydroxybenzaldehyde scaffold has demonstrated significant antimicrobial activity.[2] These derivatives were synthesized from 5-chloro-2-hydroxybenzaldehyde and evaluated against a panel of bacteria and mycobacteria.

The most active compound, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, showed notable activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 µmol/L.[2] Another derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, displayed potent activity against Mycobacterium kansasii with MIC values between 1 and 4 µmol/L.[2]

CompoundMicroorganismMIC (µmol/L)
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (methicillin-sensitive)15.62 - 31.25
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (methicillin-resistant)15.62 - 31.25
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1 - 4

These findings underscore the potential of the 5-chloro-2-hydroxybenzaldehyde scaffold as a building block for the development of new antimicrobial agents. The mechanism of action for related benzaldehydes often involves the disruption of microbial cell membranes.[3]

Anticancer Activity

While no direct studies on the anticancer activity of this compound were identified, research on other substituted benzaldehyde derivatives suggests potential in this area. For instance, a series of benzyloxybenzaldehyde derivatives have shown significant anticancer activity against the HL-60 cell line, inducing apoptosis and arresting the cell cycle at the G2/M phase.[4] Another study on novel benzofuran-triazole-benzaldehyde analogues reported outstanding activity against lung (A-549) and cervical (HeLa) cancer cell lines.[5] These studies suggest that the benzaldehyde moiety can be a valuable pharmacophore in the design of novel anticancer agents. The presence of chloro and methoxy groups on the aromatic ring can modulate the compound's electronic and lipophilic properties, potentially enhancing its interaction with biological targets.

Potential Signaling Pathway Involvement

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of similar compounds, it is plausible that it could interfere with key cellular processes in pathogenic microorganisms or cancer cells. For example, in bacteria, it might disrupt membrane potential and integrity. In cancer cells, it could potentially modulate pathways involved in cell cycle regulation and apoptosis, such as the MAPK signaling pathway, which is a common target for anticancer drugs.

G cluster_compound Compound cluster_cellular_effects Potential Cellular Effects cluster_pathways Potential Signaling Pathways This compound This compound Disruption of\nCell Membrane Disruption of Cell Membrane This compound->Disruption of\nCell Membrane Induction of\nApoptosis Induction of Apoptosis This compound->Induction of\nApoptosis Cell Cycle\nArrest Cell Cycle Arrest This compound->Cell Cycle\nArrest Bacterial Membrane\nIntegrity Pathway Bacterial Membrane Integrity Pathway Disruption of\nCell Membrane->Bacterial Membrane\nIntegrity Pathway Apoptotic Pathways Apoptotic Pathways Induction of\nApoptosis->Apoptotic Pathways MAPK Signaling\nPathway MAPK Signaling Pathway Cell Cycle\nArrest->MAPK Signaling\nPathway

Hypothetical signaling pathways for this compound.

Spectroscopic Data Analysis (Predicted)

While dedicated high-resolution spectra for this compound were not found in the searched literature, its key spectral features can be predicted based on the analysis of structurally related compounds.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, hydroxyl, and methoxy protons.

  • Aldehydic Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

  • Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constants would be indicative of their meta relationship.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on concentration and solvent, but is often found in the region of δ 5.0-12.0 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

13C NMR Spectroscopy

The carbon NMR spectrum would display signals for the carbonyl carbon, aromatic carbons, and the methoxy carbon.

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region, around δ 190-200 ppm.

  • Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbons attached to the oxygen and chlorine atoms would be significantly shifted.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (aromatic and aldehydic): Signals around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹, respectively.

  • C=O Stretch (aldehyde): A strong, sharp absorption band around 1650-1700 cm⁻¹.

  • C=C Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (186.59 for ¹²C, ¹H, ³⁵Cl, ¹⁶O). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation patterns would involve the loss of the formyl group (-CHO), the methoxy group (-OCH₃), and chlorine.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents, particularly in the antimicrobial field. The available data on its derivatives highlight its potential as a starting point for the synthesis of bioactive molecules. Further research is warranted to fully elucidate its biological activities, mechanism of action, and to obtain detailed spectroscopic and quantitative biological data for the parent compound itself. This technical guide provides a foundation for researchers and drug development professionals interested in exploring the potential of this and related substituted benzaldehydes.

References

Solubility Profile of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in various chemical and pharmaceutical research domains. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines predicted solubility based on the physicochemical properties of structurally similar compounds and general principles of chemical solubility. Furthermore, it details a standard experimental protocol for the quantitative determination of solubility and presents a logical workflow for assessing the solubility of a novel compound.

Core Compound Information

Identifier Value
IUPAC Name This compound
CAS Number 7740-05-8
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Physical Form Solid

Predicted Solubility in Common Laboratory Solvents

Solvent Predicted Qualitative Solubility Rationale
Water Insoluble to Sparingly SolubleThe hydrophobic aromatic ring and chlorine atom likely dominate over the polar functional groups, limiting aqueous solubility. Aldehydes with carbon chains longer than five atoms tend to have low water solubility.[1][2]
Methanol SolubleThe polarity of methanol is suitable for dissolving compounds with hydroxyl and carbonyl groups. Structurally similar o-vanillin is soluble in methanol.[3]
Ethanol SolubleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of the compound. O-vanillin is soluble in alcohol.[3]
Acetone SolubleAs a polar aprotic solvent, acetone is a good solvent for many organic compounds, including aromatic aldehydes.
Ethyl Acetate Moderately Soluble to SolubleEthyl acetate has intermediate polarity and is a good solvent for a wide range of organic molecules.
Dichloromethane SolubleA common solvent for a broad range of organic compounds.
Chloroform SolubleSimilar to dichloromethane, it is a versatile solvent for organic compounds.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds, including those with poor solubility in other solvents.
Dimethylformamide (DMF) SolubleAnother highly polar aprotic solvent with excellent solvating properties for a broad spectrum of organic molecules.

Experimental Protocol for Solubility Determination

A standard method for the quantitative determination of the solubility of an aromatic aldehyde involves creating a saturated solution and subsequently measuring the concentration of the dissolved compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol)

  • Volumetric flasks

  • Syringe filters (e.g., 0.45 µm PES)

  • HPLC system with a UV detector

  • Analytical balance

  • Shaking incubator or magnetic stirrer with temperature control

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a temperature-controlled magnetic stirrer can be used.

  • Sample Preparation:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved particles.

  • Sample Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Analyze the standard solutions and the filtered sample solution by HPLC-UV. The UV detector wavelength should be set to the absorbance maximum of the compound.

    • Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

  • Calculation of Solubility:

    • Determine the concentration of the compound in the filtered sample solution by interpolating its peak area on the calibration curve.

    • The determined concentration represents the solubility of this compound in the chosen solvent at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a novel compound like this compound.

G Solubility Assessment Workflow for a Novel Compound A Compound Characterization (Structure, MW, Polarity) B Literature Search for Solubility Data (Analogous Compounds) A->B C Qualitative Solubility Prediction ('Like Dissolves Like') B->C D Selection of Common Lab Solvents C->D E Experimental Determination (e.g., HPLC-UV Method) D->E F Quantitative Solubility Data E->F G Application in Experimental Design (e.g., Reaction, Formulation) F->G

Caption: Workflow for solubility assessment of a new chemical entity.

This guide provides a framework for understanding and determining the solubility of this compound. For precise quantitative data, experimental determination is essential. The provided protocol and workflow offer a systematic approach for researchers in their experimental design and execution.

References

An In-depth Technical Guide on 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-hydroxy-3-methoxybenzaldehyde, a halogenated derivative of o-vanillin, is a chemical compound with potential applications in various scientific fields, including medicinal chemistry and materials science. Its specific biological activities and reaction pathways are subjects of ongoing research. This technical guide provides a comprehensive overview of its discovery, a plausible synthetic route with a detailed experimental protocol, and a summary of its physicochemical properties. Furthermore, it explores potential biological activities based on structurally related compounds and proposes a hypothetical signaling pathway for further investigation.

Discovery and History

The specific discovery and detailed historical account of this compound are not extensively documented in publicly available literature. It is primarily recognized as a chemical intermediate available from various commercial suppliers.[1] Its emergence is likely linked to broader research into the synthesis and properties of substituted benzaldehydes for applications in pharmaceuticals, agrochemicals, and fragrance industries. The synthesis of related compounds, such as 5-chlorovanillin and other halogenated salicylaldehydes, has been described in various contexts, suggesting that the synthesis of this compound would follow established organic chemistry principles.[1][2]

Physicochemical Properties

The quantitative data for this compound is summarized in the table below. It is important to note that while some data is available from commercial sources, other parameters are estimated based on the properties of structurally similar compounds.

PropertyValueSource
IUPAC Name This compound-
Synonyms 5-Chloro-o-vanillin-
CAS Number 7740-05-8[1]
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol [1]
Appearance Solid[1]
Purity ≥97% (typical)[1]
Predicted Boiling Point 285.5 ± 35.0 °C (at 760 mmHg)Predicted
Predicted Melting Point 85-87 °CPredicted
Predicted Solubility Soluble in DMSO, Methanol, Ethyl AcetatePredicted
Predicted pKa 7.5 ± 0.2 (phenolic hydroxyl)Predicted

Spectral Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): δ 11.0 (s, 1H, -OH), 9.85 (s, 1H, -CHO), 7.2-7.4 (m, 2H, Ar-H), 3.95 (s, 3H, -OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 195.5 (-CHO), 158.0 (C-OH), 148.0 (C-OCH₃), 125.0 (C-Cl), 122.0, 120.0, 118.0 (Ar-C), 56.5 (-OCH₃).

  • Mass Spectrometry (EI): m/z (%) = 186 (M⁺), 185 (M⁺-H), 157 (M⁺-CHO), 129, 101.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the commercially available 4-chloroguaiacol.

Synthetic Pathway Start 4-Chloroguaiacol Intermediate Formylation (Duff Reaction or Reimer-Tiemann Reaction) Start->Intermediate Hexamethylenetetramine, acid or CHCl3, NaOH Product This compound Intermediate->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from general procedures for the Duff reaction, which is a formylation method for phenols.[3][4][5]

Materials:

  • 4-Chloroguaiacol (1 equivalent)

  • Hexamethylenetetramine (4 equivalents)

  • Glacial acetic acid

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroguaiacol in glacial acetic acid.

  • Addition of Reagent: Add hexamethylenetetramine to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, add concentrated hydrochloric acid and heat the mixture at 100°C for 1 hour to hydrolyze the intermediate imine.

  • Workup: Cool the reaction mixture and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthetic Workflow Diagram

Experimental Workflow cluster_0 Reaction cluster_1 Workup and Purification A Dissolve 4-Chloroguaiacol in Acetic Acid B Add Hexamethylenetetramine A->B C Reflux for 4-6 hours B->C D Hydrolysis with HCl C->D E Extraction with Diethyl Ether D->E F Drying and Concentration E->F G Column Chromatography F->G

Caption: A logical workflow for the synthesis and purification.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the activities of structurally similar compounds provide a basis for hypothesizing its potential pharmacological effects.

Inferred Biological Activities
  • Antimicrobial Activity: Many halogenated phenols and benzaldehydes exhibit antimicrobial properties.[6] The presence of the chloro group and the phenolic hydroxyl group in the target molecule suggests potential activity against various bacterial and fungal strains. Vanillin and its derivatives have also shown antimicrobial effects.[7]

  • Anticancer Activity: Substituted benzaldehydes have been investigated for their anticancer properties.[8] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific substitution pattern of this compound may confer unique cytotoxic activities.

  • Anti-inflammatory Activity: Phenolic compounds are known for their antioxidant and anti-inflammatory effects.[8][9] Benzaldehyde derivatives can reduce the expression of inflammatory markers.[8]

Hypothetical Signaling Pathway

Based on the potential anticancer activity, a hypothetical signaling pathway involving the inhibition of a key cellular proliferation pathway, such as the MAPK/ERK pathway, can be proposed for further investigation.

Hypothetical Signaling Pathway Compound 5-Chloro-2-hydroxy-3- methoxybenzaldehyde Receptor Cell Surface Receptor (e.g., EGFR) Compound->Receptor Inhibition? RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a substituted benzaldehyde with potential for further investigation in drug discovery and materials science. While its history and specific synthesis are not well-documented, a plausible synthetic route can be devised from readily available starting materials. Its biological activity remains to be elucidated, but parallels with similar compounds suggest promising avenues for research into its antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.

References

Methodological & Application

Synthesis and Biological Evaluation of Schiff Bases Derived from 5-Chloro-2-hydroxy-3-methoxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Schiff bases from 5-Chloro-2-hydroxy-3-methoxybenzaldehyde. It includes experimental procedures, data presentation of their potential biological activities, and visualizations of the synthesis workflow and a potential signaling pathway.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal chemistry. Their biological activities, including antimicrobial, anticancer, and antioxidant properties, are of significant interest in the development of new therapeutic agents. The synthesis of Schiff bases through the condensation of an aldehyde or ketone with a primary amine is a fundamental reaction in organic chemistry. This protocol focuses on the synthesis of Schiff bases derived from this compound, a substituted salicylaldehyde, and explores their potential biological applications.

Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine in an alcoholic solvent. The reaction can be catalyzed by a few drops of acid or base.

General Reaction Scheme

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A This compound C Ethanol (Solvent) Reflux, 2-4h A->C B Primary Amine (R-NH2) B->C D Schiff Base C->D MAPK_Pathway Schiff_Base Schiff Base Derivative Cell_Membrane Cell Membrane Schiff_Base->Cell_Membrane Cellular Uptake MAPKKK MAPKKK (e.g., ASK1, TAK1) Cell_Membrane->MAPKKK Stress Signal MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, p53) MAPK->Transcription_Factors Activation Apoptosis Apoptosis Transcription_Factors->Apoptosis Gene Expression

Application Notes: Condensation Reactions with 5-Chloro-2-hydroxy-3-methoxybenzaldehyde for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-hydroxy-3-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its derivatives are of significant interest to researchers in medicinal chemistry and materials science. The presence of multiple functional groups—aldehyde, hydroxyl, chloro, and methoxy—allows for a variety of chemical transformations and the introduction of diverse pharmacophores. Condensation reactions, such as Claisen-Schmidt, Knoevenagel, and Schiff base formations, are fundamental C-C and C-N bond-forming reactions that utilize this scaffold to generate a wide array of complex molecules.[1][2][3] The resulting products, including chalcones, α,β-unsaturated systems, and imines, are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] These application notes provide detailed protocols for key condensation reactions involving this compound.

Key Condensation Protocols

Three primary types of condensation reactions are highlighted: the Claisen-Schmidt condensation for chalcone synthesis, the Knoevenagel condensation for producing α,β-unsaturated compounds, and Schiff base formation for synthesizing imines.

Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a variation of the aldol condensation, reacting an aromatic aldehyde that cannot enolize with an enolizable ketone or aldehyde in the presence of a base.[6] This reaction is a cornerstone for the synthesis of chalcones, which are precursors to flavonoids and exhibit significant biological activities.[5] A solvent-free approach using grinding is a green chemistry alternative that can produce quantitative yields.[7]

Experimental Protocol:

  • Reactant Preparation: In a mortar, combine this compound (1.0 mmol, 186.59 g/mol ) and a suitable ketone (e.g., acetophenone, 1.0 mmol).

  • Catalyst Addition: Add a catalytic amount of solid sodium hydroxide (NaOH) (approx. 20 mol%).[7]

  • Reaction Initiation: Grind the mixture using a pestle for 10-20 minutes at room temperature. The mixture will typically turn into a paste and then solidify.[8]

  • Work-up: Add 10-15 mL of cold water to the mortar and continue to grind to break up the solid product.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove the NaOH catalyst.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as 95% ethanol, to yield the pure chalcone derivative.[8][9]

  • Characterization: Analyze the final product using techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and purity.

Data Presentation: Claisen-Schmidt Condensation

Reactant AReactant BCatalystSolventTimeYield (%)Reference
Substituted BenzaldehydesCycloalkanonesSolid NaOH (20 mol%)Solvent-free (Grinding)5 min96–98[7]
BenzaldehydeAcetone10% NaOH95% Ethanol20 minHigh[9]
p-AnisaldehydeAcetonePotassium HydroxideWater/Ethanol20-30 minNot Specified[2][10]
Protocol 2: Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine or ammonium acetate.[1][11] This reaction is highly efficient for creating C-C double bonds and synthesizing α,β-unsaturated products, which are valuable intermediates in drug synthesis.[1][3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) in ethanol (15-20 mL).

  • Catalyst Addition: Add a catalytic amount of ammonium acetate or a few drops of piperidine.[3][11]

  • Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]

  • Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and catalyst.[3]

  • Drying: Dry the purified product in a vacuum oven.

  • Characterization: Confirm the structure of the resulting 2-(5-chloro-2-hydroxy-3-methoxybenzylidene)malononitrile using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Knoevenagel Condensation

AldehydeActive Methylene CompoundCatalystSolventTemperatureYield (%)Reference
Aromatic AldehydesMalononitrileAmmonium AcetateEthanolRefluxHigh[3]
2-MethoxybenzaldehydeThiobarbituric AcidPiperidineEthanolNot SpecifiedNot Specified[11]
Aromatic AldehydesMalononitrileAmmonium AcetateNone (Sonication)Room TempHigh[1]
Protocol 3: Synthesis of Schiff Bases (Imines)

Schiff bases are synthesized through the condensation reaction between a primary amine and a carbonyl compound.[4] These compounds are important in coordination chemistry and are widely studied for their diverse biological activities, including antimicrobial and anti-inflammatory properties.[4][12]

Experimental Protocol:

  • Solution Preparation: Prepare a solution of this compound (1.0 mmol) in 15 mL of ethanol in a round-bottom flask. In a separate container, dissolve an equimolar amount of a primary amine (e.g., 2,4-dimethylaniline, 1.0 mmol) in 10 mL of ethanol.

  • Reaction Mixture: Add the amine solution to the aldehyde solution with constant stirring.

  • Catalysis: Add 1-2 drops of glacial acetic acid as a catalyst.[4]

  • Reaction Conditions: Reflux the mixture for 3-4 hours. The formation of a precipitate often indicates product formation.

  • Isolation: After cooling the reaction mixture to room temperature, collect the solid product by vacuum filtration.

  • Purification: Wash the precipitate with a small amount of cold ethanol and dry it in a desiccator.

  • Characterization: Characterize the synthesized Schiff base using FT-IR (to observe the C=N imine stretch), ¹H NMR, and mass spectrometry.

Data Presentation: Schiff Base Formation

AldehydeAmineCatalystSolventConditionReference
m-Nitrobenzaldehydep-ChloroanilineGlacial Acetic AcidEthanolReflux[4]
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde2,4-DimethylanilineNot SpecifiedEthanolReflux (4h)[12]
Salicylaldehyde2-AminopyridineNot SpecifiedEthanolReflux (2h)[13]

Visualized Workflows and Mechanisms

To aid in the conceptualization of these protocols, the following diagrams illustrate a general experimental workflow and the fundamental mechanisms of each condensation reaction.

G start Start: Reagent Preparation reaction Reaction Setup (Solvent + Catalyst) start->reaction heating Heating & Stirring (Reflux / Room Temp) reaction->heating monitoring Monitor Progress (TLC) heating->monitoring monitoring->heating Incomplete workup Reaction Work-up (Cooling / Quenching) monitoring->workup Complete isolation Product Isolation (Filtration) workup->isolation purification Purification (Recrystallization / Chromatography) isolation->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end_node End: Pure Product characterization->end_node G cluster_0 Claisen-Schmidt Condensation ketone Ketone (Enolizable) enolate Enolate Ion ketone->enolate Base (OH⁻) aldol Aldol Adduct (β-Hydroxy Ketone) enolate->aldol aldehyde Aromatic Aldehyde (Non-enolizable) aldehyde->aldol product α,β-Unsaturated Ketone (Chalcone) aldol->product Dehydration h2o H₂O aldol->h2o G cluster_1 Knoevenagel Condensation active_methylene Active Methylene Compound carbanion Carbanion (Enolate) active_methylene->carbanion Weak Base intermediate Adduct Intermediate carbanion->intermediate aldehyde Aldehyde aldehyde->intermediate product α,β-Unsaturated Product intermediate->product Dehydration h2o H₂O intermediate->h2o G cluster_2 Schiff Base Formation aldehyde Aldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal amine Primary Amine amine->hemiaminal iminium Iminium Ion hemiaminal->iminium -H₂O h2o H₂O hemiaminal->h2o product Schiff Base (Imine) iminium->product -H⁺

References

Application Notes and Protocols for Antimicrobial Screening of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of derivatives based on the 5-Chloro-2-hydroxy-3-methoxybenzaldehyde scaffold. This document is intended to guide researchers in the synthesis, characterization, and evaluation of the antimicrobial potential of these compounds.

Introduction

Derivatives of this compound, particularly Schiff bases and sulfonamides, have emerged as a promising class of compounds with significant antimicrobial properties.[1][2][3][4][5] The structural features of this scaffold, including the halogen, hydroxyl, and methoxy groups, provide a versatile platform for chemical modification to enhance antimicrobial efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][4] This document outlines the key experimental procedures for synthesizing and evaluating these derivatives.

Synthesis of Derivatives

The primary route for derivatization of this compound involves the condensation of its aldehyde group with primary amines to form Schiff bases.[3][4][6] Another approach involves the synthesis of sulfonamide derivatives.[1][2]

General Protocol for Schiff Base Synthesis

A general method for synthesizing Schiff base derivatives involves the reaction of this compound with various primary amines.[6][7]

Materials:

  • This compound

  • Appropriate primary amine

  • Ethanol (or another suitable solvent)

  • Catalytic amount of glacial acetic acid (optional)

Procedure:

  • Dissolve equimolar amounts of this compound and the selected primary amine in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate (the Schiff base) is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallization from a suitable solvent can be performed for further purification.

  • Characterize the synthesized compounds using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][6]

Antimicrobial Screening Protocols

The antimicrobial activity of the synthesized derivatives can be assessed using standard in vitro methods. The most common techniques are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar well/disk diffusion method for preliminary screening.[8][9]

Broth Microdilution Method for MIC Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Materials:

  • Synthesized derivatives

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • 96-well microtiter plates

  • Sterile DMSO (for dissolving compounds)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Negative control (broth with DMSO)

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to the final test concentration (e.g., 5 x 10⁵ CFU/mL).[8]

  • Preparation of Test Compounds: Prepare a stock solution of each derivative in DMSO. Perform serial two-fold dilutions of the stock solution in the 96-well microtiter plates using the appropriate broth medium.[8]

  • Inoculation and Incubation: Inoculate each well with the prepared microbial suspension. Include positive and negative controls on each plate. Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[8]

  • Determination of MIC: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).[8] Growth can be assessed visually or by using a microplate reader.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.

Materials:

  • Synthesized derivatives

  • Bacterial and/or fungal strains

  • Appropriate agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)

  • Sterile petri dishes

  • Sterile cork borer

  • Positive control antibiotic

  • Solvent control (e.g., DMSO)

Procedure:

  • Preparation of Agar Plates: Prepare the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.

  • Well Preparation: Create wells in the agar using a sterile cork borer.

  • Application of Test Compounds: Add a specific volume of the dissolved test compound solution into each well. Also, add the positive and solvent controls to separate wells.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Data Presentation

Quantitative data from antimicrobial screening should be presented in a clear and organized manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDDerivative TypeTest OrganismMIC (µg/mL)Reference
1 Schiff Base: (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolBacillus subtilis45.2[4]
Escherichia coli1.6[4]
Pseudomonas fluorescens2.8[4]
Staphylococcus aureus3.4[4]
Aspergillus niger47.5[4]
2 Sulfonamide: 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-sensitive S. aureus15.62-31.25 (µmol/L)[1][2]
Methicillin-resistant S. aureus15.62-31.25 (µmol/L)[1][2]
3 Sulfonamide: 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4 (µmol/L)[1][2]

Visualizations

Diagrams illustrating the experimental workflows can aid in understanding the overall process.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Antimicrobial Screening start 5-Chloro-2-hydroxy-3- methoxybenzaldehyde synthesis Condensation Reaction (Schiff Base Formation) start->synthesis amine Primary Amine amine->synthesis purification Purification (Filtration, Recrystallization) synthesis->purification characterization Structural Characterization (IR, NMR, Mass Spec) purification->characterization derivative Synthesized Derivative characterization->derivative screening_start Synthesized Derivative derivative->screening_start mic_path Broth Microdilution screening_start->mic_path diffusion_path Agar Well Diffusion screening_start->diffusion_path mic_result Determine MIC mic_path->mic_result diffusion_result Measure Zone of Inhibition diffusion_path->diffusion_result data_analysis Data Analysis and SAR mic_result->data_analysis diffusion_result->data_analysis

Caption: Workflow for Synthesis and Antimicrobial Screening.

broth_microdilution_workflow prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Derivatives in 96-well plate prep_compounds->inoculate incubate Incubate plates (e.g., 37°C, 24h) inoculate->incubate read_results Visually or Spectrophotometrically Read Results incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: Protocol for Broth Microdilution Assay.

Mechanism of Action

While the precise mechanism of action for all derivatives is not fully elucidated, it is believed that the imine group (-C=N-) in Schiff bases and the overall molecular structure play a crucial role in their biological activity.[10] For sulfonamide derivatives, a potential mechanism is the inhibition of the bacterial enzyme dihydropteroate synthetase (DHPS) in the folic acid pathway, which is essential for bacterial growth and replication.[1] The antimicrobial potential of the parent vanillin structure, which is related to the title compound, is attributed to the presence of the phenolic group.[8] Further studies are required to delineate the specific molecular targets of these this compound derivatives.

References

Application Notes and Protocols: Synthesis of Metal Complexes Using 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of novel metal complexes derived from Schiff bases of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde. This class of compounds holds significant potential in medicinal chemistry and materials science due to the versatile coordination properties of Schiff base ligands. The protocols outlined below are based on established methodologies for analogous compounds and are intended to serve as a foundational guide for the development of new metal-based therapeutic agents and functional materials.

Introduction

Schiff bases, formed by the condensation of a primary amine and an aldehyde or ketone, are a critical class of ligands in coordination chemistry. Their metal complexes have garnered substantial interest due to a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1] The introduction of various substituents on the salicylaldehyde and amine precursors allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their biological efficacy and stability.

This compound is a particularly interesting starting material for synthesizing Schiff base ligands. The presence of the chloro, hydroxyl, and methoxy groups can significantly modulate the coordination behavior and biological activity of the corresponding metal complexes. This document provides detailed protocols for the synthesis of Schiff base ligands from this aldehyde and their subsequent complexation with various transition metals, along with methods for their characterization.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Ligand (L) from this compound

This protocol describes a general method for the synthesis of a Schiff base ligand (L) through the condensation of this compound with a primary amine.

Materials:

  • This compound

  • An appropriate primary amine (e.g., aniline, substituted aniline, amino acid)

  • Ethanol or Methanol (absolute)

  • Glacial Acetic Acid (catalyst, optional)

Procedure:

  • Dissolve this compound (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask. Heat the mixture gently to ensure complete dissolution.

  • In a separate beaker, dissolve the primary amine (10 mmol) in 20 mL of absolute ethanol.

  • Add the ethanolic solution of the primary amine dropwise to the aldehyde solution with constant stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • After the reaction is complete, cool the mixture to room temperature. The Schiff base product will precipitate out of the solution.

  • Filter the precipitate using a Buchner funnel and wash it several times with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base ligand.

  • Dry the purified product in a desiccator over anhydrous CaCl2.

  • Characterize the synthesized ligand using appropriate spectroscopic techniques (FT-IR, ¹H-NMR, ¹³C-NMR, Mass spectrometry) and elemental analysis.

Protocol 2: Synthesis of Metal(II) Complexes

This protocol outlines the general procedure for the synthesis of metal(II) complexes of the Schiff base ligand (L).

Materials:

  • Synthesized Schiff Base Ligand (L)

  • Metal(II) salt (e.g., Cu(NO₃)₂·3H₂O, Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, Zn(NO₃)₂)[3][4]

  • Ethanol or Methanol

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (if solubility is an issue)

Procedure:

  • Dissolve the Schiff base ligand (L) (2 mmol) in 50 mL of hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of ethanol or water.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • Adjust the pH of the solution to slightly basic (pH 7-8) by adding a dilute ethanolic solution of sodium hydroxide or triethylamine, if necessary, to facilitate deprotonation of the phenolic group.

  • Reflux the reaction mixture for 3-5 hours.[4] The formation of a colored precipitate indicates the formation of the metal complex.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated metal complex and wash it thoroughly with ethanol and then with diethyl ether to remove any impurities.

  • Dry the complex in a vacuum desiccator over anhydrous CaCl₂.

  • Characterize the synthesized metal complex using FT-IR, UV-Vis spectroscopy, magnetic susceptibility measurements, molar conductance, and elemental analysis.

Characterization Data

The following tables summarize typical characterization data for Schiff base ligands and their metal complexes derived from substituted salicylaldehydes. The data provided are representative and intended to guide the analysis of newly synthesized compounds.

Table 1: Physicochemical and Analytical Data of a Representative Schiff Base Ligand and its Metal Complexes

CompoundFormulaM.W. ( g/mol )ColorYield (%)M.p. (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)
Ligand (L)C₁₄H₁₂ClNO₂261.7Yellow85162--
[Cu(L)₂]C₂₈H₂₂Cl₂CuN₂O₄605.0Green78>30010.51.85
[Ni(L)₂]C₂₈H₂₂Cl₂N₂NiO₄599.9Greenish-Yellow75>30012.3Diamagnetic
[Co(L)₂]C₂₈H₂₂Cl₂CoN₂O₄600.2Brown72>30011.84.95
[Zn(L)₂]C₂₈H₂₂Cl₂N₂O₄Zn606.7Light Yellow80>30015.2Diamagnetic

Note: The data presented are hypothetical for a Schiff base derived from this compound and aniline and its metal complexes, based on typical values for similar compounds.[5]

Table 2: Key FT-IR Spectral Data (cm⁻¹) for a Representative Ligand and its Metal Complexes

Compoundν(O-H)ν(C=N)ν(C-O) (phenolic)ν(M-N)ν(M-O)
Ligand (L)~3400~1620~1280--
[Cu(L)₂]-~1605~1300~520~450
[Ni(L)₂]-~1608~1305~525~455
[Co(L)₂]-~1602~1298~518~448
[Zn(L)₂]-~1610~1310~530~460

Note: The disappearance of the ν(O-H) band and the shift in the ν(C=N) and ν(C-O) bands upon complexation are indicative of coordination to the metal ion.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, characterization, and biological evaluation of metal complexes derived from this compound.

experimental_workflow start Start: this compound + Primary Amine synthesis_ligand Schiff Base Synthesis (Condensation Reaction) start->synthesis_ligand purification_ligand Purification (Recrystallization) synthesis_ligand->purification_ligand char_ligand Ligand Characterization (FT-IR, NMR, Mass Spec) purification_ligand->char_ligand synthesis_complex Metal Complex Synthesis char_ligand->synthesis_complex metal_salt Metal(II) Salt metal_salt->synthesis_complex purification_complex Purification & Drying synthesis_complex->purification_complex char_complex Complex Characterization (FT-IR, UV-Vis, Molar Conductance, Magnetic Susceptibility) purification_complex->char_complex bio_eval Biological Evaluation (Antimicrobial, Anticancer assays) char_complex->bio_eval end End: Data Analysis & Reporting bio_eval->end

Caption: General workflow for synthesis and evaluation.

Proposed Coordination Scheme

This diagram illustrates the proposed coordination of the bidentate Schiff base ligand to a central metal(II) ion, forming a stable chelate.

coordination_scheme cluster_ligand Schiff Base Ligand (L) cluster_ligand2 L1 R-N L2 = L1->L2 M M(II) L1->M Coordination Bond L3 CH L2->L3 L4 L3->L4 L5 Aromatic Ring (substituted) L4->L5 L6 O L5->L6 L6->M L7 N-R L7->M L8 = L7->L8 L9 HC L8->L9 L10 L9->L10 L11 Aromatic Ring (substituted) L10->L11 L12 O L11->L12 L12->M

Caption: Proposed metal chelation by the Schiff base.

Applications in Drug Development

Metal complexes of Schiff bases are promising candidates for drug development.[1] The chelation of the metal ion to the ligand can enhance the biological activity compared to the free ligand.[6] The lipophilicity of the complex, a key factor in cellular uptake, can be modulated by the choice of the metal ion and the substituents on the ligand. The resulting complexes can be screened for a variety of biological activities:

  • Antimicrobial Activity: The complexes can be tested against a panel of pathogenic bacteria and fungi using methods like the disc diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).[2][5][6]

  • Anticancer Activity: The cytotoxic effects of the synthesized compounds can be evaluated against various cancer cell lines (e.g., MCF-7, HeLa, HepG2) using assays such as the MTT assay.[7]

  • Antioxidant Activity: The ability of the complexes to scavenge free radicals can be assessed using methods like the DPPH radical scavenging assay.

  • Catalytic Activity: These complexes can also be explored for their catalytic potential in various organic transformations.

The development of metal complexes from this compound represents a promising avenue for the discovery of novel therapeutic agents and functional materials. The protocols and data presented herein provide a solid foundation for researchers to embark on the synthesis and evaluation of these novel compounds.

References

Application Notes and Protocols: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde as a Precursor for Novel Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-hydroxy-3-methoxybenzaldehyde is a substituted salicylaldehyde that serves as a versatile precursor in the synthesis of novel organic ligands and their metal complexes. The presence of multiple functional groups—hydroxyl, methoxy, chloro, and aldehyde—on the aromatic ring makes it a valuable scaffold for creating molecules with diverse chemical properties and potential biological activities. The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases, which are characterized by an azomethine (-C=N-) group. These Schiff base ligands, along with their metal complexes, are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological applications, including antimicrobial, antioxidant, and anticancer activities.

This document provides detailed application notes and experimental protocols for the synthesis of novel Schiff base ligands and their metal complexes derived from this compound. It also presents quantitative data on their biological activities and explores their potential mechanisms of action.

I. Synthesis of Novel Ligands and Metal Complexes

A. Synthesis of Schiff Base Ligands

Schiff bases are synthesized through a condensation reaction between an aldehyde or ketone and a primary amine. The following protocol describes a general method for the synthesis of Schiff base ligands from this compound.

Experimental Protocol: General Synthesis of a Schiff Base Ligand

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol. In a separate flask, dissolve the desired primary amine (1 equivalent) in the same solvent.

  • Reaction Mixture: Slowly add the solution of the primary amine to the solution of this compound with continuous stirring.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture to facilitate the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The resulting solid precipitate, the Schiff base ligand, is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The purified Schiff base ligand can be further purified by recrystallization from an appropriate solvent.

  • Characterization: The structure of the synthesized Schiff base ligand should be confirmed using analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and mass spectrometry.

B. Synthesis of Metal Complexes

Schiff base ligands can act as chelating agents, forming stable complexes with various metal ions. The following is a general protocol for the synthesis of metal(II) complexes with Schiff base ligands derived from this compound.

Experimental Protocol: General Synthesis of a Metal(II) Complex

  • Ligand Solution: Dissolve the synthesized Schiff base ligand (2 equivalents) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask, with gentle heating if necessary.

  • Metal Salt Solution: In a separate beaker, dissolve the desired metal(II) salt (e.g., chloride, nitrate, or acetate salt) (1 equivalent) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 3 to 5 hours. A change in color or the formation of a precipitate often indicates the formation of the metal complex.

  • Isolation of Complex: After the reflux period, allow the reaction mixture to cool to room temperature. Collect the precipitated metal complex by vacuum filtration.

  • Purification: Wash the solid product with the solvent used for the reaction to remove any unreacted ligand and metal salt.

  • Drying: Dry the final metal complex in a desiccator over a suitable drying agent, such as anhydrous calcium chloride.

  • Characterization: Characterize the synthesized metal complex using techniques such as FTIR, UV-Visible spectroscopy, elemental analysis, and magnetic susceptibility measurements to determine its structure and properties.

II. Biological Activities of Derived Ligands and Complexes

Ligands and their metal complexes derived from substituted salicylaldehydes have demonstrated a wide range of biological activities. The following sections summarize some of the key findings.

A. Antimicrobial Activity

Schiff bases and their metal complexes often exhibit significant antibacterial and antifungal properties. The presence of the azomethine group is considered crucial for their antimicrobial action. Chelation with metal ions can enhance this activity.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Schiff Bases Derived from 5-Chloro-salicylaldehyde

CompoundS. aureus (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)B. subtilis (μg/mL)Reference
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol3.41.6-45.2[1]
Compound 5h0.0300.0650.0600.050[2]

Note: Data for Schiff bases derived directly from this compound is limited. The table presents data for structurally similar compounds derived from 5-chloro-salicylaldehyde for illustrative purposes.

B. Antioxidant Activity

Many Schiff base ligands and their complexes possess antioxidant properties, which are often evaluated by their ability to scavenge free radicals.

Data Presentation: Antioxidant Activity (IC50 Values) of Salicylaldehyde Schiff Base Metal Complexes

CompoundDPPH Radical Scavenging IC50 (µM)Reference
H₂L¹ (Ligand)9.11[3]
[Me₂SnL¹]5.82[3]
H₂L² (Ligand)8.54[3]
[Me₂SnL²]4.93[3]
H₂L³ (Ligand)7.82[3]
[Me₂SnL³]4.11[3]
H₂L⁴ (Ligand)6.93[3]
[Me₂SnL⁴]3.56[3]

Note: H₂L¹, H₂L², H₂L³, and H₂L⁴ are different salicylaldehyde Schiff base ligands. This data illustrates the general trend of increased antioxidant activity upon complexation with a metal ion.

C. Anticancer Activity

Schiff bases and their metal complexes have emerged as a promising class of anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.

Data Presentation: In Vitro Cytotoxicity (IC50 Values) of Salicylaldehyde-Derived Schiff Bases and Complexes

CompoundCell LineIC50 (µM)Reference
Cu-08A-5490.59[4]
Cu-09A-5490.67[4]
Cu-08MCF-78.88[4]
Cu-09MCF-76.30[4]
CisplatinA-5494.13[4]
CisplatinMCF-73.92[4]
5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidTSCCF446.68 µg/mL[5]

Note: Cu-08 and Cu-09 are copper(II) complexes of Schiff bases derived from salicylaldehyde. TSCCF stands for Tongue Squamous Cell Carcinoma Fibroblasts.

III. Mechanism of Action: Signaling Pathways in Cancer

Schiff base derivatives can induce apoptosis in cancer cells through various signaling pathways. One of the key pathways implicated is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.

A study on a Schiff base derived from 2-hydroxybenzaldehyde (a parent compound to this compound) demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells by modulating the expression of genes within the MAPK signaling pathway.[6]

Diagram: Generalized MAPK Signaling Pathway and Potential Intervention by Schiff Base Derivatives

MAPK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors proliferation Cell Proliferation & Survival transcription_factors->proliferation apoptosis_regulation Regulation of Apoptosis transcription_factors->apoptosis_regulation schiff_base Schiff Base Derivative schiff_base->erk Modulation schiff_base->apoptosis_regulation Induces Apoptosis Workflow start This compound synthesis Synthesis of Schiff Base Ligand start->synthesis complexation Synthesis of Metal Complex synthesis->complexation characterization Structural Characterization (FTIR, NMR, Mass Spec, etc.) synthesis->characterization complexation->characterization bio_screening Biological Activity Screening (Antimicrobial, Antioxidant) characterization->bio_screening anticancer_eval Anticancer Evaluation (Cytotoxicity - IC50) characterization->anticancer_eval lead_compound Lead Compound Identification bio_screening->lead_compound mechanism_study Mechanism of Action Studies (e.g., Apoptosis, Signaling Pathways) anticancer_eval->mechanism_study mechanism_study->lead_compound

References

Experimental Procedures for the Formylation of Substituted Phenols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental formylation of substituted phenols, a crucial transformation in synthetic organic chemistry for the preparation of valuable hydroxy-aldehydes. These compounds serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This guide covers several widely-used formylation methods, presenting their experimental protocols, comparative data, and mechanistic insights to aid researchers in selecting and executing the most suitable procedure for their specific needs.

Introduction

The introduction of a formyl group (-CHO) onto a phenol ring, known as formylation, is a fundamental electrophilic aromatic substitution reaction. The hydroxyl group of a phenol is a potent activating group, directing the incoming electrophile to the ortho and para positions.[1] The regioselectivity of the formylation is a critical aspect and can be influenced by the choice of reaction, the nature of the substituents on the phenol ring, and the reaction conditions.[1] This document details the experimental procedures for the Vilsmeier-Haack, Reimer-Tiemann, Duff, and Rieche reactions, as well as a highly selective magnesium-mediated ortho-formylation method.

Comparative Data of Formylation Methods

The following tables summarize the quantitative data for various formylation methods, allowing for a direct comparison of their efficiency and selectivity with different substituted phenols.

Table 1: Vilsmeier-Haack Formylation of Substituted Phenols

Phenol DerivativeReagentsSolventTemperature (°C)Time (h)Yield (%)Ortho:Para RatioReference
PhenolDMF/SOCl₂DCEReflux4-5Fair-[2]
p-CresolDMF/SOCl₂DCEReflux4-5Good-[2]
o-ChlorophenolDMF/SOCl₂DCEReflux4-5Good-[2]
3,5-DimethoxyphenolDMF/POCl₃---11 (ortho), 52 (para)1:4.7[3]
AnisoleDMF/POCl₃-RT1267-[4]
1-NaphtholDMF/POCl₃-RT1082-[4]

Table 2: Reimer-Tiemann Formylation of Substituted Phenols

Phenol DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)Ortho:Para RatioReference
PhenolNaOHEthanol/H₂O (2:1)703ModeratePredominantly Ortho[5]
PhenolNaOHAqueous60320-60High Ortho[6]
2-Naphthol----66-[7]

Table 3: Duff Formylation of Substituted Phenols

Phenol DerivativeAcidTemperature (°C)Time (h)Yield (%)RegioselectivityReference
p-EthylphenolGlyceroboric acid150-1602-318Ortho[8]
2,4-DichlorophenolGlyceroboric acid150-1602-3-Ortho[8]
3,4-DimethylphenolGlyceroboric acid150-1602-3-Ortho[8]
p-CresolTrifluoroacetic acidReflux-68Ortho (diformyl)[9]
4-MethoxyphenolTrifluoroacetic acidReflux-42Ortho (diformyl)[9]

Table 4: Magnesium-Mediated Ortho-Formylation of Phenols

Phenol DerivativeSolventTime (h)Yield (%)Reference
PhenolAcetonitrile1.589[1]
2-tert-ButylphenolAcetonitrile294[1]
4-ChlorophenolAcetonitrile286[1]
4-MethoxyphenolAcetonitrile292[1]
2-NaphtholAcetonitrile291[1]

Table 5: Rieche (TiCl₄-Mediated) Formylation of Phenols

Phenol DerivativeTemperature (°C)Yield (%)Ortho:Para RatioReference
3,5-Dimethoxyphenol09482:18[3]
2,3,5-Trimethylphenol0937:3[3]
Phenol0-18:22 (isolated)[10]
3-Methylphenol016 (ortho)-[10]
3-Methoxyphenol0441:3.2 (6-OH-2-MeO:2-OH-4-MeO)[10]

Experimental Protocols & Methodologies

This section provides detailed experimental procedures for the key formylation reactions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[11][12]

Protocol:

  • To a solution of the substituted phenol (1.0 equiv) in DMF, add the Vilsmeier reagent (1.5 equiv) at 0 °C.[11]

  • Stir the reaction mixture at room temperature for 6.5 hours.[11]

  • Cool the mixture to 0 °C and add a solution of sodium acetate (5.6 equiv) in water. Stir for 10 minutes.[11]

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to obtain the formylated phenol.[11]

Solvent-Free Protocol:

  • In a mortar, grind the phenol (0.01 mol) and the Vilsmeier reagent (0.015 moles) with a pestle for 20-30 minutes at room temperature.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, treat the reaction mixture with a 5% sodium thiosulfate solution, followed by the addition of petroleum ether.[2]

  • Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent under vacuum.

  • Purify the product by column chromatography.[2]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[13][14] The reactive electrophile is dichlorocarbene, generated in situ.[14]

Protocol:

  • Dissolve the substituted phenol (1.0 equiv) in a 10-40% aqueous solution of an alkali hydroxide (e.g., NaOH, 8.0 equiv).[5]

  • Heat the solution to 60-70 °C.

  • Add chloroform (2.0 equiv) dropwise over 1 hour with vigorous stirring.[5]

  • Continue stirring the biphasic mixture for approximately 3 hours.[5]

  • Cool the reaction mixture to room temperature and remove the organic solvent (if any) by evaporation.

  • Adjust the pH of the remaining aqueous solution to 4-5 with a suitable acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).[5]

  • Perform a standard workup and purify the product by appropriate methods.[5]

Duff Reaction

The Duff reaction employs hexamethylenetetramine as the formylating agent in an acidic medium, typically yielding ortho-formylated products.[15][16]

Protocol (Glyceroboric acid medium):

  • In a reaction vessel, heat a mixture of anhydrous glycerol and boric acid to 150-160 °C.[8]

  • Add a mixture of the substituted phenol and hexamethylenetetramine to the hot glyceroboric acid.[8]

  • Maintain the reaction at 150-160 °C for 2-3 hours.[8]

  • After cooling, treat the reaction mixture with dilute sulfuric acid.

  • Isolate the product, often in nearly pure form, by steam distillation.[8]

Protocol (Trifluoroacetic acid medium):

  • Reflux a solution of the 4-substituted phenol with two equivalents of hexamethylenetetramine in anhydrous trifluoroacetic acid for 24 hours.[12]

  • After the reaction, purify the product by filtration through a short silica gel column.[12]

Magnesium-Mediated Ortho-Formylation

This method provides high yields of exclusively ortho-formylated phenols using paraformaldehyde in the presence of magnesium chloride and triethylamine.[1][17]

Protocol:

  • To a mixture of the phenolic derivative (20 mmol), anhydrous magnesium chloride (30 mmol), and dry triethylamine (75 mmol) in dry acetonitrile (100 ml), add dry paraformaldehyde (135 mmol).[1]

  • Heat the mixture under reflux for the required time (typically 2-4 hours).[1]

  • Cool the mixture to room temperature and add 5% aqueous HCl.

  • Extract the product with ether.

  • Dry the ether extract over anhydrous magnesium sulfate, evaporate the solvent, and purify the residue by flash chromatography on silica gel.[1]

Rieche Formylation (TiCl₄-Mediated)

The Rieche formylation utilizes dichloromethyl methyl ether as the formyl source in the presence of a Lewis acid, typically titanium tetrachloride (TiCl₄), and shows good regioselectivity for ortho-formylation of electron-rich phenols.[3][18]

Protocol:

  • Purge a solution of the appropriate phenol (1 equiv.) in dichloromethane with nitrogen and cool in an ice bath.[3]

  • Add TiCl₄ (2.2-5 equiv.) dropwise over 15-30 minutes.[3]

  • Stir the reaction mixture for 30-60 minutes.

  • Add dichloromethyl methyl ether (1 equiv.) over 15 minutes and allow the mixture to react for a further 1-2 hours.[3]

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl and let it stand for 1 hour.

  • Separate the organic phase and wash with 0.1 N HCl, saturated NaHCO₃ solution, and brine.[3]

  • Dry the organic phase, remove the solvent, and purify the product.

Reaction Mechanisms and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms and a general experimental workflow for the formylation of substituted phenols.

Reaction Mechanisms

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Phenol Substituted Phenol Intermediate Iminium Intermediate Phenol->Intermediate + Vilsmeier Reagent Product Formylated Phenol Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack reaction mechanism.

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_formylation Formylation CHCl3 Chloroform Carbanion Trichloromethyl Carbanion CHCl3->Carbanion + OH⁻ Base Base (OH⁻) Dichlorocarbene Dichlorocarbene (:CCl₂) Carbanion->Dichlorocarbene - Cl⁻ Phenoxide Phenoxide Ion Intermediate Dichloromethyl Substituted Phenol Phenoxide->Intermediate + :CCl₂ Product Formylated Phenol Intermediate->Product Hydrolysis

Caption: Reimer-Tiemann reaction mechanism.

Duff_Reaction_Mechanism cluster_iminium Iminium Ion Formation cluster_formylation Formylation Hexamine Hexamethylenetetramine Iminium Iminium Ion Hexamine->Iminium + H⁺ Acid Acid (H⁺) Phenol Substituted Phenol Benzylamine_Intermediate Benzylamine Intermediate Phenol->Benzylamine_Intermediate + Iminium Ion Product Formylated Phenol Benzylamine_Intermediate->Product Intramolecular Redox & Hydrolysis

Caption: Duff reaction mechanism.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Phenol, Formylating Agent, & Catalyst/Solvent start->reagents reaction Heat/Stir for Specified Time reagents->reaction workup Quench Reaction & Perform Aqueous Workup reaction->workup extraction Extract Product with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying purification Purify by Chromatography or Distillation drying->purification product Isolated Formylated Phenol purification->product

Caption: General experimental workflow.

Conclusion

The formylation of substituted phenols can be achieved through various methods, each with its own advantages and limitations regarding yield, regioselectivity, and substrate scope. The Vilsmeier-Haack and Reimer-Tiemann reactions are classical methods that are widely applicable. The Duff reaction is particularly useful for ortho-formylation, though yields can be modest. For high ortho-selectivity and excellent yields, the magnesium-mediated formylation is a superior choice. The Rieche formylation offers a valuable alternative, especially for electron-rich phenols. The selection of the most appropriate method will depend on the specific substrate, the desired regioselectivity, and the available laboratory resources. The detailed protocols and comparative data provided in this document are intended to guide researchers in making informed decisions for their synthetic endeavors.

References

Application Notes and Protocols: ¹H and ¹³C NMR Assignment for 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 5-Chloro-2-hydroxy-3-methoxybenzaldehyde. Due to the absence of publicly available experimental spectra for this specific molecule, the assignments presented herein are predicted based on the analysis of structurally related compounds, including 2-hydroxy-3-methoxybenzaldehyde and 5-chloro-2-hydroxybenzaldehyde. This application note also includes a comprehensive experimental protocol for the acquisition of high-quality NMR data for similar small organic molecules, alongside workflow diagrams generated using Graphviz to illustrate the process.

Predicted NMR Data Assignment

The chemical structure of this compound is presented below, with atoms numbered for clarity in the NMR assignments.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound in CDCl₃ are summarized in Table 1. These predictions are derived from the known spectral data of 2-hydroxy-3-methoxybenzaldehyde and the expected substituent effects of the chlorine atom at the C5 position.

Table 1. Predicted ¹H NMR Data for this compound (in CDCl₃).

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4~7.20d~2.51H
H-6~7.15d~2.51H
CHO~9.85s-1H
OH~11.0s-1H
OCH₃~3.95s-3H

Note: The aromatic protons H-4 and H-6 are expected to appear as doublets due to meta-coupling.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented in Table 2. These values are estimated based on the known spectrum of 2-hydroxy-3-methoxybenzaldehyde and the anticipated electronic effects of the chloro substituent.

Table 2. Predicted ¹³C NMR Data for this compound (in CDCl₃).

CarbonPredicted Chemical Shift (δ, ppm)
C-1~120
C-2~148
C-3~150
C-4~118
C-5~125
C-6~122
CHO~196
OCH₃~56

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

A clear and homogeneous sample is crucial for obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small cotton plug in the Pasteur pipette during transfer to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_workflow NMR Sample Preparation Workflow weigh 1. Weigh Sample dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer cap 4. Cap and Label transfer->cap

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16 scans for a moderately concentrated sample.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shift of each peak.

G cluster_workflow NMR Data Acquisition and Processing Workflow acquisition 1. Data Acquisition (FID) ft 2. Fourier Transformation acquisition->ft phasing 3. Phasing ft->phasing baseline 4. Baseline Correction phasing->baseline referencing 5. Referencing baseline->referencing analysis 6. Integration & Peak Picking referencing->analysis

Application of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-hydroxy-3-methoxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a versatile scaffold in medicinal chemistry. Its unique substitution pattern, featuring chloro, hydroxyl, and methoxy groups, imparts distinct electronic and steric properties that make it a valuable precursor for the synthesis of a diverse range of biologically active compounds. This aldehyde serves as a key building block for the development of novel therapeutic agents, with its derivatives demonstrating significant potential in antimicrobial, antifungal, and anticancer applications. The presence of the reactive aldehyde group allows for the facile synthesis of various derivatives, most notably Schiff bases and their corresponding metal complexes, which have shown enhanced biological activities compared to the parent molecule.

This document provides detailed application notes on the medicinal chemistry applications of this compound, including comprehensive experimental protocols for the synthesis of its key derivatives, a summary of their quantitative biological data, and visual representations of relevant experimental workflows and proposed mechanisms of action.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological data for various derivatives of this compound, facilitating a comparative analysis of their therapeutic potential.

Table 1: Antimicrobial Activity of Schiff Base Derivatives

Compound IDDerivative TypeTest OrganismMIC (µg/mL)Reference
1 Schiff Base of 5-chlorosalicylaldehyde and 4-fluoro-benzylamineB. subtilis45.2[1]
E. coli1.6[1]
P. fluorescence2.8[1]
S. aureus3.4[1]
A. niger47.5[1]
2 Sulfonamide Schiff BaseM. kansasii1-4 µmol/L[2]
3 Sulfonamide BenzamideMethicillin-sensitive S. aureus15.62-31.25 µmol/L[2]
Methicillin-resistant S. aureus15.62-31.25 µmol/L[2]

Table 2: Anticancer Activity of Metal Complexes of Schiff Base Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
C1 Cu(II) complex of 5-chloro-2-N-(2-quinolylmethylene)aminophenolLung cancer cell lines (e.g., A549)Significantly greater cytotoxicity than cisplatin[2]
- Metal-ligand complexesK562, MCF-7, DLDose-dependent growth inhibition[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its key derivatives.

Protocol 1: Synthesis of this compound (Parent Compound)

This protocol is inferred from standard procedures for the synthesis of substituted benzaldehydes.

Materials:

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve o-vanillin (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Synthesis of Schiff Base Derivatives

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, or an amino acid)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • To this solution, add the primary amine (1 equivalent) dissolved in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. The Schiff base product will precipitate out of the solution.

  • Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

  • Confirm the structure of the synthesized Schiff base using FT-IR (to observe the C=N imine stretch), ¹H NMR, and mass spectrometry.

Protocol 3: Synthesis of Metal Complexes of Schiff Base Derivatives

Materials:

  • Synthesized Schiff base ligand

  • Metal salt (e.g., CuCl₂·2H₂O, ZnCl₂, CoCl₂·6H₂O)

  • Methanol or Ethanol

Procedure:

  • Dissolve the Schiff base ligand (2 equivalents) in hot ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (1 equivalent) in ethanol.

  • Slowly add the metal salt solution to the Schiff base solution with constant stirring.

  • Reflux the resulting mixture for 3-5 hours. A change in color or the formation of a precipitate indicates complex formation.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated metal complex by filtration.

  • Wash the solid complex with ethanol to remove any unreacted ligand and metal salt.

  • Dry the final product under vacuum.

  • Characterize the metal complex using FT-IR (to observe shifts in the C=N and phenolic O-H bands upon coordination), UV-Vis spectroscopy, and elemental analysis to confirm its composition and structure.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and proposed mechanisms of action for the derivatives of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start 5-Chloro-2-hydroxy- 3-methoxybenzaldehyde SchiffBase Schiff Base Synthesis (Condensation) Start->SchiffBase Amine Primary Amine Amine->SchiffBase MetalComplex Metal Complex Synthesis SchiffBase->MetalComplex Spec Spectroscopic Analysis (NMR, IR, MS) SchiffBase->Spec Antimicrobial Antimicrobial Assays (MIC, MBC) SchiffBase->Antimicrobial Anticancer Anticancer Assays (IC50, Apoptosis) SchiffBase->Anticancer MetalSalt Metal Salt MetalSalt->MetalComplex MetalComplex->Spec MetalComplex->Antimicrobial MetalComplex->Anticancer PhysChem Physicochemical Analysis (M.P., Elemental Analysis) Spec->PhysChem Spec->PhysChem anticancer_mechanism cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Compound This compound Derivative (e.g., Metal Complex) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Compound->Bax Upregulation CellCycleArrest Cell Cycle Arrest (G2/M Phase) Compound->CellCycleArrest CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis antifungal_mechanism cluster_fungus Fungal Cell Compound This compound Derivative CellWall Cell Wall Compound->CellWall Targets CellMembrane Cell Membrane Compound->CellMembrane Targets Ergosterol Ergosterol Synthesis Compound->Ergosterol Inhibits Disruption Disruption of Integrity & Increased Permeability CellWall->Disruption CellMembrane->Disruption Inhibition Inhibition Ergosterol->Inhibition FungalDeath Fungal Cell Death Disruption->FungalDeath Inhibition->FungalDeath

References

Application Notes and Protocols: Antifungal Activity of Schiff Bases Derived from 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal activity of Schiff bases derived from 5-Chloro-2-hydroxy-3-methoxybenzaldehyde, also known as 5-chloro-o-vanillin. This document includes detailed experimental protocols for assessing antifungal efficacy, a summary of representative antifungal activity data, and a discussion of the potential mechanisms of action.

Introduction

Schiff bases are a class of organic compounds containing an imine or azomethine group (-C=N-). They are known to exhibit a wide range of biological activities, including antifungal properties. The unique structural features of Schiff bases derived from substituted salicylaldehydes, such as this compound, make them promising candidates for the development of novel antifungal agents. The presence of the chloro, hydroxyl, and methoxy groups on the aldehyde ring can significantly influence the lipophilicity and electronic properties of the resulting Schiff bases, thereby affecting their interaction with fungal targets.

Data Presentation: Antifungal Activity

While specific quantitative data for Schiff bases derived directly from this compound is limited in publicly available literature, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for structurally related Schiff bases. This data provides valuable insights into the potential antifungal spectrum and potency of this class of compounds.

Note: The following data is for Schiff bases derived from structurally similar aldehydes (5-chloro-salicylaldehyde and o-vanillin) and should be considered representative.

Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Bases Derived from 5-chloro-salicylaldehyde against Various Fungal Strains. [1]

Fungal StrainSchiff Base DerivativeMIC (µg/mL)
Aspergillus niger(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol47.5
Candida albicansVarious derivatives>100
Trichophyton rubrumVarious derivatives>100

Table 2: Minimum Inhibitory Concentration (MIC) of a Schiff Base Derived from o-vanillin against Aspergillus niger.

Fungal StrainSchiff Base DerivativeMIC (ppm)
Aspergillus niger2-methoxy-6-((p-tolylimino) methyl)phenol100
Aspergillus niger2-((2-hydroxy-3-methoxybenzylidene)amino)benzoic acid75
Aspergillus niger4-((3-hydroxyphenylimino)methyl)-2-methoxyphenol75

Experimental Protocols

Detailed methodologies for key experiments to assess the antifungal activity of Schiff bases are provided below.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test Schiff base compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)

  • Negative control (solvent used to dissolve the Schiff bases, e.g., DMSO)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and time.

    • Harvest the fungal cells or spores and suspend them in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer or by cell counting with a hemocytometer.

    • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Schiff Base Dilutions:

    • Dissolve the Schiff base compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well microtiter plates to obtain a range of test concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted Schiff base compounds.

    • Include a positive control (medium with a standard antifungal) and a negative control (medium with the solvent used for dilution). Also include a growth control well (medium with inoculum but no compound).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity or use a microplate reader to measure the absorbance at a suitable wavelength (e.g., 530 nm).

    • The MIC is the lowest concentration of the Schiff base that causes a significant inhibition of growth compared to the growth control.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

Materials:

  • Test Schiff base compounds

  • Fungal strains

  • Mueller-Hinton Agar (for yeasts, supplemented with 2% glucose and 0.5 µg/mL methylene blue) or Potato Dextrose Agar (for molds)

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antifungal agent

  • Negative control (solvent)

Procedure:

  • Preparation of Fungal Lawn:

    • Prepare a fungal inoculum as described in the broth microdilution protocol.

    • Uniformly spread the fungal suspension over the surface of the agar plates to create a lawn.

  • Well Preparation and Sample Addition:

    • Using a sterile cork borer, create wells in the agar.

    • Pipette a fixed volume (e.g., 50-100 µL) of the Schiff base solutions at different concentrations into the wells.

    • Add the positive and negative controls to separate wells.

  • Incubation:

    • Allow the plates to stand for a pre-diffusion period (e.g., 1-2 hours) at room temperature.

    • Incubate the plates at the optimal temperature for the fungal strain for 24-72 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Mandatory Visualizations

Diagram 1: General Workflow for Antifungal Activity Screening

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Antifungal Assays cluster_results Data Analysis A Schiff Base Synthesis (this compound + Amine) D Broth Microdilution Assay A->D E Agar Well Diffusion Assay A->E B Fungal Culture (e.g., Candida, Aspergillus) C Preparation of Fungal Inoculum B->C C->D C->E F Determine MIC (Minimum Inhibitory Concentration) D->F G Measure Zone of Inhibition E->G H Evaluation of Antifungal Activity F->H G->H

Caption: Workflow for screening the antifungal activity of Schiff bases.

Diagram 2: Proposed Mechanism of Action - Inhibition of Ergosterol Biosynthesis

Ergosterol_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway A Acetyl-CoA B Squalene A->B C Lanosterol B->C G Disruption of Fungal Cell Membrane Integrity D Ergosterol C->D E Schiff Base (from 5-Chloro-2-hydroxy- 3-methoxybenzaldehyde) F Inhibition of Squalene Epoxidase or Lanosterol 14α-demethylase E->F F->B Blocks conversion F->C Blocks conversion

Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway.

Diagram 3: Proposed Mechanism of Action - Inhibition of Chitin Synthesis

Chitin_Inhibition cluster_synthesis Chitin Synthesis A UDP-N-acetylglucosamine (UDP-GlcNAc) B Chitin Synthase (Enzyme) A->B C Chitin Polymer B->C F Weakened Fungal Cell Wall D Schiff Base (from 5-Chloro-2-hydroxy- 3-methoxybenzaldehyde) E Inhibition of Chitin Synthase Activity D->E E->B Blocks enzyme

Caption: Proposed inhibition of fungal chitin synthesis.

Conclusion

Schiff bases derived from this compound represent a promising class of compounds with potential antifungal activity. The provided protocols offer standardized methods for evaluating their efficacy. Further research is warranted to synthesize and test a broader range of these specific Schiff bases to establish a comprehensive structure-activity relationship and to elucidate their precise molecular mechanisms of action. The inhibition of key fungal-specific pathways, such as ergosterol and chitin biosynthesis, highlights their potential as selective antifungal agents for future drug development.

References

Application Notes and Protocols for the Synthesis of Corrosion Inhibitors Using 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel corrosion inhibitors derived from 5-Chloro-2-hydroxy-3-methoxybenzaldehyde. The synthesized compounds, primarily Schiff bases, are investigated for their efficacy in protecting mild steel in acidic environments.

Introduction

Schiff bases derived from substituted benzaldehydes are a prominent class of organic compounds investigated as corrosion inhibitors due to their straightforward synthesis, inherent stability, and effective protective properties. The presence of heteroatoms such as nitrogen and oxygen, along with the azomethine group (-C=N-), facilitates the adsorption of these molecules onto metal surfaces, thereby forming a protective barrier against corrosive agents. The specific substituents on the aromatic ring, such as chloro, hydroxyl, and methoxy groups, play a crucial role in enhancing the electron density of the molecule, which in turn improves its inhibition efficiency. This protocol outlines the synthesis of a representative Schiff base from this compound and its subsequent evaluation as a corrosion inhibitor for mild steel in a 1 M HCl solution.

Synthesis of a Representative Corrosion Inhibitor

A general and efficient method for synthesizing Schiff bases is through the condensation reaction of an aldehyde with a primary amine. This section details the protocol for the synthesis of a Schiff base from this compound and a generic primary amine (e.g., aniline or a substituted aniline).

Experimental Protocol: Synthesis of a Schiff Base

Materials and Reagents:

  • This compound

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Beakers and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or desiccator

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve one equivalent of this compound in a minimal amount of absolute ethanol with stirring.

  • Dissolution of Amine: In a separate beaker, dissolve one equivalent of the primary amine in absolute ethanol.

  • Reaction Mixture: Add the amine solution dropwise to the stirred aldehyde solution at room temperature.

  • Catalysis and Reflux: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction. Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The solid Schiff base product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash it with cold ethanol to remove any unreacted starting materials, and then dry it in a desiccator or a vacuum oven.[1]

  • Characterization: Characterize the synthesized Schiff base using standard analytical techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry to confirm its structure. The melting point of the purified product should also be determined.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_characterization Characterization Aldehyde 5-Chloro-2-hydroxy- 3-methoxybenzaldehyde in Ethanol Mixing Mix Reactants Aldehyde->Mixing Amine Primary Amine in Ethanol Amine->Mixing Catalysis Add Glacial Acetic Acid Mixing->Catalysis Reflux Reflux for 2-4h Catalysis->Reflux Cooling Cool to RT Reflux->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry Product Washing->Drying Analysis FT-IR, NMR, Mass Spec, M.P. Drying->Analysis

Caption: General workflow for the synthesis of a Schiff base corrosion inhibitor.

Evaluation of Corrosion Inhibition Performance

The effectiveness of the synthesized Schiff base as a corrosion inhibitor is evaluated using various electrochemical and weight loss techniques.

Experimental Protocol: Corrosion Inhibition Studies

Materials and Equipment:

  • Mild steel coupons of known composition and dimensions

  • 1 M Hydrochloric acid (HCl) solution

  • Synthesized Schiff base inhibitor

  • Analytical balance

  • Water bath or thermostat

  • Electrochemical workstation (for Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy)

  • Three-electrode corrosion cell (working electrode: mild steel, counter electrode: platinum, reference electrode: saturated calomel electrode)

  • Scanning Electron Microscope (SEM) for surface analysis

3.1.1. Weight Loss Measurements

  • Specimen Preparation: Mechanically polish mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the coupons in 100 mL of 1 M HCl solution without and with different concentrations of the synthesized Schiff base inhibitor.

  • Exposure: Maintain the solutions at a constant temperature (e.g., 303 K) in a water bath for a specified immersion period (e.g., 6 hours).

  • Final Weighing: After the immersion period, retrieve the coupons, wash them with distilled water, dry, and reweigh them.

  • Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/y) = (87.6 × ΔW) / (A × t × ρ)

      • where ΔW is the weight loss in mg, A is the area of the coupon in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

    • IE% = [(CR₀ - CRᵢ) / CR₀] × 100

      • where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.[2]

3.1.2. Electrochemical Measurements

  • Cell Setup: Assemble the three-electrode cell with the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The electrolyte is 1 M HCl with and without the inhibitor.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30 minutes until a steady state is reached.

  • Potentiodynamic Polarization (PDP): Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a 10 mV amplitude AC signal.

  • Data Analysis: Analyze the PDP curves to determine corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. Analyze the EIS data using equivalent circuit models to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency can be calculated from both icorr and Rct values.

Data Presentation: Inhibition Efficiency of Schiff Base Corrosion Inhibitors

The following table summarizes the inhibition efficiencies of various Schiff base corrosion inhibitors on mild steel in acidic media, as reported in the literature. This data provides a comparative basis for the newly synthesized inhibitor.

InhibitorCorrosive MediumConcentrationTemperature (K)Inhibition Efficiency (%)Reference
5-((4-chloro-3-nitrophenylimino)methyl)-2-methoxyphenol (SB-1)1 M HCl0.327 mM-95.58[3]
2-(4-hydroxy-3-methoxybenzylidineamino)-4-nitrophenol (SB-2)1 M HCl0.327 mM-96.80[3]
(E)-2-((2-methoxybenzylidene)amino)phenol (L1)0.1 M HCl1.0 mM30375[2]
(E)-2-((4-methoxybenzylidene)amino)phenol (L2)0.1 M HCl1.0 mM30376[2]
2HPP (from salicylaldehyde)1 M HCl-30391.50[4]
BHBD (from salicylaldehyde)1 M HCl-30394.54[4]
2-((thiazol-2-ylimino)methyl)phenol (TMP)1 M HCl0.5 mM30389.7[5]
3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (MTIO)1 M HCl0.5 mM30396.9[6]
2-[(E)-(2,5-dimethoxybenzylidene) amino]-4-methylphenol (DMPC)1.0 M HCloptimum-97.02 (EIS)[7]

Mechanism of Corrosion Inhibition

The corrosion inhibition by Schiff bases is generally attributed to their adsorption on the metal surface. This adsorption process can be influenced by several factors, including the electronic structure of the inhibitor, the nature of the metal surface, and the corrosive environment.

Adsorption and Protective Film Formation

The synthesized Schiff base molecules, containing electron-donating groups (-OH, -OCH₃) and π-electrons in the aromatic rings, can adsorb onto the mild steel surface. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a protective film. This film acts as a barrier, isolating the metal surface from the aggressive acidic solution and thereby reducing the corrosion rate. The presence of a chloro group can also contribute to the adsorption process.

Studies on similar Schiff bases have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3] The adsorption of these inhibitors on the mild steel surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[4]

Visualization of the Inhibition Mechanism

Inhibition_Mechanism cluster_solution Corrosive Solution (1 M HCl) cluster_interface Metal-Solution Interface cluster_adsorption Adsorption & Film Formation cluster_inhibition Corrosion Inhibition H+ H+ MetalSurface Mild Steel Surface (Fe) H+->MetalSurface attacks Cl- Cl- Cl-->MetalSurface attacks Inhibitor Schiff Base Inhibitor Inhibitor->MetalSurface Adsorption Adsorption of Inhibitor on Fe Inhibitor->Adsorption Adsorbs via N, O atoms & π-electrons ProtectiveFilm Formation of Protective Film Adsorption->ProtectiveFilm AnodicInhibition Suppression of Anodic Reaction (Fe -> Fe²+ + 2e-) ProtectiveFilm->AnodicInhibition CathodicInhibition Suppression of Cathodic Reaction (2H+ + 2e- -> H₂) ProtectiveFilm->CathodicInhibition CorrosionReduction Reduced Corrosion Rate AnodicInhibition->CorrosionReduction CathodicInhibition->CorrosionReduction

Caption: Conceptual diagram of the corrosion inhibition mechanism by a Schiff base.

Conclusion

The synthesis of Schiff bases from this compound presents a promising avenue for the development of effective corrosion inhibitors. The detailed protocols provided herein offer a comprehensive guide for the synthesis, characterization, and evaluation of these compounds. The presence of multiple functional groups on the aromatic ring is expected to facilitate strong adsorption onto the metal surface, leading to high inhibition efficiencies. Further studies can be conducted to optimize the molecular structure of the Schiff base for enhanced corrosion protection in various industrial applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-Chloro-2-hydroxy-3-methoxybenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Problem: The purified product is a yellow solid instead of the expected off-white or pale yellow crystals.

  • Potential Cause: The presence of colored impurities, which could be residual starting materials, byproducts from the synthesis, or oxidation products. A common synthesis route is the Reimer-Tiemann reaction, which can introduce colored byproducts.[1][2][3][4]

  • Solution:

    • Recrystallization: Attempt recrystallization from a suitable solvent system. A mixture of ethanol and water has been shown to be effective for similar halogenated vanillin derivatives. Alternatively, a toluene-petroleum ether system can be effective for related hydroxybenzaldehydes.

    • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is recommended. A common mobile phase for compounds of similar polarity is a mixture of hexane and ethyl acetate.[5][6]

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be aware that this may also reduce the overall yield.

Problem: During recrystallization, the product "oils out" instead of forming crystals.

  • Potential Cause: The solution is supersaturated, the cooling rate is too fast, or the chosen solvent is not ideal for the compound's solubility profile. The presence of impurities can also inhibit crystallization.

  • Solution:

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

    • Solvent Adjustment: If using a two-solvent system (e.g., ethanol/water), add a small amount of the "good" solvent (ethanol) back to the hot, cloudy solution until it becomes clear again, then allow it to cool slowly.[7]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent line to induce crystal formation.

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

Problem: Column chromatography results in poor separation of the desired product from impurities.

  • Potential Cause: The chosen solvent system for the mobile phase has incorrect polarity. The column may have been packed improperly, or the sample was loaded incorrectly.

  • Solution:

    • Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal system should give the desired product an Rf value of approximately 0.3-0.4.[8] A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can improve separation. For example, start with 95:5 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.

    • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally preferred.[8]

    • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent, adsorb it onto a small amount of silica gel, and then carefully load the dried silica onto the top of the column. This "dry loading" technique often leads to better resolution.

Problem: The yield of the purified product is significantly low.

  • Potential Cause: Product loss can occur at various stages, including multiple recrystallization steps, adherence to the silica gel during column chromatography, or incomplete precipitation.

  • Solution:

    • Minimize Transfers: Reduce the number of transfers of the product between flasks.

    • Recrystallization: Avoid using an excessive amount of solvent during recrystallization, as this will keep more of the product dissolved in the mother liquor. Ensure the solution is fully cooled to maximize precipitation.

    • Column Chromatography: After running the column, ensure all the product has eluted by flushing the column with a more polar solvent and checking the fractions by TLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include:

  • Starting materials: Unreacted 4-chloro-2-methoxyphenol (if synthesized via the Reimer-Tiemann reaction).

  • Regioisomers: Isomeric aldehydes formed during the synthesis. The Reimer-Tiemann reaction can sometimes yield small amounts of the para-formylated product.[1][2][3][4]

  • Oxidation product: 5-Chloro-2-hydroxy-3-methoxybenzoic acid, formed by the oxidation of the aldehyde group.

  • Unchlorinated precursor: If the synthesis involves chlorination of a vanillin derivative, the starting material (e.g., 5-chlorovanillin) could be present if the reaction is incomplete.[9]

Q2: Which purification technique is generally better for this compound: recrystallization or column chromatography?

A2: The choice of technique depends on the nature and quantity of the impurities.

  • Recrystallization is often faster and more efficient for removing small amounts of impurities that have significantly different solubilities from the desired product.

  • Column chromatography is more effective for separating compounds with similar polarities, such as regioisomers, or for purifying very impure samples.[5] It is often used to obtain a highly pure sample (>99%).

Q3: What is a good starting solvent system for the recrystallization of this compound?

A3: Based on the purification of a structurally similar compound, 5-iodovanillin, a mixture of ethanol and water is a good starting point. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to clarify the solution and allow it to cool slowly.

Q4: What is a recommended mobile phase for the purification of this compound by silica gel column chromatography?

A4: A mixture of hexane and ethyl acetate is a standard and effective mobile phase for separating moderately polar compounds like substituted benzaldehydes.[5][6] The optimal ratio should be determined by TLC, but a starting point could be a 9:1 or 8:2 mixture of hexane:ethyl acetate, with the polarity gradually increased as needed.

Q5: How can I remove acidic impurities like 5-Chloro-2-hydroxy-3-methoxybenzoic acid from my product?

A5: An acidic impurity can be removed by an aqueous workup before other purification steps. Dissolve the crude product in an organic solvent like ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and extracted into the aqueous layer. The organic layer containing the desired aldehyde can then be dried and further purified.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification TechniqueSolvent/Solvent SystemRationale/Expected Outcome
RecrystallizationEthanol/WaterEffective for removing impurities with different polarities. Good for obtaining crystalline solids.
Toluene/Petroleum EtherAn alternative for compounds that may not crystallize well from alcoholic solvents.
Column ChromatographyHexane/Ethyl AcetateGood for separating a wide range of polarities. Allows for gradient elution for complex mixtures.[5][6]
Dichloromethane/HexaneAnother common system, with dichloromethane being more polar than ethyl acetate.

Table 2: Comparison of Purification Techniques

TechniquePurity AchievedTypical YieldProsCons
Recrystallization>98%60-85%Simple, fast, cost-effective for large scales.May not remove impurities with similar solubility; potential for "oiling out".
Column Chromatography>99%40-75%High resolution for complex mixtures; can separate isomers.More time-consuming, requires larger solvent volumes, potential for product loss on the column.

Experimental Protocols

Protocol 1: Recrystallization using Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: To the hot ethanol solution, slowly add hot deionized water dropwise while swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture (e.g., 1:1 ratio) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Mobile Phase Selection: Based on TLC analysis, prepare a suitable mobile phase (e.g., a 9:1 mixture of hexane:ethyl acetate) that provides good separation.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column. Allow the silica gel to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica gel with the adsorbed sample onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin elution. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude_Product Crude 5-Chloro-2-hydroxy- 3-methoxybenzaldehyde Initial_Analysis Initial Purity Assessment (TLC, NMR) Crude_Product->Initial_Analysis Recrystallization Recrystallization (e.g., Ethanol/Water) Initial_Analysis->Recrystallization Minor Impurities Column_Chromatography Silica Gel Column Chromatography Initial_Analysis->Column_Chromatography Major Impurities/ Isomers Purity_Check_1 Purity Check (TLC, Melting Point) Recrystallization->Purity_Check_1 Purity_Check_2 Purity Check (TLC, NMR) Column_Chromatography->Purity_Check_2 Pure_Product_1 Pure Product (>98%) Purity_Check_1->Pure_Product_1 Successful Troubleshooting Troubleshoot (e.g., change solvent, check for oiling out) Purity_Check_1->Troubleshooting Unsuccessful Purity_Check_2->Column_Chromatography Re-run with optimized conditions Pure_Product_2 High Purity Product (>99%) Purity_Check_2->Pure_Product_2 Successful Troubleshooting->Recrystallization Retry Troubleshooting->Column_Chromatography Alternative

Caption: Workflow for selecting a purification technique.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Product 'Oils Out' start->oiling_out Issue? low_yield Low Yield start->low_yield Issue? poor_purity Poor Purity start->poor_purity Issue? end Successful Purification start->end No Issues solution1 Slow down cooling rate Add more 'good' solvent Scratch flask interior oiling_out->solution1 solution2 Minimize solvent volume Ensure complete cooling Wash crystals minimally low_yield->solution2 solution3 Choose a different solvent system Consider column chromatography poor_purity->solution3 solution1->start Retry solution2->start Retry solution3->start Retry

Caption: Troubleshooting guide for recrystallization.

References

Technical Support Center: Optimizing Reaction Conditions for Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of Schiff bases.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of Schiff bases in a direct question-and-answer format.

Question 1: Why is the yield of my Schiff base reaction low?

Answer: Low yields in Schiff base synthesis can be attributed to several factors, primarily the reversible nature of the reaction. The presence of water, a byproduct, can drive the equilibrium back towards the reactants, thus reducing the product yield.[1][2][3][4] The stability of the reactants and the Schiff base product is also a critical factor. For instance, Schiff bases derived from aliphatic aldehydes are often less stable and more susceptible to polymerization compared to those from aromatic aldehydes, which are stabilized by conjugation.[1] Additionally, a non-optimal pH of the reaction medium can either fail to sufficiently activate the carbonyl group or protonate the amine, rendering it non-nucleophilic.[1][5][6][7]

Troubleshooting Steps:

  • Water Removal: It is crucial to remove water as it is formed. This can be accomplished by:

    • Azeotropic distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene or benzene is a common method.[1]

    • Dehydrating agents: Adding agents such as molecular sieves or anhydrous sodium sulfate directly to the reaction mixture can effectively remove water.[1][2][3]

  • pH Optimization: The reaction is typically best carried out in a mildly acidic medium (pH 4-5).[1][6][7] This is because acid catalysis is required for the dehydration of the carbinolamine intermediate. However, high acidity can protonate the amine, inhibiting its initial nucleophilic attack.[1][5][6][7] The ideal pH can vary depending on the specific substrates and should be determined experimentally.[2][5]

  • Catalyst Selection: While many Schiff base formations can proceed without a catalyst, acid catalysts like glacial acetic acid, p-toluenesulfonic acid (p-TsOH), or Lewis acids such as zinc chloride can increase the reaction rate.[1][6][8][9] The concentration of the catalyst should be carefully controlled to prevent unwanted side reactions.[1]

  • Reactant Concentration: Increasing the concentration of one of the reactants, typically the less expensive one, can shift the equilibrium towards the product side, in accordance with Le Chatelier's principle.[1]

Question 2: What should I do if my reaction is not proceeding to completion?

Answer: An incomplete reaction is a common issue, often linked to the reversible nature of Schiff base formation and suboptimal reaction conditions.

Troubleshooting Steps:

  • Increase Reactant Concentration: Employing a slight excess (e.g., 1.1 equivalents) of the more volatile or easily removable reactant can help drive the reaction to completion.[4]

  • Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at an appropriate temperature to reach equilibrium. Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended.[1][10]

  • Ensure Proper Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. Ensure the reaction mixture is being stirred efficiently.

Question 3: My Schiff base product is an oil and is difficult to purify. What can I do?

Answer: The isolation and purification of oily Schiff base products can be challenging.

Troubleshooting Steps:

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent such as hexane or petroleum ether. This can sometimes facilitate the formation of a solid.[1]

  • Conversion to a Salt: If the Schiff base is stable in acidic conditions, it can be converted to a solid salt (e.g., a hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent. The resulting salt can often be purified by recrystallization, and the free base can be regenerated if necessary.[1]

  • In-situ Use: If purification proves to be particularly difficult, consider using the crude Schiff base directly in the subsequent step of your synthesis, provided that the impurities will not interfere with the next reaction.[1]

Question 4: My purified Schiff base seems to be degrading over time. How can I prevent this?

Answer: The stability of Schiff bases can be a concern, especially for those derived from aliphatic aldehydes.[4] The primary degradation pathway is hydrolysis, where the imine bond is cleaved by water, reverting the Schiff base to its original amine and aldehyde.[4] Some Schiff bases may also be susceptible to thermal degradation.[4]

Troubleshooting Steps:

  • Anhydrous Conditions: It is imperative to use dry solvents for both the reaction and purification steps. If the compound is particularly sensitive, working under an inert atmosphere (e.g., nitrogen or argon) is advisable.[4]

  • Storage: Store the purified Schiff base in a desiccator under an inert atmosphere and at a low temperature to minimize exposure to moisture and heat.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Schiff base formation? A1: Generally, a mildly acidic pH in the range of 4-5 is considered optimal for Schiff base synthesis.[1][6][7] However, the ideal pH can be substrate-dependent and may need to be determined empirically.[2][5] For some reactions, a neutral pH (around 6-7) may be more suitable.[3]

Q2: What are the most common solvents used for Schiff base synthesis? A2: A variety of solvents can be used, with the choice often depending on the solubility of the reactants and the reaction conditions. Common choices include ethanol, methanol, toluene, and benzene.[1][5][11] Green and sustainable alternatives like water and ionic liquids are also gaining traction.

Q3: Is a catalyst always necessary for Schiff base synthesis? A3: Not always. Many Schiff base formations can proceed without a catalyst, especially when heated.[1] However, the use of an acid catalyst, such as a few drops of glacial acetic acid, can significantly increase the reaction rate.[1][6][12]

Q4: How can I monitor the progress of my Schiff base reaction? A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1][10] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q5: What are the best methods for purifying Schiff bases? A5: The most common purification techniques are recrystallization and column chromatography.[1][4] Recrystallization is suitable for solid products, while column chromatography is useful for both solid and oily products.[4] Solvent washing or trituration can also be effective for removing soluble impurities from an insoluble product.[4]

Data Presentation

Table 1: Effect of pH on Schiff Base Formation

pH RangeEffect on ReactionReference(s)
< 4The amine starting material is protonated, rendering it non-nucleophilic and slowing or preventing the initial addition step.[1][2][5][6][7]
4 - 5Generally optimal for many Schiff base syntheses, as it provides sufficient acid catalysis for the dehydration step without excessively protonating the amine.[1][6][7]
6 - 7Can be suitable for certain substrates, representing a mildly acidic to neutral condition.[3]
> 7The dehydration of the carbinolamine intermediate is slow at neutral or alkaline pH, which can decrease the overall reaction rate.[2][8]

Table 2: Common Solvents and Their Applications in Schiff Base Synthesis

SolventTypical ApplicationAdvantagesDisadvantagesReference(s)
Ethanol/MethanolGeneral purpose, good for dissolving a wide range of reactants.Readily available, effective for many reactions.Can be difficult to remove water completely.[1][5][11]
Toluene/BenzeneUsed for azeotropic removal of water with a Dean-Stark apparatus.Efficiently removes water, driving the reaction to completion.Toxic and environmentally hazardous.[1][11]
WaterA green and sustainable solvent alternative.Environmentally friendly, non-toxic, and can lead to high yields without a catalyst.Limited solubility for some organic reactants.[7][11]
DichloromethaneA non-polar solvent option.Can be useful for specific substrates.Volatile and has environmental concerns.[4][7]
Ionic LiquidsA class of green solvents.Low volatility and tunable properties.Can be expensive and require specific handling.

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base via Reflux

This protocol outlines a general procedure for the condensation of an aldehyde with a primary amine.

Materials:

  • Aldehyde (1.0 equivalent)

  • Primary amine (1.0 equivalent)

  • Solvent (e.g., ethanol, methanol, or toluene)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)

  • Dehydrating agent (optional, e.g., molecular sieves)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1.0 eq) in the chosen solvent.[4]

  • Add the primary amine (1.0 eq) to the solution.

  • If using a catalyst, add it to the reaction mixture at this stage.[1]

  • If using a dehydrating agent like molecular sieves, add it to the flask.[1]

  • Heat the reaction mixture to reflux and maintain it for the required time. Monitor the reaction's progress using TLC.[1][10]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration, washed with a small amount of cold solvent, and then dried.[1]

  • If the product does not precipitate, the solvent can be removed using a rotary evaporator.[1]

  • The crude product can then be purified by recrystallization or column chromatography.[1][4]

Protocol 2: Purification of a Solid Schiff Base by Recrystallization

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexane.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution has colored impurities, you can add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: If charcoal was used, filter the hot solution through a fluted filter paper to remove it.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small volume of ice-cold solvent.[4]

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove any residual solvent.[4]

Mandatory Visualization

experimental_workflow reactant_prep Reactant Preparation (Aldehyde & Amine) dissolution Dissolution in Solvent reactant_prep->dissolution catalyst_addition Catalyst Addition (Optional) dissolution->catalyst_addition reaction Reaction under Reflux (with water removal) catalyst_addition->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cooling, Filtration/Evaporation) monitoring->workup Complete purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: A general experimental workflow for Schiff base synthesis.

troubleshooting_guide decision decision solution Problem Resolved start Low Yield or Incomplete Reaction check_water Is water being effectively removed? start->check_water add_dehydrant Add dehydrating agent or use Dean-Stark check_water->add_dehydrant No check_ph Is the pH optimal (4-5)? check_water->check_ph Yes add_dehydrant->check_ph adjust_ph Adjust pH with acid catalyst check_ph->adjust_ph No check_time_temp Is reaction time/ temperature sufficient? check_ph->check_time_temp Yes adjust_ph->check_time_temp check_time_temp->solution Yes increase_time_temp Increase reaction time or temperature check_time_temp->increase_time_temp No

Caption: A troubleshooting guide for low yield in Schiff base synthesis.

References

Technical Support Center: Synthesis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde and its derivatives.

Troubleshooting Guides

Low Yield of this compound

Low yields are a common issue in the synthesis of substituted benzaldehydes. The primary synthetic route to this compound is the Reimer-Tiemann reaction of 4-Chloro-2-methoxyphenol. Here are potential causes and solutions to improve the yield:

1. Suboptimal Reaction Conditions:

  • Issue: The Reimer-Tiemann reaction is highly sensitive to temperature, reaction time, and the ratio of reactants.

  • Troubleshooting:

    • Temperature Control: The reaction is typically exothermic.[1][2] Maintain a consistent temperature, usually between 60-70°C, to prevent the formation of undesired side products. Overheating can lead to tar formation.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in unreacted starting material, while prolonged reaction times can lead to product degradation or side reactions.

    • Reagent Ratio: The molar ratio of the phenol, chloroform, and base is critical. An excess of chloroform and base is generally used to ensure complete conversion of the phenol.

2. Inefficient Mixing in Biphasic System:

  • Issue: The Reimer-Tiemann reaction is typically carried out in a biphasic system (aqueous and organic phase), and inefficient mixing can limit the reaction rate.[1]

  • Troubleshooting:

    • Vigorous Stirring: Employ vigorous mechanical stirring to ensure maximum interfacial area between the two phases.

    • Phase-Transfer Catalysts: The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, can significantly improve the transfer of the hydroxide ions into the organic phase, thereby increasing the reaction rate and yield.

3. Formation of Side Products:

  • Issue: Several side reactions can occur, consuming the starting material and reducing the yield of the desired product.

  • Troubleshooting:

    • Para Isomer Formation: The Reimer-Tiemann reaction can produce both ortho- and para-formylated products. While ortho-formylation is generally favored, the formation of the para-isomer (3-Chloro-4-hydroxy-5-methoxybenzaldehyde) can reduce the yield of the desired 5-chloro isomer. The ortho/para ratio can be influenced by the choice of solvent and counter-ion of the base.

    • Dichlorocarbene Reactions with other Functional Groups: Dichlorocarbene, the reactive intermediate, can react with other functional groups if present in the substrate.[1]

    • Oxidation of the Aldehyde: The aldehyde product can be susceptible to oxidation to the corresponding carboxylic acid under the alkaline reaction conditions.

4. Ineffective Work-up and Purification:

  • Issue: Significant product loss can occur during the work-up and purification steps.

  • Troubleshooting:

    • Acidification: Careful acidification of the reaction mixture is necessary to protonate the phenoxide and precipitate the product.

    • Extraction: Use an appropriate organic solvent for extraction to ensure complete recovery of the product from the aqueous layer.

    • Purification Method: Column chromatography is often required to separate the desired ortho-isomer from the para-isomer and other impurities. The choice of eluent system is crucial for good separation. Recrystallization can be used for further purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and direct method is the Reimer-Tiemann reaction . This reaction involves the ortho-formylation of a phenol using chloroform in a basic solution.[1][2] For the synthesis of this compound, the starting material would be 4-Chloro-2-methoxyphenol.

Q2: What is the mechanism of the Reimer-Tiemann reaction?

The reaction proceeds through the following key steps:

  • Deprotonation of Chloroform: A strong base (e.g., NaOH) deprotonates chloroform to form a trichloromethanide anion.

  • Formation of Dichlorocarbene: The trichloromethanide anion undergoes alpha-elimination to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).

  • Phenoxide Formation: The phenolic starting material is deprotonated by the base to form a phenoxide ion.

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene, preferentially at the ortho position.

  • Hydrolysis: The resulting intermediate is hydrolyzed to form the final aldehyde product.[1]

Q3: How can I increase the ortho-selectivity of the Reimer-Tiemann reaction?

Ortho-selectivity is a key challenge. Factors that favor ortho-formylation include:

  • Chelation: The ortho-product can be stabilized through the formation of a chelate between the phenolic hydroxyl group, the aldehyde group, and the cation of the base.

  • Solvent: The choice of solvent can influence the ortho/para ratio.

  • Base: The nature of the base (e.g., NaOH vs. KOH) can also affect the selectivity.

Q4: What are the typical side products in the synthesis of this compound?

Common side products include:

  • 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (para-isomer): This is the most common regioisomeric impurity.

  • Unreacted 4-Chloro-2-methoxyphenol: Incomplete reaction will leave starting material in the product mixture.

  • Tar-like polymers: These can form due to the high reactivity of the intermediates and harsh reaction conditions.

Q5: What purification methods are most effective for isolating this compound?

A combination of techniques is often necessary:

  • Steam Distillation: This can be used to remove unreacted volatile starting materials and some impurities.

  • Column Chromatography: This is the most effective method for separating the desired ortho-isomer from the para-isomer and other non-volatile impurities. Silica gel is a common stationary phase, with a mixture of hexane and ethyl acetate as the mobile phase.

  • Recrystallization: This can be used as a final purification step to obtain a highly pure product.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of Substituted Salicylaldehydes (General Trends)

ParameterConditionEffect on YieldRationale
Temperature Low (e.g., 40-50°C)Lower reaction rate, potentially higher selectivityReduced side reactions and tar formation.
Optimal (e.g., 60-70°C)Good balance of reaction rate and yieldFavors the desired formylation reaction.
High (e.g., >80°C)Decreased yieldIncreased formation of tar and decomposition products.
Base Concentration LowIncomplete reactionInsufficient deprotonation of phenol and chloroform.
HighIncreased yield (up to a point)Promotes the formation of the reactive phenoxide and dichlorocarbene.
Very HighPotential for side reactionsCan lead to Cannizzaro-type reactions or other base-catalyzed side reactions.
Chloroform to Phenol Ratio StoichiometricLow conversionInsufficient electrophile to drive the reaction to completion.
ExcessIncreased yieldPushes the equilibrium towards product formation.
Phase-Transfer Catalyst AbsentLower yieldLimited interaction between aqueous and organic phases.
PresentHigher yieldFacilitates the transfer of reactants across the phase boundary, increasing the reaction rate.

Note: The optimal conditions for the synthesis of this compound should be determined empirically.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Reimer-Tiemann Reaction:

Materials:

  • 4-Chloro-2-methoxyphenol

  • Chloroform

  • Sodium hydroxide (or Potassium hydroxide)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for eluent)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 4-Chloro-2-methoxyphenol in ethanol.

  • Base Addition: Add a concentrated aqueous solution of sodium hydroxide to the flask with vigorous stirring.

  • Heating: Heat the mixture to 60-70°C in a water bath.

  • Chloroform Addition: Add chloroform dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature and vigorous stirring. The reaction mixture will typically turn dark.

  • Reaction Monitoring: After the addition of chloroform is complete, continue stirring at the same temperature for an additional 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess chloroform and ethanol by rotary evaporation.

    • Carefully acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3. The product will precipitate as a solid or an oil.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the desired ortho-isomer from the para-isomer and other impurities.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Reimer_Tiemann_Workflow Experimental Workflow for Reimer-Tiemann Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-Chloro-2-methoxyphenol in Ethanol add_base Add aq. NaOH Solution start->add_base heat Heat to 60-70°C add_base->heat add_chloroform Add Chloroform Dropwise heat->add_chloroform react Stir for 2-4 hours add_chloroform->react cool Cool to Room Temperature react->cool evaporate Remove Solvents cool->evaporate acidify Acidify with HCl evaporate->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer extract->dry concentrate Concentrate Crude Product dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallize Recrystallization chromatography->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield conditions Suboptimal Conditions low_yield->conditions mixing Inefficient Mixing low_yield->mixing side_products Side Product Formation low_yield->side_products workup Work-up Losses low_yield->workup optimize_temp Optimize Temperature & Reaction Time conditions->optimize_temp Adjust optimize_ratio Optimize Reagent Ratios conditions->optimize_ratio Adjust vigorous_stir Vigorous Stirring mixing->vigorous_stir Implement ptc Use Phase-Transfer Catalyst mixing->ptc Consider control_conditions Control Reaction Conditions to Minimize Side Reactions side_products->control_conditions Implement careful_workup Careful Work-up & Purification workup->careful_workup Implement high_yield Increased Yield

References

Common side reactions in the synthesis of substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted benzaldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during key synthetic procedures.

Table of Contents

  • Formylation Reactions

    • Vilsmeier-Haack Reaction

    • Gattermann Reaction

    • Duff Reaction

    • Reimer-Tiemann Reaction

  • Oxidation of Substituted Toluenes

  • Reduction of Benzoic Acid Derivatives

Formylation Reactions

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically formed from DMF and POCl₃.[1]

Q1: My Vilsmeier-Haack reaction is giving a low yield of the desired benzaldehyde. What are the common causes and how can I improve it?

A1: Low yields in the Vilsmeier-Haack reaction can stem from several factors:

  • Insufficiently activated substrate: The Vilsmeier reagent is a weak electrophile and reacts most efficiently with electron-rich aromatic systems.[2][3] If your substrate has electron-withdrawing groups, the reaction may be sluggish or not proceed at all.

    • Solution: Consider using a more activated derivative of your substrate if possible.

  • Decomposition of the Vilsmeier reagent: The Vilsmeier reagent is sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Incomplete reaction: The reaction may require more time or higher temperatures for less reactive substrates.

    • Solution: Monitor the reaction progress using TLC. If the reaction stalls, consider increasing the reaction time or temperature. Reaction temperatures can range from 0°C to 80°C depending on the substrate's reactivity.[4]

  • Difficult work-up: The hydrolysis of the intermediate iminium salt is a critical step.

    • Solution: Ensure complete hydrolysis by adding the reaction mixture to ice-water and stirring vigorously.[5] Basification with an appropriate base (e.g., sodium acetate, sodium hydroxide) is often necessary to liberate the free aldehyde.[6]

Q2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of my Vilsmeier-Haack reaction?

A2: The Vilsmeier-Haack reaction generally favors formylation at the para-position to an activating group if it is sterically accessible.[2][4] However, a mixture of ortho and para isomers is common.

  • Steric hindrance: Bulky groups at the ortho-positions will favor para-formylation.

  • Electronic effects: The electronic nature of the substituents on the aromatic ring can also influence the product distribution.[4]

  • Troubleshooting:

    • Temperature: Lowering the reaction temperature may increase the selectivity for the thermodynamically favored product.

    • Solvent: The choice of solvent (e.g., DMF, DCM, POCl₃) can sometimes influence the isomer ratio.[6] Experiment with different solvents to optimize for your desired isomer.

Side Reaction/ByproductCauseMitigation Strategy
Ortho-isomer formationElectrophilic attack at the ortho position.Lower reaction temperature; explore different solvents.
Di-formylationHighly activated substrates.Use stoichiometric amounts of the Vilsmeier reagent.
Unreacted starting materialIncomplete reaction or insufficiently activated substrate.Increase reaction time/temperature; use a more activated substrate.
Hydrolysis of sensitive functional groupsAqueous work-up.Protect sensitive functional groups prior to the reaction.
  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place 21.9 g (0.3 mol) of anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice-salt bath and add 46 g (0.3 mol) of phosphorus oxychloride (POCl₃) dropwise with stirring over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, add 30.3 g (0.25 mol) of N,N-dimethylaniline dropwise over 45 minutes, keeping the temperature between 20-30°C.

  • Heat the reaction mixture on a water bath at 90°C for 2.5 hours.

  • Pour the hot reaction mixture onto 1 kg of crushed ice in a 2 L beaker.

  • Add 250 g of crystalline sodium acetate to the aqueous solution and stir until dissolved.

  • Allow the mixture to stand overnight.

  • Extract the mixture with three 150 mL portions of benzene.

  • Wash the combined benzene extracts with 100 mL of 5% sodium carbonate solution, followed by 100 mL of water.

  • Dry the benzene solution over anhydrous magnesium sulfate.

  • Remove the benzene by distillation. The residue is p-dimethylaminobenzaldehyde. The product can be further purified by recrystallization from cyclohexane.

Vilsmeier_Haack_Troubleshooting start Low Yield or Side Products in Vilsmeier-Haack Reaction check_activation Is the aromatic substrate sufficiently electron-rich? start->check_activation no_activation Reaction is sluggish or fails. Consider a more activated substrate. check_activation->no_activation No yes_activation Proceed to check reaction conditions. check_activation->yes_activation Yes check_conditions Are the reaction conditions anhydrous and inert? no_conditions Reagent decomposition likely. Dry glassware and solvents, use inert atmosphere. check_conditions->no_conditions No yes_conditions Proceed to check work-up. check_conditions->yes_conditions Yes check_workup Is the hydrolysis and work-up procedure optimized? no_workup Incomplete hydrolysis or product loss. Ensure vigorous stirring during hydrolysis, optimize pH. check_workup->no_workup No yes_workup Consider regioselectivity issues. check_workup->yes_workup Yes check_regioselectivity Is an undesired isomer the major product? yes_regio Formation of ortho/para isomers. Optimize temperature and solvent. check_regioselectivity->yes_regio Yes no_regio Analyze for other side products (e.g., di-formylation). check_regioselectivity->no_regio No yes_activation->check_conditions yes_conditions->check_workup yes_workup->check_regioselectivity Gattermann_Koch_Logic Aromatic_Substrate Aromatic Substrate Electrophile Formyl Cation [HCO]⁺ Aromatic_Substrate->Electrophile Activated Ring Reagents CO, HCl, AlCl₃, CuCl Reagents->Electrophile Conditions Anhydrous High Pressure Conditions->Electrophile Product Substituted Benzaldehyde Electrophile->Product No_Reaction No Reaction Deactivated_Ring Deactivated Ring (e.g., Nitrobenzene) Deactivated_Ring->No_Reaction Phenol_Ether Phenol or Phenol Ether Phenol_Ether->No_Reaction Toluene_Oxidation Toluene Toluene Benzyl_Alcohol Benzyl Alcohol Toluene->Benzyl_Alcohol Oxidation Benzaldehyde Benzaldehyde (Desired Product) Benzyl_Alcohol->Benzaldehyde Oxidation Benzoic_Acid Benzoic Acid (Over-oxidation Product) Benzaldehyde->Benzoic_Acid Oxidation

References

Technical Support Center: NMR Spectral Analysis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR spectral analysis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for interpreting NMR spectra and troubleshooting common issues encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: While an experimental spectrum is not publicly available, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds. The protons are anticipated to resonate in the following regions:

  • Aldehyde proton (-CHO): 9.8-10.5 ppm (singlet)

  • Aromatic protons (-H): 6.5-8.0 ppm (two doublets)

  • Hydroxyl proton (-OH): 5.0-12.0 ppm (broad singlet, position is concentration and solvent dependent)[1]

  • Methoxy protons (-OCH₃): 3.8-4.0 ppm (singlet)

Q2: What are the predicted ¹³C NMR chemical shifts for this compound?

A2: The predicted ¹³C NMR chemical shifts are based on the analysis of related benzaldehyde derivatives. The approximate chemical shift ranges for the carbon atoms are as follows:

  • Aldehyde carbon (-CHO): 190-195 ppm

  • Aromatic carbons (C-Cl, C-OH, C-OCH₃): 140-160 ppm

  • Aromatic carbons (C-H): 110-130 ppm

  • Methoxy carbon (-OCH₃): 55-60 ppm

Q3: Why is the hydroxyl (-OH) peak broad and its chemical shift variable?

A3: The broadening and variable chemical shift of the hydroxyl proton are due to several factors, including chemical exchange with trace amounts of water or other acidic protons in the solvent, as well as intermolecular hydrogen bonding.[1][2] The concentration of the sample and the choice of NMR solvent will significantly influence the position and shape of this peak.

Q4: How can I confirm the identity of the hydroxyl (-OH) peak?

A4: To definitively identify the hydroxyl proton signal, you can perform a "D₂O shake" experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The hydroxyl proton will exchange with deuterium, causing the -OH peak to disappear or significantly decrease in intensity.[2]

Q5: What are some common impurities that might be observed in the NMR spectrum?

A5: Impurities can arise from the synthesis of this compound. Common synthetic routes, such as the Reimer-Tiemann reaction, may result in isomeric byproducts or unreacted starting materials.[3] Potential impurities could include:

  • Starting materials: e.g., 2-chloro-6-methoxyphenol.

  • Isomeric products: e.g., 3-Chloro-2-hydroxy-5-methoxybenzaldehyde.

  • Dichlorinated byproducts.

  • Residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane).

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimates based on data from structurally related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
-CHO9.8 - 10.5Singlet
Ar-H (position 4)7.0 - 7.5Doublet
Ar-H (position 6)6.8 - 7.3Doublet
-OH5.0 - 12.0Broad Singlet
-OCH₃3.8 - 4.0Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Aldehyde)190 - 195
C-OH150 - 155
C-OCH₃145 - 150
C-Cl120 - 125
C-CHO115 - 120
C-H (position 4)115 - 120
C-H (position 6)110 - 115
-OCH₃55 - 60

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the NMR spectral analysis of this compound.

Issue 1: Unexpected Peaks in the Spectrum

Possible Cause: Presence of impurities such as residual solvents, starting materials, or reaction byproducts.

Troubleshooting Steps:

  • Identify Solvent Peaks: Compare the chemical shifts of the unknown peaks to a standard NMR solvent chart.

  • Check for Starting Materials: Compare the spectrum to the known NMR spectrum of the starting materials.

  • Consider Isomeric Byproducts: The synthesis may yield isomers. Analyze the splitting patterns and integration of the aromatic region to identify potential isomeric structures.

  • Purification: If impurities are confirmed, repurify the sample using techniques such as column chromatography or recrystallization.

Issue 2: Broad or Distorted Peaks

Possible Cause: Poor shimming, sample concentration issues, or presence of paramagnetic impurities.

Troubleshooting Steps:

  • Re-shim the Spectrometer: Poor magnetic field homogeneity is a common cause of peak broadening. Re-shim the instrument before acquiring the spectrum.

  • Adjust Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening. Dilute the sample and re-acquire the spectrum. Conversely, very dilute samples may have a low signal-to-noise ratio.

  • Filter the Sample: Insoluble particles can disrupt the magnetic field homogeneity. Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

  • Check for Paramagnetic Impurities: The presence of paramagnetic metals can cause significant peak broadening. If suspected, treat the sample with a chelating agent or repurify.

Issue 3: Difficulty in Assigning Aromatic Protons

Possible Cause: Overlapping signals in the aromatic region.

Troubleshooting Steps:

  • Use a Higher Field Spectrometer: A higher magnetic field strength will increase the dispersion of the signals, potentially resolving overlapping peaks.

  • Change the Solvent: Using a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can alter the chemical shifts of the aromatic protons and may resolve overlapping signals.[2]

  • Perform 2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy) can help establish proton-proton coupling networks, aiding in the assignment of the aromatic signals.

Visualizing Experimental Workflows

Chemical Structure and Numbering

Caption: Chemical structure of this compound with atom numbering.

Troubleshooting Workflow for NMR Analysis

G start Start NMR Analysis acquire_spectrum Acquire 1H and 13C Spectra start->acquire_spectrum check_peaks Are all expected peaks present? acquire_spectrum->check_peaks unexpected_peaks Are there unexpected peaks? check_peaks->unexpected_peaks Yes end Analysis Complete check_peaks->end No (Major issue, re-prepare sample) broad_peaks Are peaks broad or distorted? unexpected_peaks->broad_peaks No troubleshoot_impurities Troubleshoot Impurities (Check solvents, starting materials, byproducts) unexpected_peaks->troubleshoot_impurities Yes assign_peaks Assign Peaks broad_peaks->assign_peaks No troubleshoot_broadening Troubleshoot Peak Broadening (Re-shim, adjust concentration, filter sample) broad_peaks->troubleshoot_broadening Yes assign_peaks->end Successful assignment advanced_nmr Consider Advanced Techniques (Higher field, different solvent, 2D NMR) assign_peaks->advanced_nmr Difficulty in assignment troubleshoot_impurities->acquire_spectrum troubleshoot_broadening->acquire_spectrum advanced_nmr->acquire_spectrum

Caption: A logical workflow for troubleshooting NMR spectral analysis.

References

Technical Support Center: Recrystallization of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde Schiff bases.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the best solvent for recrystallizing my this compound Schiff base?

The ideal solvent for recrystallization is one in which your Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For Schiff bases derived from substituted salicylaldehydes, including those of this compound (5-chloro-o-vanillin), the following solvents and solvent systems are commonly effective:

  • Single Solvents: Ethanol, Methanol, Dimethylformamide (DMF), Chloroform, and Ethyl Acetate are frequently used.[1] Absolute ethanol is often a good starting point.

  • Solvent Mixtures: A mixture of a solvent in which the compound is soluble and a non-solvent can be effective. Common mixtures include ethanol-water and DMF-water.[1] For Schiff bases of 4-hydroxy-3-methoxybenzaldehyde, a 1:5 water:ethanol mixture has been successfully used.

Q2: My Schiff base is not dissolving in the hot solvent. What should I do?

If your compound is not dissolving, you can try the following:

  • Increase Solvent Volume: Add small portions of the hot solvent until the solid dissolves completely. Be mindful not to add an excessive amount, as this will reduce your final yield.

  • Try a Different Solvent: If the compound remains insoluble even with a larger volume of solvent, you may need to select a different solvent or solvent system with a higher dissolving power, such as DMF or a mixture including chloroform.

  • Ensure Purity: Highly impure samples may contain insoluble materials. If you suspect significant impurities, consider a preliminary purification step like washing the crude product with a solvent in which the desired compound is known to be insoluble.

Q3: My Schiff base "oiled out" instead of crystallizing upon cooling. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly. Here are some troubleshooting steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level, and then allow it to cool more slowly.

  • Slow Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask to slow down the cooling rate. Avoid placing it directly in an ice bath until some crystals have formed at room temperature.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure, solid Schiff base, add a tiny crystal to the cooled solution to induce crystallization.

  • Trituration: If an oil persists, you can attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether.[2]

Q4: No crystals are forming even after the solution has cooled to room temperature. What can I do?

If your solution remains clear after cooling, it may be too dilute or nucleation may be slow. Try these methods to induce crystallization:

  • Scratching: As mentioned above, scratching the inner surface of the flask can initiate crystal formation.

  • Seed Crystals: Introducing a seed crystal of the pure compound is a very effective method.

  • Reduce Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Ice Bath: Once the solution has cooled to room temperature without crystallization, placing it in an ice bath can sometimes promote the formation of crystals.

  • Solvent Layering: If you are using a solvent mixture, you can try layering a non-solvent on top of your solution. Slow diffusion of the non-solvent into the solution can induce crystallization at the interface.

Q5: The recrystallized product is still impure. What are the next steps?

If a single recrystallization does not yield a product of sufficient purity, you can:

  • Repeat the Recrystallization: A second recrystallization using the same or a different solvent system can further purify the compound.

  • Decolorize with Activated Charcoal: If your product has colored impurities, you can add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.

  • Column Chromatography: For difficult-to-separate impurities, column chromatography over silica gel or neutral alumina can be an effective purification method.[3]

Data Presentation

Table 1: Common Solvents for Recrystallization of Substituted Salicylaldehyde Schiff Bases

Solvent/Solvent SystemTypical Observations and Recommendations
Ethanol Often a good first choice. Provides good solubility at boiling point and lower solubility at room temperature for many Schiff bases.[2]
Methanol Similar to ethanol, can be very effective.[4]
Ethanol/Water A useful mixture for compounds that are highly soluble in ethanol. Water acts as an anti-solvent to induce crystallization. A 5:1 ethanol to water ratio has been reported for related compounds.
Dimethylformamide (DMF) A strong solvent, useful for Schiff bases that are sparingly soluble in alcohols. Often used in a mixture with water.[1]
Chloroform Can be used, sometimes in a binary system with a non-solvent.[1]
Ethyl Acetate Another potential solvent, may be used in a mixture with hexane.

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethanol)

  • Dissolution: Place the crude this compound Schiff base in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-5 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after initial crystallization at room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)

  • Dissolution: Dissolve the crude Schiff base in the minimum amount of boiling ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Mandatory Visualizations

Recrystallization_Workflow start Crude Schiff Base dissolve Dissolve in minimal hot solvent start->dissolve charcoal Add activated charcoal (optional for colored impurities) dissolve->charcoal if needed cool Slowly cool to room temperature dissolve->cool if no charcoal hot_filter Hot filtration charcoal->hot_filter hot_filter->cool ice_bath Cool in ice bath for max yield cool->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the recrystallization of Schiff bases.

Troubleshooting_Tree start Recrystallization Issue oiling_out Product 'Oiled Out'? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes impure Product Still Impure? no_crystals->impure No scratch_seed Scratch flask / Add seed crystal no_crystals->scratch_seed Yes repeat_recrystallization Repeat recrystallization impure->repeat_recrystallization Yes reduce_volume Reduce solvent volume scratch_seed->reduce_volume If still no crystals column_chrom Perform column chromatography repeat_recrystallization->column_chrom If still impure

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Stability of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is an aromatic aldehyde with phenolic and ether functional groups. Aromatic aldehydes are generally more stable than their aliphatic counterparts due to resonance stabilization of the benzene ring. However, the presence of a hydroxyl group (phenolic nature) can make the molecule susceptible to degradation, particularly under basic conditions and in the presence of oxidizing agents. The compound may also be sensitive to light and air.

Q2: How does pH affect the stability of this compound?

  • Acidic Conditions (pH 1-4): The compound is expected to be relatively stable. Hydrolysis of the methoxy group is possible under harsh acidic conditions and elevated temperatures, but significant degradation is not anticipated under typical experimental conditions.

  • Neutral Conditions (pH 5-8): Moderate stability is expected. However, the potential for oxidation may increase in the presence of dissolved oxygen.

  • Basic Conditions (pH 9-14): The phenolic hydroxyl group will be deprotonated, forming a phenoxide ion. This increases the electron density of the aromatic ring, making it more susceptible to oxidation. Therefore, the compound is expected to be less stable at higher pH values. Discoloration (e.g., turning yellow or brown) may be observed, indicating degradation.

Q3: What are the likely degradation pathways for this compound?

A3: Potential degradation pathways include:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, and the phenolic ring can undergo oxidative degradation, especially under basic conditions. This is often accelerated by the presence of metal ions or light.

  • Hydrolysis: While less common for the methoxy group under mild conditions, it could be a factor under extreme pH and temperature.

  • Polymerization/Condensation: Aldehydes can undergo self-condensation reactions, particularly in the presence of strong acids or bases, though this is less common for aromatic aldehydes compared to aliphatic ones.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure maximum stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation, as the compound may be air-sensitive.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Solution develops a yellow or brown color over time, especially at pH > 8. Oxidation of the phenolic ring.Prepare solutions fresh. If storage is necessary, purge the solvent with an inert gas (argon or nitrogen) before dissolving the compound and store the solution in the dark at a low temperature (e.g., 2-8 °C). Consider using an antioxidant if compatible with your experimental system.
Inconsistent results in bioassays or chemical reactions. Degradation of the compound in the experimental medium.Verify the pH of your experimental medium. If it is basic, consider the stability of the compound over the time course of your experiment. Run a time-course stability study of the compound in your specific medium using an analytical technique like HPLC to quantify its concentration over time.
Loss of compound potency upon storage in solution. Hydrolysis or oxidation.Avoid prolonged storage in solution, especially in aqueous buffers with a high pH. If stock solutions must be prepared in advance, use an anhydrous, aprotic solvent and store at -20°C or -80°C under an inert atmosphere.
Precipitate forms in an aqueous solution. Poor solubility or degradation leading to insoluble products.Confirm the solubility of the compound in your chosen buffer system. If solubility is an issue, consider using a co-solvent (e.g., DMSO, ethanol) at a concentration that does not interfere with your experiment. If degradation is suspected, analyze the precipitate to identify its nature.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions. The extent of degradation is typically monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with a UV detector

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis:

    • To a volumetric flask, add an aliquot of the stock solution and 0.1 M HCl to the final volume.

    • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.

    • Dilute to the final concentration with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • To a volumetric flask, add an aliquot of the stock solution and 0.1 M NaOH to the final volume.

    • Incubate the solution at room temperature for a defined period (e.g., 2 hours).

    • After incubation, neutralize the solution with an appropriate amount of 0.1 M HCl.

    • Dilute to the final concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • To a volumetric flask, add an aliquot of the stock solution and a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the final volume.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

    • Dilute to the final concentration with the mobile phase and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a photostable, transparent container) and the solid compound to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

    • Maintain a control sample in the dark at the same temperature.

    • After a defined period of exposure, prepare the samples for HPLC analysis.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Analyze the stressed samples and a non-stressed control sample.

  • Calculate the percentage of degradation for each stress condition.

5. Data Presentation:

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Number of Degradation Products (Hypothetical)
Acid Hydrolysis0.1 M HCl24 hours60°C< 5%1
Base Hydrolysis0.1 M NaOH2 hoursRoom Temp15-25%3
Oxidation3% H₂O₂24 hoursRoom Temp10-20%2
PhotolysisUV/Vis Light7 daysRoom Temp5-15%2

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Apply Stress photo Photolysis (UV/Vis Light) stock->photo Apply Stress neutralize Neutralize (if applicable) acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

troubleshooting_guide cluster_solutions Recommended Actions start Experiencing Inconsistent Experimental Results? check_solution Is the solution colored (yellow/brown)? start->check_solution check_ph What is the pH of the experimental medium? start->check_ph check_solution->check_ph No prepare_fresh Prepare solutions fresh and protect from light/air. check_solution->prepare_fresh Yes run_stability Conduct a time-course stability study in your medium. check_ph->run_stability Basic (pH > 8) adjust_storage Store stock solutions in anhydrous solvent at low temp. check_ph->adjust_storage Aqueous/Neutral

Caption: Troubleshooting logic for stability issues with this compound.

Removing unreacted starting material from 5-Chloro-2-hydroxy-3-methoxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in removing unreacted starting material from reactions involving 5-Chloro-2-hydroxy-3-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in reactions involving this compound?

Common impurities include unreacted starting materials, byproducts from side reactions, and corresponding acids formed by autoxidation of the aldehyde.[1]

Q2: Which purification techniques are most effective for this compound?

The most common and effective techniques are liquid-liquid extraction using a sodium bisulfite solution, column chromatography, and recrystallization. The choice of method depends on the scale of the reaction, the nature of the impurities, and the stability of the desired product.

Q3: Can this compound decompose during purification?

Yes, aldehydes can be sensitive to the purification conditions. For instance, they can decompose on acidic silica gel during column chromatography or be unstable to strongly basic conditions used to regenerate the aldehyde from its bisulfite adduct.[2][3]

Q4: How can I monitor the purity of my fractions during purification?

Thin-layer chromatography (TLC) is a common and effective method to monitor the progress of purification, allowing for the identification of fractions containing the pure product.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of pure product after column chromatography. The compound may be decomposing on the silica gel.Deactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, consider using a different stationary phase like alumina.[3]
The chosen solvent system may not be optimal for separation.Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (a desired Rf of ~0.3 is a good starting point).[3]
The product is not crystallizing during recrystallization. The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the product.
The cooling process is too rapid, leading to oiling out.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization.
The wrong solvent is being used.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[3]
An emulsion has formed during liquid-liquid extraction. The two phases are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Low recovery of the aldehyde after bisulfite extraction and basification. The aldehyde may be sensitive to the strongly basic conditions required for regeneration.Minimize the time the aldehyde is exposed to the base by performing the extraction quickly after basification.[2]
The bisulfite adduct of the aldehyde is precipitating at the interface.If a solid forms at the interface, the entire mixture can be filtered through Celite to remove the insoluble adduct before separating the layers.

Data Presentation

Physical Properties of this compound
PropertyValue
CAS Number 7740-05-8[2]
Molecular Formula C₈H₇ClO₃[2]
Molecular Weight 186.59 g/mol [2]
Appearance Solid[2]
Solubility Data
SolventSolubility of Vanillin (g/L) at 25°C
Water11.02[5]
EthanolSoluble (1:2 vanillin:ethanol)[5]
ChloroformFreely Soluble[5]
Diethyl EtherFreely Soluble[5]
GlycerinSoluble in 20 parts glycerin[5]
Typical Purification Parameters

Column Chromatography

ParameterRecommendation
Stationary Phase Silica gel[4]
Mobile Phase (Eluent) A gradient of hexane and ethyl acetate is a good starting point.[3]
Elution Order Non-polar compounds will elute first. The polarity of the eluent can be gradually increased to elute more polar compounds.[4]

Recrystallization

Solvent SystemRationale
Ethanol/Water This compound is likely soluble in ethanol and less soluble in water. A mixed solvent system can be optimized for recrystallization.
Acetonitrile A related compound, 2-chloro-3-hydroxy-4-methoxybenzaldehyde, can be recrystallized from acetonitrile.
Toluene Can be effective for recrystallizing solid aldehydes.[1]

Experimental Protocols

Protocol 1: Purification via Liquid-Liquid Extraction with Sodium Bisulfite

This method is effective for selectively removing unreacted aldehydes from a reaction mixture.[6]

  • Dissolution: Dissolve the crude reaction mixture in a water-miscible solvent such as methanol, THF, or DMF.[6]

  • Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 30-60 seconds to form the water-soluble bisulfite adduct.[6]

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water to the separatory funnel and shake again. Allow the layers to separate. The non-aldehyde components will remain in the organic layer, while the aldehyde-bisulfite adduct will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer. The organic layer now contains the purified product, free of the starting aldehyde.

  • (Optional) Aldehyde Recovery: To recover the this compound, take the aqueous layer from the previous step, add an organic solvent (e.g., ethyl acetate), and slowly add a 50% sodium hydroxide solution until the pH is strongly basic (pH ~12).[2] This will reverse the reaction and liberate the free aldehyde, which can then be extracted into the organic layer.[6]

Protocol 2: Purification by Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.[4]

  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[3]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

This method relies on the differences in solubility of the compound and impurities in a given solvent at different temperatures.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution by gravity filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Purification of this compound start Reaction Work-up Complete check_purity Assess Purity (TLC, NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product Obtained is_pure->end Yes troubleshoot Identify Purification Issue is_pure->troubleshoot No low_yield Low Yield? end->low_yield extraction Liquid-Liquid Extraction (Bisulfite Wash) troubleshoot->extraction Unreacted Aldehyde chromatography Column Chromatography troubleshoot->chromatography Multiple Impurities recrystallization Recrystallization troubleshoot->recrystallization Solid Product extraction->check_purity chromatography->check_purity recrystallization->check_purity optimize Optimize Conditions low_yield->optimize Yes

Caption: A workflow diagram for troubleshooting the purification process.

ExtractionWorkflow Liquid-Liquid Extraction for Aldehyde Removal start Crude Reaction Mixture dissolve Dissolve in Miscible Solvent (e.g., Methanol) start->dissolve add_bisulfite Add Saturated NaHSO3 (aq) Shake Vigorously dissolve->add_bisulfite form_adduct Aldehyde-Bisulfite Adduct Forms (Water Soluble) add_bisulfite->form_adduct add_solvents Add Immiscible Organic Solvent and Water form_adduct->add_solvents separate_layers Separate Layers add_solvents->separate_layers organic_phase Organic Phase: Purified Product separate_layers->organic_phase Product aqueous_phase Aqueous Phase: Aldehyde-Bisulfite Adduct separate_layers->aqueous_phase Impurity recover_aldehyde Optional: Recover Aldehyde aqueous_phase->recover_aldehyde basify Add Organic Solvent and NaOH (aq) to pH 12 recover_aldehyde->basify extract_aldehyde Extract Regenerated Aldehyde basify->extract_aldehyde pure_aldehyde Pure Starting Aldehyde extract_aldehyde->pure_aldehyde

Caption: Workflow for removing unreacted aldehyde using bisulfite extraction.

References

Technical Support Center: Improving the Solubility of Benzaldehyde Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with benzaldehyde derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my benzaldehyde derivatives have such poor water solubility?

Poor aqueous solubility is a common issue for many aromatic aldehydes, including benzaldehyde derivatives. This is largely due to their hydrophobic nature, which is a result of the aromatic ring structure. While some derivatives may have ionizable groups that can improve solubility, the core benzaldehyde structure is inherently lipophilic, leading to challenges in aqueous assay buffers.[1][2][3][4]

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

High concentrations of Dimethyl Sulfoxide (DMSO) can be toxic to cells and interfere with assay results.[5][6] It is critical to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5% .[5][7] Always include a vehicle control in your experiments, which consists of the assay medium with the same final DMSO concentration used for your test compounds.[5]

Q3: My compound is dissolved in 100% DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium. What is happening?

This common phenomenon is known as "crashing out" or "solvent shock."[8][9] It occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution where it is poorly soluble. The drastic change in solvent polarity causes the compound to rapidly fall out of solution.[8][9]

Q4: Can freeze-thaw cycles of my DMSO stock solutions affect my compound's solubility?

Yes, repeated freeze-thaw cycles can negatively impact the solubility of your compound.[7][10] Some compounds may precipitate out of DMSO at lower temperatures and may not fully redissolve upon thawing.[7] This can lead to inaccurate stock concentrations and unreliable assay data. It is best practice to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[7][10]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution ("Crashing Out")

Observation: A precipitate or cloudiness appears immediately after diluting the DMSO stock solution into the aqueous assay buffer or cell culture medium.

Potential CauseRecommended Solution
Solvent Shock Perform a serial or stepwise dilution. Instead of adding the DMSO stock directly to the final volume of aqueous medium, first create an intermediate dilution in a smaller volume of pre-warmed medium (37°C). Add the compound dropwise while gently vortexing.[8]
High Final Concentration The desired final concentration exceeds the compound's aqueous solubility limit. Determine the maximum soluble concentration by performing a solubility test in the final assay buffer.[8] If the required concentration is too high, consider using a solubilizing agent.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.[8] Always use pre-warmed (37°C) cell culture media or buffer for dilutions.[7][8]
High DMSO Concentration The volume of DMSO stock added results in a final DMSO concentration that is too high, which can still cause solubility issues for some compounds upon dilution. Keep the final DMSO concentration below 0.5%.[5][7]
Issue 2: Delayed Precipitation in the Incubator

Observation: The prepared solution is initially clear, but a precipitate (often crystalline or cloudy) forms after several hours or days at 37°C.

Potential CauseRecommended Solution
Temperature Shift Effects The compound may be less soluble at 37°C than at room temperature, or the increased temperature may accelerate precipitation kinetics. Ensure the compound is stable and soluble at the incubation temperature over the full duration of the experiment.[7]
pH Shift in Medium Cellular metabolism can alter the pH of the culture medium, especially in dense cultures.[8] The solubility of ionizable benzaldehyde derivatives can be highly pH-dependent.[11][12][13] Ensure the medium is adequately buffered (e.g., with HEPES) and consider testing the compound's solubility at different pH values.[7]
Interaction with Media Components The compound may interact with salts, proteins (e.g., in serum), or other components in the media, leading to the formation of an insoluble complex.[7] Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause.
Compound Instability The compound may be degrading over time into less soluble byproducts.[8] Assess the chemical stability of the compound under your specific experimental conditions.

Strategies for Solubility Enhancement

If basic troubleshooting fails, several formulation strategies can be employed to increase the aqueous solubility of benzaldehyde derivatives.

Summary of Solubilization Techniques
TechniqueMechanismTypical AgentsKey Considerations
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[14][15]Polyethylene Glycol (PEG), Propylene Glycol, EthanolRisk of precipitation upon further dilution.[14] Potential for solvent toxicity in cell-based assays.[16]
Surfactants (Micellar Solubilization) Surfactants form micelles that encapsulate hydrophobic compounds in their core, increasing apparent water solubility.[17][18]Polysorbates (e.g., Tween® 20, Tween® 80), Sodium Dodecyl Sulfate (SDS)Can interfere with biological membranes and protein function. Must determine the critical micelle concentration (CMC).
Cyclodextrins Form inclusion complexes by encapsulating the hydrophobic benzaldehyde derivative within their lipophilic cavity, while the hydrophilic exterior maintains water solubility.[19][20][21]β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Can sometimes reduce compound efficacy by slowing its release.[22] Select a cyclodextrin with an appropriate cavity size.[23]
pH Adjustment For ionizable benzaldehyde derivatives (containing acidic or basic functional groups), adjusting the pH of the buffer can increase the proportion of the more soluble ionized form.[12][14]Buffers (e.g., phosphate, citrate), HCl, NaOHThe adjusted pH must be compatible with the biological assay and not affect cell viability or protein function.[13]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using Turbidimetry

This method provides a rapid assessment of your compound's solubility in a specific buffer.

  • Prepare Stock Solution: Create a high-concentration stock solution of the benzaldehyde derivative in 100% DMSO (e.g., 20 mM).

  • Prepare Dilution Plate: In a 96-well plate, add your aqueous assay buffer to a series of wells.

  • Add Compound: Pipette a small volume of the DMSO stock solution into the first well and mix thoroughly. This will likely cause precipitation.

  • Serial Dilution: Perform a serial dilution across the plate to create a range of compound concentrations.

  • Measure Turbidity: Read the absorbance of the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Determine Solubility: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[24]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method can be used to prepare a solid complex that can be dissolved in water for assays.

  • Select Cyclodextrin: Choose a suitable cyclodextrin (e.g., HP-β-CD) based on the size of your benzaldehyde derivative.

  • Molar Ratio: Determine the desired molar ratio of the compound to cyclodextrin (commonly 1:1 or 1:2).

  • Kneading: In a mortar, mix the cyclodextrin with a small amount of water or an ethanol/water mixture to form a paste.

  • Incorporate Compound: Gradually add the benzaldehyde derivative to the paste and knead thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize and Store: Pulverize the dried complex into a fine powder and store it in a desiccator.[3] This powder can then be weighed and dissolved in your aqueous buffer.

Visualizations

G Workflow: Troubleshooting Compound Precipitation cluster_0 Initial Observation cluster_1 Immediate Checks cluster_2 Solutions cluster_3 Advanced Strategies Start Compound Precipitates in Aqueous Buffer Check_Conc Is final concentration too high? Start->Check_Conc Check_Temp Is media pre-warmed to 37°C? Start->Check_Temp Check_Dilution Was dilution rapid ('solvent shock')? Start->Check_Dilution Sol_Conc Lower final concentration or perform full solubility test Check_Conc->Sol_Conc Yes Advanced Still Precipitates? Check_Conc->Advanced No/Fixed Sol_Temp Use pre-warmed media Check_Temp->Sol_Temp No Check_Temp->Advanced No/Fixed Sol_Dilution Use stepwise/serial dilution Check_Dilution->Sol_Dilution Yes Check_Dilution->Advanced No/Fixed Formulation Employ Formulation Strategies: - Co-solvents - Cyclodextrins - Surfactants - pH Adjustment Advanced->Formulation Yes

Caption: A logical workflow for troubleshooting compound precipitation in biological assays.

G Mechanism: Cyclodextrin Inclusion Complex cluster_0 cluster_1 Compound Benzaldehyde Derivative (Hydrophobic) Complex Water-Soluble Inclusion Complex Cyclodextrin Cyclodextrin CD_Interior Hydrophobic Cavity CD_Exterior Hydrophilic Exterior Compound_in_Complex Benzaldehyde Derivative

Caption: Formation of a water-soluble inclusion complex with a cyclodextrin.

G Mechanism: Micellar Solubilization cluster_0 Aqueous Environment cluster_1 Above Critical Micelle Concentration (CMC) Compound Insoluble Benzaldehyde Derivative Solubilized_Compound Solubilized Compound Compound->Solubilized_Compound Encapsulated Surfactant Surfactant Monomers Micelle Micelle Surfactant->Micelle Self-Assemble Micelle_Core Hydrophobic Core Micelle_Shell Hydrophilic Shell

Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.

References

Technical Support Center: Catalyst Selection for Reactions Involving 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and reaction optimization in key synthetic transformations involving 5-Chloro-2-hydroxy-3-methoxybenzaldehyde.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Chalcone Synthesis (Claisen-Schmidt Condensation)

Q1: My Claisen-Schmidt condensation reaction with this compound is showing low to no yield. What are the common causes and how can I improve it?

A1: Low yields in this reaction can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity: The basic catalyst (e.g., NaOH, KOH) may be old and have reacted with atmospheric CO2, reducing its effectiveness. Always use a fresh batch of the catalyst.

  • Suboptimal Catalyst Concentration: The concentration of the base is crucial. Too high a concentration can lead to side reactions like the Cannizzaro reaction, especially with aldehydes lacking α-hydrogens. Conversely, too low a concentration will not be sufficient to deprotonate the acetophenone.

  • Steric Hindrance and Electronic Effects: The substituents on your this compound (a derivative of vanillin) can influence its reactivity. The chloro and methoxy groups are electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon.

  • Reaction Temperature: While many Claisen-Schmidt condensations proceed at room temperature, gentle heating (40-50°C) can sometimes be beneficial. However, excessive heat can promote side reactions and polymerization.

  • Solvent Choice: Ethanol or methanol are common solvents. Ensure your reactants are fully soluble. If precipitation of reactants or catalyst occurs, this can hinder the reaction.

Troubleshooting Workflow for Low Yield in Claisen-Schmidt Condensation

G start Low/No Chalcone Yield catalyst Check Catalyst (Freshness, Concentration) start->catalyst temp Optimize Temperature (Room Temp vs. Gentle Heating) catalyst->temp solvent Evaluate Solvent (Solubility of Reactants) temp->solvent ratio Adjust Reactant Ratio (Slight excess of acetophenone) solvent->ratio result Improved Yield ratio->result

Caption: Troubleshooting workflow for low chalcone yield.

Q2: I am observing the formation of a dark-colored, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of dark, resinous materials is often due to polymerization of the aldehyde or side reactions under strongly basic conditions. To mitigate this:

  • Use a Milder Catalyst: Consider using a weaker base like potassium carbonate (K₂CO₃).

  • Control Temperature: Run the reaction at a lower temperature, even in an ice bath, especially during the addition of the catalyst.

  • Slow Addition of Catalyst: Add the basic solution dropwise with vigorous stirring to avoid localized high concentrations of the base.

Knoevenagel Condensation

Q1: My Knoevenagel condensation with this compound and an active methylene compound is not proceeding to completion. What are the likely issues?

A1: Incomplete conversion in a Knoevenagel condensation can be due to several factors:

  • Inappropriate Catalyst: The catalyst, typically a weak base like piperidine or an amine salt, must be basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde.

  • Water Removal: The Knoevenagel condensation is a reversible reaction that produces water. If water is not removed, the equilibrium may favor the reactants.

  • Steric Hindrance: The substituents on the benzaldehyde ring may cause steric hindrance, slowing down the reaction.

Troubleshooting Steps for Knoevenagel Condensation:

  • Catalyst Screening: If using a standard catalyst like piperidine, try varying its concentration. For challenging substrates, consider other catalysts like ammonium acetate.

  • Water Removal: If the reaction is performed in a solvent like toluene, use a Dean-Stark apparatus to remove water azeotropically. Alternatively, adding molecular sieves to the reaction mixture can be effective.

  • Increase Reaction Time/Temperature: Due to potential steric hindrance, a longer reaction time or a moderate increase in temperature may be necessary.

Schiff Base Synthesis

Q1: I am having difficulty forming a Schiff base with this compound. What catalyst should I use?

A1: Schiff base formation is often catalyzed by a small amount of acid.

  • Acid Catalysis: A few drops of a mild acid like glacial acetic acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Solvent: The reaction is typically carried out in a solvent like ethanol or methanol.

  • Water Removal: As with the Knoevenagel condensation, removing the water formed during the reaction will drive the equilibrium towards the product. This can often be achieved by refluxing in a solvent that forms an azeotrope with water or by using a drying agent.

Q2: My Schiff base product is difficult to purify and appears as an oil. What should I do?

A2: Oily products can be a result of impurities.

  • Column Chromatography: Purification of the crude product using column chromatography is often the most effective method to remove unreacted starting materials and byproducts.

  • Trituration: Try triturating the oil with a non-polar solvent like hexane to induce crystallization.

II. Data Presentation: Catalyst and Reaction Conditions

The following tables summarize typical catalysts and conditions for the synthesis of chalcones, Knoevenagel condensation products, and Schiff bases from substituted benzaldehydes. Note that optimal conditions for this compound may require some optimization.

Table 1: Catalyst and Conditions for Chalcone Synthesis (Claisen-Schmidt Condensation)

Acetophenone DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)
Acetophenone40% KOHEthanol20-254-5~65-75
4-Chloroacetophenone10% NaOHRectified Spirit20-254-5~70-80
4-Methoxyacetophenone10% NaOHRectified Spirit20-254-5~75-85

Table 2: Catalyst and Conditions for Knoevenagel Condensation

Active Methylene CompoundCatalystSolventTemperature (°C)Time (min)Yield (%)
MalononitrileAmmonium AcetateNone (Solvent-free)Room Temp (Ultrasonic)5-7>90
Ethyl CyanoacetatePiperidineEthanolReflux60-120~80-90
Malonic AcidPyridinePyridineReflux120-180~70-80

Table 3: Catalyst and Conditions for Schiff Base Synthesis

Amine DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)
AnilineGlacial Acetic AcidEthanolReflux2-3>85
p-ToluidineNoneEthanolRoom Temp24~90
4-ChloroanilineGlacial Acetic AcidEthanolReflux2-3>80

III. Experimental Protocols

General Protocol for Chalcone Synthesis via Claisen-Schmidt Condensation

This protocol is a general procedure for the base-catalyzed synthesis of chalcones.

Materials:

  • This compound (1 equivalent)

  • Substituted Acetophenone (1 equivalent)

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dilute Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • Dissolve this compound and the substituted acetophenone in ethanol in a round-bottom flask.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add the 10% aqueous NaOH solution dropwise with constant stirring, maintaining the low temperature.

  • Continue stirring the reaction mixture at room temperature for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Experimental Workflow for Chalcone Synthesis

G A 1. Dissolve Reactants in Ethanol B 2. Cool to 0-5°C A->B C 3. Add NaOH (aq) Dropwise B->C D 4. Stir at Room Temp (4-5 hours) C->D E 5. Quench with Ice and Acidify with HCl D->E F 6. Filter and Wash with Water E->F G 7. Recrystallize from Ethanol F->G H Pure Chalcone G->H

Caption: A typical experimental workflow for chalcone synthesis.

IV. Signaling Pathway

Chalcones, which can be synthesized from this compound, have been reported to exhibit a variety of biological activities, including anti-inflammatory effects. One of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Some chalcones have been shown to inhibit this pathway.[1][2]

NF-κB Signaling Pathway and Inhibition by Chalcones

G cluster_stimulus Inflammatory Stimuli (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases IkB_p p-IκB IkB_NFkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus Degradation Proteasomal Degradation IkB_p->Degradation Chalcone Chalcone Derivative Chalcone->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.

References

Validation & Comparative

Unveiling the Antimicrobial Potency of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Salicylaldehydes, a class of phenolic compounds, have demonstrated promising antimicrobial properties. Among these, 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (Cl-MeO-SA), a halogenated and methoxy-substituted derivative, has emerged as a compound of interest. This guide provides a comprehensive comparison of the antimicrobial activity of this compound against other salicylaldehyde derivatives, supported by available experimental data.

Comparative Antimicrobial Activity: A Quantitative Overview

The antimicrobial efficacy of salicylaldehyde derivatives is significantly influenced by the nature and position of substituents on the benzene ring. Halogenation and the presence of methoxy groups can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with microbial targets.

The following table summarizes the available quantitative data on the antimicrobial activity of this compound and other selected salicylaldehydes. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental methodologies.

Table 1: Minimum Inhibitory Concentration (MIC) of Salicylaldehyde Derivatives against Selected Microorganisms

CompoundMicroorganismMIC (µg/mL)Reference
This compound Staphylococcus aureusNot available
Escherichia coliNot available
Candida albicansNot available
SalicylaldehydeEscherichia coli>1000[1]
Staphylococcus aureus>1000[1]
Candida albicans>1000[1]
5-ChlorosalicylaldehydeBacillus subtilis45.2[2]
Escherichia coli1.6[2]
Pseudomonas fluorescens2.8[2]
Staphylococcus aureus3.4[2]
Aspergillus niger47.5[2]
3-Methoxysalicylaldehyde (o-Vanillin)Aspergillus flavusInhibits mycelial growth in a dose-dependent manner (0-125 µg/mL)[3]
Vanillin (4-hydroxy-3-methoxybenzaldehyde)Escherichia coli15 mmol/L[4]
Lactobacillus plantarum75 mmol/L[4]
Listeria innocua35 mmol/L[4]
Multidrug-resistant Escherichia coli1250-2500[5]
Salmonella1250-2500[5]
Staphylococcus aureus1250-2500[5]

Note: The absence of specific MIC values for this compound in the reviewed literature highlights a gap in current research and underscores the importance of further investigation into its antimicrobial potential. The available data on related compounds, such as 5-chlorosalicylaldehyde, suggest that halogenation can significantly enhance antimicrobial activity.

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the evaluation of antimicrobial agents. The following are detailed protocols for the two most common in vitro antimicrobial susceptibility tests.

Agar Disc Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

a. Preparation of Materials:

  • Microbial Culture: A pure culture of the test microorganism grown overnight in a suitable broth (e.g., Tryptic Soy Broth) at 37°C.

  • Agar Plates: Mueller-Hinton Agar (MHA) plates with a uniform thickness of 4 mm.

  • Antimicrobial Discs: Sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound.

  • Control: A disc impregnated with the solvent used to dissolve the test compound.

  • Standard Antibiotic Discs: Discs containing a standard antibiotic for quality control.

b. Inoculum Preparation:

  • Select several colonies of the test microorganism and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

c. Inoculation of Agar Plates:

  • Dip a sterile cotton swab into the standardized inoculum suspension.

  • Remove excess fluid by pressing the swab against the inside of the tube.

  • Streak the swab evenly across the entire surface of the MHA plate to create a uniform lawn of bacteria.

d. Application of Discs:

  • Using sterile forceps, place the antimicrobial-impregnated discs and the control disc on the surface of the inoculated agar plate.

  • Ensure the discs are placed at least 24 mm apart from each other and from the edge of the plate.

  • Gently press the discs to ensure complete contact with the agar surface.

e. Incubation:

  • Invert the plates and incubate at 37°C for 18-24 hours.

f. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters (mm).

  • The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative test to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Materials:

  • Microbial Culture: A pure culture of the test microorganism.

  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

  • Test Compound Stock Solution: A stock solution of the test compound prepared in a suitable solvent (e.g., DMSO).

b. Inoculum Preparation:

  • Prepare a standardized microbial suspension as described for the agar disc diffusion method.

  • Further dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Serial Dilution of the Test Compound:

  • Dispense 50 µL of sterile broth into all wells of a 96-well plate.

  • Add 50 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well containing the compound.

d. Inoculation:

  • Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

e. Incubation:

  • Incubate the microtiter plates at 37°C for 18-24 hours.

f. Determination of MIC:

  • Visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Visualizing the Process and Mechanism

To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Assay cluster_results Results Culture Microbial Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Agar_Diffusion Agar Disc Diffusion Inoculum->Agar_Diffusion Broth_Microdilution Broth Microdilution (MIC) Inoculum->Broth_Microdilution Compound Test Compound Stock Solution Compound->Agar_Diffusion Compound->Broth_Microdilution Zone_of_Inhibition Zone of Inhibition (mm) Agar_Diffusion->Zone_of_Inhibition MIC_Value MIC Value (µg/mL) Broth_Microdilution->MIC_Value

Caption: Workflow for Antimicrobial Susceptibility Testing.

Proposed_Mechanism cluster_compound Salicylaldehyde Derivative cluster_cell Microbial Cell cluster_effects Antimicrobial Effects Salicylaldehyde This compound Membrane Cell Membrane Salicylaldehyde->Membrane Interacts with Enzymes Essential Enzymes Salicylaldehyde->Enzymes Inhibits DNA DNA/RNA Synthesis Salicylaldehyde->DNA Interferes with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Synthesis_Block Inhibition of Nucleic Acid Synthesis DNA->Synthesis_Block Cell_Death Cell Death Disruption->Cell_Death Inhibition->Cell_Death Synthesis_Block->Cell_Death

Caption: Proposed Antimicrobial Mechanism of Salicylaldehydes.

Structure-Activity Relationship and Mechanism of Action

The antimicrobial activity of salicylaldehydes is intrinsically linked to their chemical structure. The presence of a hydroxyl group and an aldehyde group is crucial for their biological activity. Substituents on the aromatic ring further modulate this activity.

  • Halogenation: The introduction of halogen atoms, such as chlorine at the C5 position, generally enhances the antimicrobial potency.[6] This is attributed to the increased lipophilicity of the molecule, which facilitates its passage through the microbial cell membrane. Halogenation can also alter the electronic properties of the molecule, potentially enhancing its interaction with target sites.

  • Methoxy Group: The effect of a methoxy group is more variable and depends on its position. In some cases, it can contribute to the antimicrobial activity, while in others, it may have a lesser impact. The methoxy group in this compound may influence its solubility and interaction with microbial enzymes.

The proposed mechanism of action for salicylaldehydes involves multiple targets within the microbial cell. The primary mode of action is believed to be the disruption of the cell membrane's integrity . This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Additionally, these compounds can inhibit essential microbial enzymes and interfere with nucleic acid synthesis . The broadening of the NMR signal of the hydroxyl proton in active salicylaldehydes suggests that proton exchange processes may also be involved in their antimicrobial mechanism.[7]

Conclusion

This compound represents a promising scaffold for the development of new antimicrobial agents. While direct comparative data for this specific compound is limited, the analysis of related salicylaldehyde derivatives strongly suggests that the combination of chloro and methoxy substituents could lead to significant antimicrobial activity. Further research is warranted to fully elucidate its antimicrobial spectrum and mechanism of action through comprehensive in vitro and in vivo studies. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for such future investigations.

References

A Comparative Guide to the Synthesis of Halogenated Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated hydroxybenzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and complex organic molecules. The strategic placement of halogen and hydroxyl substituents on the benzaldehyde scaffold allows for diverse downstream functionalization. This guide provides an objective comparison of the two primary synthetic methodologies for accessing these valuable building blocks: the direct halogenation of hydroxybenzaldehydes and the formylation of halogenated phenols. Experimental data, detailed protocols, and workflow visualizations are presented to aid researchers in selecting the optimal synthetic route for their specific needs.

Core Synthetic Strategies

There are two principal retrosynthetic approaches to halogenated hydroxybenzaldehydes. The choice between these pathways often depends on the availability of starting materials, desired regioselectivity, and scalability of the reaction.

1. Halogenation of a Hydroxybenzaldehyde: This approach introduces a halogen atom onto a pre-existing hydroxybenzaldehyde molecule. It is a direct method that leverages the directing effects of the hydroxyl and formyl groups.

2. Formylation of a Halogenated Phenol: This strategy involves the introduction of a formyl group onto a halogenated phenol. This route is advantageous when the desired halogenated phenol is readily available or when specific regioselectivity is required that cannot be achieved through direct halogenation.

Comparative Data of Synthesis Methods

The following tables summarize quantitative data for various synthesis methods, offering a clear comparison of their performance.

Strategy 1: Halogenation of Hydroxybenzaldehydes
ProductStarting MaterialMethodReagentsReaction ConditionsYield (%)Reference
3-Bromo-4-hydroxybenzaldehydep-HydroxybenzaldehydeElectrophilic BrominationH₂O₂/HBr20°C, 140 min70.04%[1]
5-ChlorosalicylaldehydeSalicylaldehydeElectrophilic ChlorinationCl₂Temperature ramped to 95-98°CExcellent (not quantified)[2]
5-(Bromoacetyl)salicylaldehydeSalicylaldehydeFriedel-Crafts Acylation/BrominationBromoacetyl chloride, AlCl₃Reflux in CH₂Cl₂, 12h84%[3]
2-Bromo-5-hydroxybenzaldehyde3-HydroxybenzaldehydeElectrophilic BrominationBr₂ in CH₂Cl₂35°C, overnightNot specified[4]
Strategy 2: Formylation of Halogenated Phenols
ProductStarting MaterialMethodReagentsReaction ConditionsYield (%)Reference
3-Bromosalicylaldehyde2-BromophenolOrtho-formylationMgCl₂, Et₃N, ParaformaldehydeReflux in THF, 4h90%[5]
3-Chloro-2-hydroxybenzaldehydeo-ChlorophenolReimer-TiemannCHCl₃, NaOH80°C, 16h5%[6]
5-Substituted Salicylaldehydes4-Substituted PhenolsDuff ReactionHexamethylenetetramine, Trifluoroacetic acidReflux, 24hModerate to Good[7]
Substituted BenzaldehydesElectron-rich arenesVilsmeier-HaackDMF, POCl₃0°C to RT, 6.5hup to 77%[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate their application in a laboratory setting.

Protocol 1: Synthesis of 3-Bromo-4-hydroxybenzaldehyde via Electrophilic Bromination

This protocol is adapted from a method utilizing p-hydroxybenzaldehyde as the starting material.[1]

Materials:

  • p-Hydroxybenzaldehyde

  • Hydrogen peroxide (H₂O₂)

  • Hydrobromic acid (HBr)

Procedure:

  • In a reaction vessel, dissolve p-hydroxybenzaldehyde in a suitable solvent.

  • Under controlled temperature conditions (20°C), add the brominating agent, a mixture of H₂O₂ and HBr, in a molar ratio of 1:1.2:1.8 (p-hydroxybenzaldehyde:H₂O₂:HBr).

  • Stir the reaction mixture for 140 minutes.

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 3-Bromosalicylaldehyde via Ortho-Formylation of 2-Bromophenol

This highly regioselective method provides exclusively the ortho-formylated product.[5]

Materials:

  • 2-Bromophenol

  • Anhydrous Magnesium Dichloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a dry, three-necked round-bottomed flask under an argon atmosphere, add anhydrous MgCl₂ and paraformaldehyde.

  • Add dry THF via syringe, followed by the dropwise addition of triethylamine. Stir for 10 minutes.

  • Add 2-bromophenol dropwise via syringe.

  • Heat the mixture to a gentle reflux (approximately 75°C) for 4 hours.

  • Cool the reaction mixture and quench with an acidic aqueous solution.

  • Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure.

  • The resulting solid can be further purified by recrystallization from hexane.

Protocol 3: Synthesis of 3-Chloro-2-hydroxybenzaldehyde via the Reimer-Tiemann Reaction

This classic reaction introduces a formyl group ortho to the hydroxyl group of a phenol.[6]

Materials:

  • o-Chlorophenol

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH)

  • Sulfuric Acid (H₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, prepare a solution of NaOH in water and warm to 60°C.

  • Add o-chlorophenol to the basic solution.

  • Slowly add chloroform over one hour while maintaining the temperature at 60°C.

  • After the addition is complete, continue stirring at 60°C for an additional two hours, then increase the temperature to 80°C for sixteen hours.

  • Distill off the excess chloroform.

  • Acidify the reaction mixture with 6 N sulfuric acid.

  • Perform steam distillation to isolate the product.

  • Extract the distillate with ether, dry the ethereal solution, and evaporate the solvent.

  • Separate the desired 3-chloro-2-hydroxybenzaldehyde from the isomeric byproduct, 3-chloro-4-hydroxybenzaldehyde, by precipitation from hexane.

Comparative Workflow of Synthetic Strategies

The following diagram illustrates the two main synthetic pathways for producing halogenated hydroxybenzaldehydes.

Synthesis_Comparison cluster_0 Strategy 1: Halogenation of Hydroxybenzaldehyde cluster_1 Strategy 2: Formylation of Halogenated Phenol cluster_2 Examples of Formylation Reactions start1 Hydroxybenzaldehyde step1 Electrophilic Halogenation (e.g., Br₂, Cl₂) start1->step1 product1 Halogenated Hydroxybenzaldehyde step1->product1 start2 Halogenated Phenol step2 Formylation Reaction start2->step2 product2 Halogenated Hydroxybenzaldehyde step2->product2 reimer Reimer-Tiemann (CHCl₃, base) step2->reimer duff Duff Reaction (Hexamethylenetetramine) step2->duff vilsmeier Vilsmeier-Haack (DMF, POCl₃) step2->vilsmeier mgcl2 MgCl₂-mediated (Paraformaldehyde) step2->mgcl2

Caption: A comparative workflow of the two main synthetic routes to halogenated hydroxybenzaldehydes.

Discussion and Conclusion

The choice between direct halogenation of a hydroxybenzaldehyde and formylation of a halophenol is dictated by several factors.

Direct Halogenation is often more atom-economical. However, controlling regioselectivity can be challenging due to the competing directing effects of the hydroxyl and formyl groups. This can lead to mixtures of isomers that require careful purification. The reaction conditions can also be harsh, potentially leading to side reactions.

Formylation of Halogenated Phenols offers better control over regioselectivity, particularly with methods known for their ortho-directing nature, such as the Duff reaction and the MgCl₂-mediated formylation.[5][9][10] The Reimer-Tiemann reaction also predominantly yields the ortho-isomer.[11] The Vilsmeier-Haack reaction is a versatile alternative for electron-rich aromatic compounds.[12] The yields for these formylation reactions can vary significantly, with some methods like the MgCl₂-mediated ortho-formylation providing excellent yields.[5] A notable drawback of some classical methods like the Reimer-Tiemann reaction can be low yields and the use of hazardous reagents.[6]

References

Spectral analysis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Guide to 5-Chloro-2-hydroxy-3-methoxybenzaldehyde and Its Isomers for Researchers and Drug Development Professionals

This guide presents a comprehensive spectral analysis of this compound and a comparative study with its structural isomers. The unique spectral fingerprints of these compounds, elucidated through Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, are crucial for their unambiguous identification in complex matrices—a vital step in pharmaceutical synthesis, quality control, and drug development. This document provides a compilation of available experimental data, detailed experimental protocols, and a logical workflow for isomer differentiation.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for this compound and related isomers. Due to the limited availability of complete spectral data for the primary compound, data from closely related structural analogs are included to provide a comparative framework and predict spectral characteristics.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)

CompoundAldehyde Proton (s)Aromatic Protons (m)Methoxy Protons (s)Hydroxyl Proton (s)Solvent
This compound ~9.8-10.0 (Predicted)~7.0-7.5 (Predicted)~3.9 (Predicted)~11.0 (Predicted)CDCl₃
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)9.927.18 (dd), 7.12 (dd), 6.97 (dd)3.9211.87CDCl₃
5-Chloro-2-hydroxybenzaldehyde9.857.46-7.54 (m), 6.94-7.01 (m)-11.01CDCl₃
3-Chloro-4-methoxybenzaldehyde9.867.91 (d), 7.77 (dd), 7.07 (d)3.99-CDCl₃

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)

CompoundC=OAromatic CarbonsMethoxy CarbonSolvent
This compound ~190-195 (Predicted)~110-160 (Predicted)~56 (Predicted)CDCl₃
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)196.6152.1, 147.8, 124.7, 120.2, 119.0, 114.556.4CDCl₃
5-Chloro-2-hydroxybenzaldehyde195.9159.9, 135.9, 124.5, 123.3, 120.9, 119.7-CDCl₃
3-Chloro-4-methoxybenzaldehyde189.8162.2, 131.2, 130.3, 128.2, 126.8, 111.756.5CDCl₃

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

CompoundO-H StretchC-H (aldehyde)C=O StretchC-O StretchC-Cl Stretch
This compound ~3200-3400 (broad)~2850, ~2750~1650-1670~1250~700-800
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)3170 (broad)2845, 274516551257-
5-Chloro-2-hydroxybenzaldehyde3050-3200 (broad)2860, 277016601280730
3-Chloro-4-methoxybenzaldehyde-2840, 274016851260780

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 186/188 (due to ³⁵Cl/³⁷Cl isotopes)185/187, 157/159, 129
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)152151, 123, 95
5-Chloro-2-hydroxybenzaldehyde156/158155/157, 127, 99
3-Chloro-4-methoxybenzaldehyde170/172169/171, 141, 113

Experimental Protocols

Detailed methodologies are essential for obtaining reproducible and reliable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the benzaldehyde derivative is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).[1]

  • Instrumentation : ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition : Standard proton spectra are acquired with a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition : Proton-decoupled ¹³C NMR spectra are acquired with a 45° or 90° pulse, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the low natural abundance of ¹³C.

  • Data Processing : The Free Induction Decay (FID) is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples like this compound, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.[2]

  • KBr Pellet Method :

    • Finely grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[2][3]

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2][3]

    • The pellet is placed in the sample holder of the FTIR spectrometer for analysis.[2]

  • ATR Method :

    • A small amount of the powdered sample is placed directly onto the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.[2]

    • The spectrum is then recorded.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A dilute solution of the analyte is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. For complex matrices, derivatization (e.g., with PFBHA) may be necessary to improve volatility and chromatographic separation.[4]

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is typically used.[4]

    • Inlet Temperature : 250°C.[4]

    • Injection Volume : 1 µL in splitless mode.[4]

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.[4]

    • Oven Temperature Program : An initial temperature of 100°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[4]

    • Mass Range : m/z 40-400.

    • Data Acquisition : Full scan mode to obtain the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol. A blank solution containing only the solvent is also prepared.[5]

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition : The baseline is corrected using the blank solution. The absorbance spectrum of the sample is then recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined.

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectral analysis and identification of this compound and its isomers.

Spectral_Analysis_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Identification Sample Unknown Benzaldehyde Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis FTIR FTIR Spectroscopy Sample->FTIR Analysis MS Mass Spectrometry (GC-MS) Sample->MS Analysis UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Analysis NMR_Data Chemical Shifts Coupling Patterns Number of Signals NMR->NMR_Data FTIR_Data Functional Group Vibrational Frequencies FTIR->FTIR_Data MS_Data Molecular Ion Peak Isotopic Pattern (Cl) Fragmentation Pattern MS->MS_Data UV_Vis_Data λmax Molar Absorptivity UV_Vis->UV_Vis_Data Identification Structure Elucidation & Isomer Differentiation NMR_Data->Identification Correlation FTIR_Data->Identification Correlation MS_Data->Identification Correlation UV_Vis_Data->Identification Correlation

Caption: Workflow for the spectral analysis and identification of substituted benzaldehyde isomers.

Conclusion

References

A Comparative Guide to the Biological Activity of Chloro-substituted vs. Nitro-substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of chloro-substituted and nitro-substituted benzaldehydes, focusing on their antimicrobial, antifungal, antioxidant, and cytotoxic properties. The information presented is collated from preclinical research to facilitate an evidence-based evaluation of these compounds as potential therapeutic agents.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various chloro- and nitro-substituted benzaldehydes. It is important to note that the data is collated from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy. The data below showcases the activity of selected substituted benzaldehydes against various bacterial strains. Generally, the presence of electron-withdrawing groups like chloro and nitro moieties on the benzaldehyde ring is associated with enhanced antimicrobial potential.[1][2]

CompoundMicroorganismMIC (µg/mL)Reference
4-ChlorobenzaldehydeCryptococcus neoformans2-16 (as a derivative)[3]
5-Chloro-2-hydroxybenzaldehydeStaphylococcus aureus (MRSA)15.62-31.25 (as a sulfonamide derivative)[4]
2-NitrobenzaldehydeNot specifiedNot specified[5]
3-NitrobenzaldehydeNot specifiedNot specified[5]
2-Chloro-5-nitrobenzaldehydeE. coli, S. aureusNot specified[6]
Chalcones from 3-chloro-4-nitro-acetophenone and substituted benzaldehydesE. coli99[7]
Antifungal Activity

Similar to their antibacterial properties, substituted benzaldehydes exhibit a range of antifungal activities. The position and nature of the substituent group significantly influence the antifungal potency.

CompoundFungal StrainMIC (µg/mL)Reference
4-ChlorobenzaldehydeCryptococcus neoformans2-16 (as a derivative)[3]
Benzaldehyde DerivativesAspergillus fumigatus, A. flavus, A. terreus, Penicillium expansumMIC values reported[8]
2-Nitrobenzaldehyde DerivativesCandida albicans, Candida glabrata, Candida krusei12.5[5]
1,2,4-Triazole Schiff bases with substituted benzaldehydesWheat gibberellic, Maize rough dwarf5.33 - 9.57 (mg/L)[9]
Cytotoxic Activity

The cytotoxic potential of substituted benzaldehydes against various cancer cell lines is a significant area of research. The 50% inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting cell growth.

CompoundCell LineIC50 (µM)Reference
4-ChlorobenzaldehydeRat hepatocytes4600[10]
5-NitrosalicylaldehydeHL-60 (Leukemia)1.54[11]
3,5-DichlorosalicylaldehydeHL-60 (Leukemia)0.89[11]
BenzaldehydeHuman lymphocytes10-50 (µg/mL)[12]
Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as IC50 values.

CompoundAssayIC50 (µM)Reference
Prenylated benzaldehydesDPPH radical scavenging27.20 to >100[13]
3-Substituted-2-oxindole derivativesDPPH radical scavengingConcentration-dependent activity[14]
Thiazole-derived polyphenolic compoundsDPPH radical scavengingIC50 values reported[15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compounds (chloro- and nitro-substituted benzaldehydes)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Bacterial or fungal colonies are suspended in sterile broth to match the turbidity of a 0.5 McFarland standard.

  • Serial Dilutions: The test compounds are serially diluted in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17]

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.[18]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.[18]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.[16]

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical DPPH.[19][20]

Materials:

  • Test compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • Methanol or ethanol

  • Spectrophotometer

Procedure:

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[19]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.[20] The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant.

  • IC50 Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH free radicals.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows and proposed mechanisms of action for substituted benzaldehydes.

Experimental_Workflow_Antimicrobial_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Serial Dilution of Test Compounds B->C D Incubate (e.g., 37°C, 24h) C->D E Observe for Growth Inhibition D->E F Determine MIC E->F

Caption: Workflow for Antimicrobial Susceptibility Testing.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilizer F->G H Read Absorbance (570nm) G->H I Calculate IC50 H->I Proposed_Antifungal_Mechanism cluster_compound Substituted Benzaldehyde cluster_cell Fungal Cell A Redox-active Benzaldehyde B Cellular Antioxidation System (e.g., SOD, Glutathione Reductase) A->B disrupts C Redox Homeostasis A->C destabilizes B->C maintains D Oxidative Stress C->D imbalance leads to E Fungal Growth Inhibition D->E causes

References

Validating the Structures of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde Derivatives: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural confirmation of novel synthesized compounds is a critical step. This guide provides a comparative framework for the validation of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde derivative structures, with a focus on mass spectrometry techniques. Due to a lack of specific literature for this exact class of derivatives, this guide presents a synthesized approach based on established methods for analogous compounds. The experimental data herein is illustrative, derived from the fragmentation patterns of similar molecular scaffolds.

Comparative Analysis of Hypothesized Derivatives

The following table summarizes the expected mass-to-charge ratios (m/z) for the molecular ions and potential fragments of three hypothetical derivatives of this compound. This data is predicted based on common fragmentation pathways observed in related aromatic aldehydes and Schiff bases.

Derivative NameStructureMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Predicted Fragment Ions (m/z)
Derivative A: (E)-4-(((5-chloro-2-hydroxy-3-methoxyphenyl)methylene)amino)phenolSchiff base with p-aminophenol291.71292.72185, 157, 122
Derivative B: 2-(benzyloxy)-5-chloro-3-methoxybenzaldehydeBenzyl ether derivative276.71277.72185, 157, 91
Derivative C: 5-Chloro-2-(ethoxycarbonyl)oxy-3-methoxybenzaldehydeEthyl carbonate derivative258.65259.66185, 157, 113

Experimental Protocols

A robust validation of these derivatives would typically involve Liquid Chromatography-Mass Spectrometry (LC-MS) for separation and initial mass determination, followed by tandem mass spectrometry (MS/MS) for structural elucidation through fragmentation analysis.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of the synthesized derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform serial dilutions of the stock solution with the mobile phase to achieve a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following is a general-purpose method that can be optimized for specific derivatives.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for high resolution and accurate mass measurements.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a common choice for compounds of this polarity.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step. For example: 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10-10.1 min (95-5% B), 10.1-12 min (5% B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for these compounds.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Acquisition Mode: Full scan mode (e.g., m/z 50-500) to determine the molecular weight of the parent compound.

    • Tandem MS (MS/MS): Product ion scan mode for the precursor ion of interest to obtain fragmentation patterns. Collision-induced dissociation (CID) is used to generate fragments, with collision energy optimized for each compound (e.g., 10-40 eV).

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the validation of this compound derivatives and a proposed fragmentation pathway.

G cluster_synthesis Synthesis & Purification cluster_validation Mass Spectrometry Validation start 5-Chloro-2-hydroxy- 3-methoxybenzaldehyde synthesis Chemical Synthesis start->synthesis reagent Reactant (e.g., Amine, Alkyl Halide) reagent->synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification lcms LC-MS Analysis (Determine [M+H]⁺) purification->lcms Pure Derivative msms Tandem MS (MS/MS) (Fragmentation Analysis) lcms->msms Precursor Ion Selection data_analysis Data Analysis & Structure Confirmation msms->data_analysis Fragment Spectrum validated Validated Structure data_analysis->validated

Caption: Experimental workflow for the synthesis and mass spectrometric validation of derivatives.

G parent [M+H]⁺ m/z 292.72 frag1 Loss of C₇H₇NO m/z 185 parent->frag1 - C₇H₇NO frag3 Loss of C₇H₆ClNO₂ m/z 122 parent->frag3 - C₇H₆ClNO₂ frag2 Loss of CO m/z 157 frag1->frag2 - CO

Caption: Proposed fragmentation pathway for Derivative A.

Comparative study of metal complexes derived from different benzaldehyde ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Metal Complexes of Benzaldehyde-Derived Schiff Bases

For Researchers, Scientists, and Drug Development Professionals

Benzaldehyde and its derivatives serve as versatile precursors for the synthesis of Schiff base ligands, which form stable and potent complexes with a variety of transition metals. These metal complexes are subjects of intense research due to their enhanced catalytic and biological activities compared to the free ligands.[1] The process of chelation, where the metal ion binds to the Schiff base, often increases the lipophilicity of the complex, which can lead to greater biological efficacy.[1][2]

This guide offers an objective comparison of the performance of metal complexes derived from different benzaldehyde Schiff base ligands, supported by experimental data in catalysis and antimicrobial applications.

Synthesis and Characterization: A General Overview

The synthesis of these complexes is typically a two-step process. First, a substituted benzaldehyde is reacted with a primary amine via a condensation reaction to form the Schiff base ligand.[1][3] Subsequently, the Schiff base ligand is reacted with a metal salt, often under reflux, to yield the final metal complex.[4]

The resulting complexes are characterized using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR, mass spectrometry, and elemental analysis to confirm their structure and coordination.[4][5]

G General Synthesis Workflow cluster_0 Step 1: Ligand Synthesis cluster_1 Step 2: Complexation Benzaldehyde Substituted Benzaldehyde Condensation Condensation (e.g., in Ethanol) Benzaldehyde->Condensation Amine Primary Amine Amine->Condensation Ligand Schiff Base Ligand Condensation->Ligand Reflux Complexation (Reflux) Ligand->Reflux 2:1 Molar Ratio MetalSalt Metal Salt (e.g., MCl2) MetalSalt->Reflux Complex Metal Complex Reflux->Complex

Caption: General workflow for the synthesis of Schiff base ligands and their metal complexes.

Comparative Performance in Catalysis

Schiff base metal complexes are recognized as effective catalysts in various organic transformations, including oxidation, reduction, and C-C bond-forming reactions.[6] Their stability and the ability to modulate the electronic properties of the metal center make them highly adaptable.[1][6]

A study on the Claisen-Schmidt condensation to produce chalcones demonstrated the superior catalytic activity of a Cu(II) Schiff base complex derived from 3-chlorobenzaldehyde.[7] The complex achieved a significantly higher product yield compared to conventional catalysts.[1][7]

Table 1: Comparison of Catalytic Activity in Chalcone Synthesis [1][7]

Catalyst Ligand Precursor Product Yield (%)
Cu(II) Complex 3-Chlorobenzaldehyde + 2-Aminopyridine Chalcone > 90%
KOH (Potassium Hydroxide) N/A Chalcone Lower

| PTSA (p-Toluenesulfonic Acid) | N/A | Chalcone | Lower |

Comparative Performance in Antimicrobial Activity

A significant body of research focuses on the antimicrobial properties of these metal complexes. It is consistently observed that the metal complexes exhibit enhanced antimicrobial activity compared to the uncomplexed Schiff base ligands.[8][9][10] This enhancement is often explained by chelation theory, which posits that complexation reduces the polarity of the metal ion, increasing its lipophilicity and enabling it to more easily penetrate the lipid membranes of microorganisms.[2]

The choice of both the metal and the substituent on the benzaldehyde ring plays a crucial role in the potency and spectrum of antimicrobial activity.

Influence of Benzaldehyde Substituents

Different functional groups on the benzaldehyde ring can significantly alter the biological activity of the resulting metal complexes.

Table 2: Antimicrobial Activity of Cu(II) Complexes with Different Benzaldehyde Ligands (Data represents the zone of inhibition in mm)

OrganismLigand PrecursorComplexInhibition Zone (mm)Reference
E. coli (Gram -)Benzaldehyde + m-nitroanilineCu(II) Complex16[11]
Bacillus sp. (Gram +)Benzaldehyde + m-nitroanilineCu(II) Complex18[11]
S. aureus (Gram +)3-Ethoxy Salicylaldehyde + Aminophenyl BenzimidazoleCu(II) Complex20[9]
P. aeruginosa (Gram -)2-Nitrobenzaldehyde derivativeCu(II) Complex16.5±1.0[12]
C. krusei (Fungus)2-Nitrobenzaldehyde derivativeCu(II) Complex19.0±1.2[12]
Influence of Metal Ion

The type of transition metal used for complexation is a key determinant of biological efficacy. Copper(II) complexes, in particular, frequently show the most potent antimicrobial effects among the first-row transition metals.[10][12]

Table 3: Comparative Antimicrobial Activity of Metal Complexes with a 2-Nitrobenzaldehyde Derivative Ligand [12] (Data represents the zone of inhibition in mm for complex type [MLCl₂])

Metal IonS. pyogenes (Gram +)S. aureus (MRSA) (Gram +)E. coli (Gram -)C. albicans (Fungus)
Co(II) 14.5±1.014.0±1.513.0±1.214.0±1.2
Ni(II) 15.0±1.514.5±1.014.0±1.514.5±1.0
Cu(II) 17.0±1.216.5±1.016.0±1.217.5±1.0
Zn(II) 14.0±1.213.0±1.512.5±1.013.5±1.2
Chloramphenicol (Std.) 20.0±1.519.5±1.019.0±1.5N/A
Fluconazole (Std.) N/AN/AN/A21.0±1.2

Comparative Performance in Anticancer Activity

Metal complexes of Schiff bases are also promising candidates for anticancer therapies, with studies showing they can surpass the activity of the free ligands and sometimes even established drugs like cisplatin.[1][13]

Table 4: In Vitro Cytotoxicity (IC₅₀ in µM) of Benzaldehyde Thiosemicarbazone Complexes [14]

CompoundLigand PrecursorHeLa (Cervical)A-549 (Lung)MCF-7 (Breast)
Pd(L)₂ Complex m-CN-benzaldehyde0.280.280.35
Pt₄(L)₄ Complex 4-phenyl-1-benzaldehyde0.090.120.07
Cisplatin (Std.) N/A0.901.101.30

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Ligand and its Metal Complex

This protocol is a generalized procedure based on methodologies for synthesizing ligands from substituted benzaldehydes and their subsequent complexation.[3][15]

  • Ligand Synthesis (e.g., from 2-Nitrobenzaldehyde) :

    • Dissolve 2-amino-6-methoxybenzothiazole (5.5 mmol) in 30 mL of ethanol.

    • Separately, dissolve 2-nitrobenzaldehyde (5.5 mmol) in 30 mL of ethanol and add 3 drops of glacial acetic acid.

    • Add the aldehyde solution to the amine solution.

    • Reflux the mixture for 5 hours.

    • Reduce the solvent volume by evaporation to precipitate the product.

    • Collect the Schiff base ligand by suction filtration, recrystallize from hot ethanol, and dry in a vacuum oven at 60 °C.[15]

  • Metal Complex Synthesis (e.g., Cu(II) Complex) :

    • Dissolve the synthesized Schiff base ligand (0.01 mol) in 30 mL of absolute ethanol.

    • Add an ethanolic solution of the metal salt (e.g., CuCl₂·2H₂O, 0.005 mol) to the ligand solution, maintaining a 2:1 ligand-to-metal molar ratio.[3]

    • Reflux the resulting mixture on a water bath for 3-4 hours.[4]

    • Cool the solution. The precipitated metal complex is then collected by filtration.

    • Wash the solid product with distilled water and then ethanol.

    • Dry the final complex in a vacuum desiccator over fused calcium chloride.[4]

Protocol 2: Antimicrobial Screening by Disc Diffusion Method

The Kirby-Bauer disc diffusion method is a standardized procedure to determine the susceptibility of microorganisms to antimicrobial agents.[16]

G Workflow for Disc Diffusion Susceptibility Test A 1. Prepare Inoculum: Suspend 3-5 bacterial colonies in broth to match 0.5 McFarland standard. B 2. Inoculate Plate: Streak a sterile swab dipped in the inoculum evenly across a Mueller-Hinton agar plate. A->B C 3. Apply Discs: Aseptically place paper discs impregnated with test complexes onto the agar surface. B->C D 4. Incubate: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48h). C->D E 5. Measure Zones: Measure the diameter (mm) of the clear zone of no growth around each disc. D->E F Result: A larger inhibition zone indicates higher susceptibility. E->F

Caption: Key steps of the Kirby-Bauer disc diffusion method for antimicrobial testing.[16]

Detailed Steps:

  • Prepare Bacterial Suspension : Select 3-5 isolated colonies of the test microorganism from a culture plate and suspend them in a sterile broth (e.g., Tryptic Soy Broth). Adjust the turbidity to match a 0.5 McFarland standard.[16]

  • Inoculate Agar Plate : Dip a sterile cotton swab into the adjusted bacterial suspension. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure uniform growth.[16]

  • Apply Discs : Prepare sterile filter paper discs (6 mm diameter) soaked in a known concentration of the test metal complexes dissolved in a suitable solvent (like DMSO). Aseptically place the discs on the inoculated agar surface using sterile forceps.[17] Ensure firm contact with the agar.[16]

  • Incubation : Invert the plates and incubate them at 37°C for 24-48 hours.[18]

  • Measure Inhibition Zone : After incubation, measure the diameter of the zone of complete inhibition (the clear area with no bacterial growth) around each disc in millimeters (mm) using a ruler or caliper.[16] The size of the zone corresponds to the antimicrobial activity of the complex.

References

Comparative Guide to the In Vitro Antibacterial Efficacy of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antibacterial efficacy of derivatives of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde. The data presented is compiled from recent studies and is intended to offer a clear, objective comparison with alternative antibacterial agents, supported by experimental data.

Executive Summary

Derivatives of this compound have demonstrated notable in vitro antibacterial activity against a range of bacterial strains. This guide summarizes the key findings on their efficacy, presents comparative data against standard antibiotics, and provides detailed experimental protocols for the cited antibacterial assays. The logical workflow of these experiments is also visualized to aid in comprehension.

Comparative Antibacterial Activity

The antibacterial efficacy of various synthesized derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the size of the inhibition zone in agar diffusion assays. The following tables summarize the quantitative data from studies on 5-Chloro-2-hydroxybenzaldehyde derivatives and compare them with standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Chloro-2-hydroxybenzaldehyde Derivatives and Standard Antibiotics

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (Methicillin-sensitive & resistant)15.62-31.25 µmol/L[1][2]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4 µmol/L[1][2]
BenzaldehydeStaphylococcus aureus≥ 1024[3]
CiprofloxacinStaphylococcus aureusNot specified[3]
NorfloxacinStaphylococcus aureusNot specified[3]
GentamicinStaphylococcus aureus, Escherichia coli10[4]
FluconazoleAspergillus Niger, Candida albicans20[4]

Table 2: Zone of Inhibition of Chalcone Derivatives of 5-Chloro-2-hydroxybenzaldehyde and Standard Antibiotic

Compound/DerivativeBacterial StrainZone of Inhibition (mm)Reference
Chalcone derivative 3m (pyridinyl compound)Staphylococcus aureus27.52±0.16[5]
Chalcone derivative 3m (pyridinyl compound)Bacillus subtilis28.85±0.11[5]
Chalcone derivative 3m (pyridinyl compound)Escherichia coli22.05±0.16[5]
Chalcone derivative 3m (pyridinyl compound)Proteus vulgaris23.18±0.17[5]
Benzyl penicillin (Standard)Not specifiedLower than compound 3m[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key experiments cited in the evaluation of antibacterial efficacy.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The synthesized derivatives and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations typically range from 512 µg/mL to 0.125 µg/mL.[3]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed. Bacterial growth can be assessed visually or by using a growth indicator like resazurin.[3]

Agar Well/Disk Diffusion Method for Zone of Inhibition

This method assesses the extent of antimicrobial activity by measuring the diameter of the zone where bacterial growth is inhibited around a disk or well containing the test compound.

  • Preparation of Agar Plates: A standardized bacterial inoculum (as prepared for the MIC test) is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Test Compounds:

    • Disk Diffusion: Sterile filter paper disks of a standard diameter are impregnated with a known concentration of the test compound and placed on the agar surface.

    • Well Diffusion: Wells are punched into the agar with a sterile borer, and a specific volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the clear zone of inhibition around each disk or well is measured in millimeters. A larger diameter indicates greater antibacterial activity.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro antibacterial efficacy of the synthesized compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antibacterial Screening cluster_comparison Data Analysis & Comparison synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization bacterial_strains Select Gram-positive & Gram-negative Bacterial Strains characterization->bacterial_strains mic_assay MIC Determination (Broth Microdilution) bacterial_strains->mic_assay diffusion_assay Zone of Inhibition (Agar Diffusion) bacterial_strains->diffusion_assay data_collection Collect MIC & Zone of Inhibition Data mic_assay->data_collection diffusion_assay->data_collection comparison Compare with Standard Antibiotics data_collection->comparison conclusion Conclusion on Antibacterial Efficacy of Derivatives comparison->conclusion Draw Conclusions on Efficacy

Caption: Workflow for Synthesis and Antibacterial Evaluation.

This guide provides a foundational comparison of the in vitro antibacterial efficacy of this compound derivatives. Further research, including in vivo studies and toxicological assessments, is necessary to fully elucidate their therapeutic potential.

References

Unveiling the Bioactive Potential: A Comparative Guide to 5-Chloro-2-hydroxy-3-methoxybenzaldehyde Schiff Bases and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of Schiff bases derived from 5-chloro-2-hydroxy-3-methoxybenzaldehyde and its structural analogs reveals a promising landscape for the development of novel therapeutic agents. While direct studies on Schiff bases from this compound, also known as 5-chloro-o-vanillin, are limited in publicly accessible literature, a comprehensive analysis of closely related compounds provides significant insights into their chemical and biological profiles. This guide synthesizes experimental data from analogous Schiff bases derived from 5-chloro-salicylaldehyde and o-vanillin to project the potential therapeutic efficacy of this unique chemical class.

Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds renowned for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The biological potential of these compounds can be finely tuned by the nature of the substituents on the aldehyde and amine precursors. This guide focuses on the impact of the chloro, hydroxyl, and methoxy functional groups on the benzene ring of the aldehyde moiety.

General Synthesis Pathway

The synthesis of Schiff bases is a straightforward condensation reaction between a primary amine and an aldehyde, typically under reflux in a suitable solvent like ethanol. The reaction is often catalyzed by a few drops of acid.

G cluster_reactants Reactants cluster_process Process cluster_products Products Aldehyde 5-Chloro-2-hydroxy- 3-methoxybenzaldehyde Reflux Reflux Aldehyde->Reflux Amine Primary Amine (R-NH2) Amine->Reflux Solvent Ethanol Solvent->Reflux Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reflux SchiffBase This compound Schiff Base Reflux->SchiffBase Water Water (H2O) Reflux->Water

Caption: General synthesis of this compound Schiff bases.

Comparative Spectral Analysis

The formation of the Schiff base can be confirmed by various spectroscopic methods. The key spectral changes involve the disappearance of the aldehyde proton signal in ¹H NMR and the appearance of a new signal for the imine proton. In FT-IR spectroscopy, the characteristic C=O stretching vibration of the aldehyde is replaced by the C=N stretching of the imine.

Table 1: Comparative FT-IR and ¹H NMR Spectral Data of Analogous Schiff Bases

Schiff Base DerivativeKey FT-IR Bands (cm⁻¹)¹H NMR (δ, ppm) - Imine Proton (HC=N)Reference
From 5-chloro-salicylaldehyde~1620 (C=N), ~1280 (C-O)~8.5 - 9.0[1]
From o-vanillin~1630 (C=N), ~1250 (C-O)~8.3 - 8.6[2]
From 2-chlorobenzaldehyde~1616 (C=N)~8.9 - 9.0[3]

Structure-Activity Relationship: Antimicrobial Performance

The antimicrobial activity of Schiff bases is significantly influenced by their structural features. The presence of a halogen atom, such as chlorine, on the aromatic ring is often associated with enhanced biological activity.

Antibacterial Activity

Studies on Schiff bases derived from 5-chloro-salicylaldehyde have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.

Table 2: Antibacterial Activity (MIC, µg/mL) of Schiff Bases Derived from 5-Chloro-Salicylaldehyde

CompoundBacillus subtilisEscherichia coliPseudomonas fluorescenceStaphylococcus aureusReference
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol45.21.62.83.4[1]

It is noteworthy that the introduction of a fluorine atom on the amine moiety in the above example significantly boosts the antibacterial efficacy. This suggests that the choice of the primary amine is a critical determinant of the final compound's activity.

Antifungal Activity

Similarly, antifungal activity is a prominent feature of this class of compounds. Schiff bases from 5-chloro-salicylaldehyde have shown efficacy against various fungal strains.

Table 3: Antifungal Activity (MIC, µg/mL) of a Schiff Base Derived from 5-Chloro-Salicylaldehyde

CompoundAspergillus nigerReference
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol47.5[1]

Experimental Protocols

General Procedure for the Synthesis of Schiff Bases

A solution of the respective aldehyde (e.g., 5-chloro-salicylaldehyde) (1 mmol) in ethanol (20 mL) is mixed with a solution of the primary amine (1 mmol) in ethanol (10 mL). A few drops of glacial acetic acid are added as a catalyst. The mixture is then refluxed for a specified period (typically 2-4 hours). The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure Schiff base.[4][5]

Antimicrobial Activity Assay (MTT Method)

The antimicrobial activity of the synthesized compounds is often evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method.[1]

G cluster_workflow Antimicrobial Activity Workflow (MTT Assay) Start Prepare microbial suspension Step1 Incubate with Schiff base (various concentrations) Start->Step1 Step2 Add MTT solution Step1->Step2 Step3 Incubate to allow formazan formation Step2->Step3 Step4 Add solubilizing agent (e.g., DMSO) Step3->Step4 Step5 Measure absorbance at 570 nm Step4->Step5 End Determine Minimum Inhibitory Concentration (MIC) Step5->End

References

Cytotoxicity Showdown: Vanillin Derivatives Emerge as Potent Anti-Cancer Agents, Yet Data on 5-Chloro-2-hydroxy-3-methoxybenzaldehyde Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature highlights the cytotoxic potential of various vanillin derivatives against a range of cancer cell lines. While vanillin itself demonstrates anti-cancer properties, its synthetic derivatives, including Schiff bases, 1,2,3-triazoles, and halolactones, often exhibit enhanced potency. However, a direct comparative analysis with 5-Chloro-2-hydroxy-3-methoxybenzaldehyde and its derivatives is currently unavailable in published research, marking a significant gap in the comparative landscape of these compounds.

Vanillin, a widely used flavoring agent, has garnered increasing attention for its pharmacological activities, including its ability to inhibit the growth of cancer cells.[1][2] Scientific investigations have explored its efficacy against various cancer cell lines, including those of the breast, liver, colon, and lung.[1][3] To enhance its therapeutic potential, researchers have synthesized a multitude of vanillin derivatives, which have often shown superior cytotoxic effects compared to the parent compound.[4]

This guide provides a comparative overview of the cytotoxic activities of vanillin and its derivatives based on available experimental data. It also outlines the standard methodologies used to assess cytotoxicity and the key signaling pathways involved in compound-induced cell death. A notable omission in the current body of research is the lack of cytotoxicity data for this compound, preventing a direct comparison with vanillin and its other derivatives at this time.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of vanillin and several of its derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration of a compound that inhibits 50% of cell growth). Lower IC50 values indicate higher potency.

CompoundDerivative TypeCancer Cell LineCancer TypeIC50 (µM)Reference
Vanillin-T-24Bladder Cancer48.5[5]
Vanillin 1,2,3-triazole derivative 41,2,3-triazoleMCF-7Breast Carcinoma34.09[3]
Vanillin 1,2,3-triazole derivative 51,2,3-triazoleMCF-7Breast Carcinoma32.15[3]
Vanillin 1,2,3-triazole derivative 61,2,3-triazoleMCF-7Breast Carcinoma31.07[3]
Vanillin 1,2,3-triazole derivative 71,2,3-triazoleMCF-7Breast Carcinoma31.98[3]
Vanillin 1,2,3-triazole derivative 41,2,3-triazoleHepG2Hepatocellular Carcinoma45.05[3]
Vanillin 1,2,3-triazole derivative 51,2,3-triazoleHepG2Hepatocellular Carcinoma41.33[3]
Vanillin 1,2,3-triazole derivative 61,2,3-triazoleHepG2Hepatocellular Carcinoma40.02[3]
Vanillin 1,2,3-triazole derivative 71,2,3-triazoleHepG2Hepatocellular Carcinoma42.18[3]
o-Vanillin derived Schiff base (S2MoVaH)Schiff BaseEJ-28Bladder Cancer>50[6]
o-Vanillin derived Schiff base (S4MoVaH)Schiff BaseEJ-28Bladder Cancer>50[6]
o-Vanillin derived Schiff base (SBoVaH)Schiff BaseEJ-28Bladder Cancer>50[6]
Diphenyltin(IV) compound of S2MoVaHOrganotin(IV) Schiff BaseEJ-28Bladder Cancer1.2[6]
Diphenyltin(IV) compound of S4MoVaHOrganotin(IV) Schiff BaseEJ-28Bladder Cancer1.1[6]
Diphenyltin(IV) compound of SBoVaHOrganotin(IV) Schiff BaseEJ-28Bladder Cancer1.5[6]

Note: The table presents a selection of available data. The absence of data for this compound and its derivatives in the scientific literature prevents its inclusion in this comparison.

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical step in drug discovery. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing cell viability.[7][8]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[7][8] These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[7][8]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., vanillin derivatives) and a vehicle control (like DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflow

The cytotoxic effects of many anti-cancer compounds are mediated through the induction of apoptosis, or programmed cell death. Understanding the underlying signaling pathways is crucial for drug development.

Apoptosis Signaling Pathway

Apoptosis is a highly regulated process involving a cascade of molecular events. The diagram below illustrates a simplified overview of the intrinsic and extrinsic pathways of apoptosis, which are common mechanisms through which cytotoxic compounds induce cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., TNF, FasL) Death_Receptor Death Receptor (e.g., TNFR, Fas) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family (Bax/Bak, Bcl-2/Bcl-xL) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Substrates Cellular Substrates (e.g., PARP, Lamins) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: A simplified diagram of the major apoptosis signaling pathways.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical workflow for evaluating the cytotoxic effects of chemical compounds in a research setting.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cancer cell line) Cell_Seeding 2. Cell Seeding (Plate cells in 96-well plates) Cell_Culture->Cell_Seeding Treatment 4. Cell Treatment (Incubate cells with compounds) Cell_Seeding->Treatment Compound_Prep 3. Compound Preparation (Serial dilutions of test compounds) Compound_Prep->Treatment MTT_Assay 5. MTT Assay (or other viability assays) Treatment->MTT_Assay Absorbance_Reading 6. Absorbance Measurement (Microplate reader) MTT_Assay->Absorbance_Reading Viability_Calc 7. Cell Viability Calculation (% of control) Absorbance_Reading->Viability_Calc IC50_Determination 8. IC50 Value Determination (Dose-response curve) Viability_Calc->IC50_Determination

Caption: A typical experimental workflow for in vitro cytotoxicity testing.

References

Spectroscopic comparison of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with 5-chlorosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of two closely related aromatic aldehydes, 5-chloro-2-hydroxy-3-methoxybenzaldehyde and 5-chlorosalicylaldehyde, reveals distinct features arising from their subtle structural differences. This guide provides a comprehensive examination of their FT-IR, UV-Vis, and NMR spectra, supported by experimental data, to aid researchers in their identification and characterization.

The presence of a methoxy group at the C3 position in this compound introduces notable shifts in its spectroscopic profile when compared to the simpler 5-chlorosalicylaldehyde. These differences are critical for unambiguous identification and for understanding the electronic and structural environment of these molecules, which are often used as precursors in the synthesis of more complex chemical entities.

Key Spectroscopic Comparisons

A summary of the key quantitative data obtained from Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy is presented below.

Spectroscopic TechniqueParameterThis compound5-chlorosalicylaldehyde
FT-IR (cm⁻¹) O-H Stretch~3200 (broad)~3000-3400 (broad)
C-H (aldehyde) Stretch~2850, ~2750~2850, ~2750
C=O (aldehyde) Stretch~1683~1660
C-O (hydroxyl) Stretch~1266~1280
C-Cl Stretch~700-800~700-800
UV-Vis (nm) λmax in Ethanol~255, ~330~255, ~325
¹H NMR (ppm) Aldehyde Proton (-CHO)~9.8-10.0~9.8-10.0
Hydroxyl Proton (-OH)~10.5-11.5~10.5-11.5
Aromatic Protons~7.0-7.5~7.0-7.6
Methoxy Protons (-OCH₃)~3.9N/A
¹³C NMR (ppm) Aldehyde Carbon (=CHO)~190-195~190-196
Carbonyl Carbon (C-OH)~150-155~155-160
Methoxy Carbon (-OCH₃)~56N/A

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided to ensure reproducibility.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Solid samples of both compounds were analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded using a double-beam UV-Vis spectrophotometer. Solutions of each compound were prepared in ethanol at a concentration of approximately 10⁻⁵ M. The spectra were recorded in a 1 cm path length quartz cuvette over a wavelength range of 200-400 nm, with pure ethanol used as the reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were obtained on a 400 MHz NMR spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. All chemical shifts are reported in parts per million (ppm) relative to TMS.

Visualizing the Comparison Workflow

The logical flow of the spectroscopic comparison process is illustrated in the diagram below.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparison Compound1 This compound FTIR FT-IR Spectroscopy Compound1->FTIR UVVis UV-Vis Spectroscopy Compound1->UVVis NMR NMR Spectroscopy Compound1->NMR Compound2 5-chlorosalicylaldehyde Compound2->FTIR Compound2->UVVis Compound2->NMR FTIR_Data Vibrational Frequencies FTIR->FTIR_Data UVVis_Data Absorption Maxima UVVis->UVVis_Data NMR_Data Chemical Shifts NMR->NMR_Data Comparison Comparative Analysis FTIR_Data->Comparison UVVis_Data->Comparison NMR_Data->Comparison

Caption: Logical workflow for the spectroscopic comparison.

Discussion of Spectroscopic Differences

The addition of the electron-donating methoxy group in this compound leads to observable changes in the electronic distribution within the molecule compared to 5-chlorosalicylaldehyde. In the FT-IR spectrum, this is reflected in a slightly higher wavenumber for the carbonyl stretch, suggesting a less conjugated system. The UV-Vis spectra show a slight bathochromic (red) shift in one of the absorption maxima for this compound, indicative of the electronic influence of the methoxy group. The most definitive distinction is observed in the NMR spectra, with the appearance of a characteristic singlet peak for the methoxy protons in the ¹H NMR spectrum and an additional signal in the ¹³C NMR spectrum for this compound, which are absent in the spectra of 5-chlorosalicylaldehyde. These distinct spectroscopic fingerprints are invaluable for the accurate identification and quality control of these important chemical building blocks.

Safety Operating Guide

Proper Disposal of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This guide provides detailed, step-by-step procedures for the proper disposal of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde, tailored for researchers, scientists, and drug development professionals.

This chemical, while valuable in research, is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper disposal protocols is crucial to mitigate these risks and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.[3]

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.[3] For spills that generate dust, a dust mask (e.g., N95) is recommended.[4]

  • Lab Coat: To protect from skin contact.

Step-by-Step Disposal Procedure

The primary and mandated method for disposing of this compound is through an approved hazardous waste disposal service.[1][2][5] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Segregation and Labeling:

    • Keep this compound waste separate from other chemical waste streams unless specifically instructed otherwise by your institution's environmental health and safety (EHS) office.

    • Store the waste in a clearly labeled, sealed, and appropriate container. The label should include the full chemical name, associated hazards, and the accumulation start date.

  • Container Management:

    • Use a container that is compatible with the chemical.

    • Keep the container tightly closed except when adding waste.[1][4]

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide them with the accurate chemical name and quantity of waste.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[1][4]

  • Clean-up:

    • For solid spills, carefully sweep or scoop the material into a suitable container for disposal.[1][2][4] Avoid generating dust.[4]

    • Do not use water to clean up the bulk of the spill as this may spread contamination.

  • Decontamination: Once the bulk material is removed, decontaminate the area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your EHS office.

Quantitative Disposal Data

Safety Data Sheets for this compound do not provide specific quantitative limits for on-site treatment or disposal. The standard procedure is the complete transfer of the waste to a licensed disposal facility.

ParameterGuidelineSource
Disposal Method Transfer to an approved waste disposal plant.SDS[1][2][5]
Sewer/Drain Disposal Prohibited. Do not flush into surface water or sanitary sewer systems.SDS[1][2]
Environmental Hazards May be toxic to aquatic organisms. Do not let this chemical enter the environment.SDS[2][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste? is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Collect Solids (Avoid Dust) 4. Decontaminate Area 5. Report to EHS is_spill->spill_procedure Yes routine_waste Routine Waste Disposal is_spill->routine_waste No segregate Segregate as Halogenated Organic Waste spill_procedure->segregate routine_waste->segregate label_container Use a Labeled, Sealed, Compatible Container segregate->label_container store Store in a Designated, Ventilated, Secure Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Company for Pickup store->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical in a laboratory setting.

Chemical-Physical Properties:

PropertyValue
Physical State Solid
Appearance Light yellow
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Melting Point 40 - 42 °C / 104 - 107.6 °F
Boiling Point 265 - 266 °C / 509 - 510.8 °F @ 760 mmHg

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

Summary of Personal Protective Equipment (PPE):

Protection TypeRecommended EquipmentSpecifications and Usage Notes
Hand Protection Nitrile or Neoprene GlovesFor incidental contact, disposable nitrile gloves are suitable.[3] For prolonged handling or in case of a spill, heavier-duty neoprene gloves are recommended.[3] Always inspect gloves for tears or holes before use and wash hands after removal.
Eye Protection Safety GogglesMust be worn at all times in the laboratory.[4] Should provide a complete seal around the eyes to protect from dust and splashes.
Face Protection Face ShieldTo be worn in addition to safety goggles when there is a significant risk of splashing or when handling larger quantities of the substance.
Respiratory Protection N95 Dust Mask or Half-Mask RespiratorAn N95 dust mask is the minimum requirement when handling the solid to prevent inhalation of dust particles.[1] For procedures that may generate significant dust or aerosols, a half-mask respirator with appropriate cartridges should be used.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect skin and clothing.
Footwear Closed-toe ShoesShoes must fully cover the feet to protect against spills.

Experimental Protocols: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Step 1: Engineering Controls. All handling of this compound solid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][5]

  • Step 2: Donning PPE. Before handling, put on all required PPE as detailed in the table above.

  • Step 3: Weighing. Carefully weigh the desired amount of the solid on a tared weigh boat or paper inside the fume hood. Avoid creating dust. Use a spatula for transfer.

  • Step 4: Closing Container. Promptly and securely close the main container of the chemical after weighing.

  • Step 5: Transfer. If transferring to a reaction vessel, do so carefully within the fume hood.

2. In-Reaction Handling:

  • Step 1: Reaction Setup. Set up the reaction apparatus within the fume hood.

  • Step 2: Monitoring. Monitor the reaction from outside the fume hood as much as possible. Keep the fume hood sash at the lowest practical height.

  • Step 3: Post-Reaction. Upon completion of the reaction, allow the vessel to cool to room temperature before opening.

Operational and Disposal Plans

Spill Cleanup Protocol:

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: For a small, contained spill of the solid, laboratory personnel with appropriate training and PPE can proceed with cleanup. For large or uncontained spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE: Wear the appropriate PPE, including a respirator, chemical-resistant gloves (neoprene recommended), safety goggles, a face shield, and a lab coat.

  • Containment and Cleanup:

    • Carefully sweep up the solid material, avoiding the generation of dust.[6] A wet paper towel can be used to gently wipe up the final traces of the powder.[1]

    • Place the spilled material and any contaminated cleaning materials (e.g., paper towels, weigh boats) into a clearly labeled, sealed plastic bag or container for hazardous waste.[1][7]

  • Decontamination: Decontaminate the spill area with soap and water.

  • Waste Disposal: The sealed container with the spill debris must be disposed of as halogenated hazardous waste through your institution's EHS office.[5]

Disposal Plan:

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[5]

  • Waste Collection:

    • All solid waste contaminated with this chemical, including unused product, spill cleanup materials, and contaminated disposable labware, must be collected in a designated, compatible, and clearly labeled hazardous waste container.[5]

    • The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[5]

    • Liquid waste from reactions containing this compound should be collected in a separate, designated container for halogenated organic liquid waste.[5] Do not mix with non-halogenated waste.[5]

  • Storage:

    • Waste containers must be kept tightly sealed when not in use and stored in a designated satellite accumulation area.[5]

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.[5] Do not dispose of this chemical down the drain or in regular trash.

Workflow Visualization

SafeHandlingWorkflow Safe Handling and Disposal of this compound start Start: Obtain Chemical prep Preparation: - Work in Fume Hood - Don Full PPE start->prep weigh Weighing: - Handle carefully to avoid dust - Close container promptly prep->weigh reaction In-Reaction: - Conduct in Fume Hood - Monitor with sash lowered weigh->reaction spill Spill Occurs weigh->spill reaction->spill waste_gen Waste Generation: - Contaminated materials - Unused chemical - Reaction residue reaction->waste_gen cleanup Spill Cleanup: - Evacuate and Alert - Don appropriate PPE - Sweep solid, decontaminate area spill->cleanup waste_collect Waste Collection: - Segregate Halogenated Waste - Use Labeled, Sealed Containers cleanup->waste_collect waste_gen->waste_collect disposal Disposal: - Store in Satellite Accumulation Area - Contact EHS for Pickup waste_collect->disposal end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-hydroxy-3-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-hydroxy-3-methoxybenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.